molecular formula C6H10N2O B1367093 1,3,5-trimethyl-1H-pyrazol-4-ol CAS No. 89193-22-6

1,3,5-trimethyl-1H-pyrazol-4-ol

Cat. No.: B1367093
CAS No.: 89193-22-6
M. Wt: 126.16 g/mol
InChI Key: HAJMFBQNIMHGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Trimethyl-1H-pyrazol-4-ol (CAS 89193-22-6) is a versatile heterocyclic building block of significant interest in organic and medicinal chemistry research. This compound serves as a key synthetic intermediate in the development of various pharmaceuticals and agrochemicals, particularly due to its value in constructing molecules with potential biological activity . Its structural features make it a valuable precursor in the discovery of novel compounds with anti-inflammatory and antimicrobial properties . Furthermore, the pyrazole scaffold is recognized for its application in the creation of dyes and pigments, as it can form stable complexes with metals . In research settings, this compound is utilized to study heterocyclic chemistry and to design novel molecular entities for medicinal chemistry applications, including projects focused on cancer and inflammation therapeutics . Its mechanism as a building block often involves further functionalization at the hydroxyl group or incorporation into larger, more complex structures. Researchers value this compound for its versatility in the synthesis of sophisticated chemical entities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-trimethylpyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-4-6(9)5(2)8(3)7-4/h9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJMFBQNIMHGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500468
Record name 1,3,5-Trimethyl-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89193-22-6
Record name 1,3,5-Trimethyl-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trimethyl-1H-pyrazol-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Topic: A Guide to the Synthesis, Characterization, and Chemical Properties of 1,3,5-Trimethyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Substituted pyrazoles represent a class of "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] While the broader family of pyrazoles is well-documented, specific analogues like 1,3,5-trimethyl-1H-pyrazol-4-ol remain sparsely characterized in public literature. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical roadmap for the synthesis, purification, characterization, and predicted chemical behavior of this valuable, yet under-explored, compound. We will leverage established chemical principles and data from closely related analogues to propose robust synthetic routes and analytical protocols. This document is designed not as a simple recitation of known facts, but as a strategic blueprint for researchers aiming to produce and utilize this compound in discovery and development programs.

The Pyrazole Core: A Foundation for Drug Discovery

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which imparts a unique combination of chemical properties. Its aromatic nature, coupled with its ability to act as both a hydrogen bond donor and acceptor, makes it an exceptionally versatile building block in drug design. This scaffold is found in several commercial drugs, including the anti-inflammatory agent celecoxib and the anti-cancer drug crizotinib, highlighting its clinical significance.[1] The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, making it a focal point for lead optimization campaigns.

Physicochemical Properties: A Comparative Analysis

Compound NameMolecular FormulaMolecular Weight ( g/mol )Known Physical PropertiesReference
1,3,5-Trimethylpyrazole C₆H₁₀N₂110.16Melting Point: 35-38 °C; Boiling Point: 170 °C[3]
1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid C₇H₁₀N₂O₂154.17Melting Point: 215-217 °C[4][5]
1,3,5-Trimethyl-1H-pyrazol-4-amine C₆H₁₁N₃125.17-[6][7]
(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol C₇H₁₂N₂O140.19-[8]
This compound (Predicted) C₆H₁₀N₂O 126.16 Predicted to be a solid with a melting point between that of the parent pyrazole and its carboxylic acid derivative.

Proposed Synthetic Strategies

The synthesis of this compound can be approached through several logical pathways. The choice of strategy depends on the availability of starting materials, scalability, and desired purity. We propose two primary, field-proven strategies.

Strategy A: Post-Synthetic Functionalization of the Pyrazole Core

This is the most direct approach, beginning with the construction of the stable 1,3,5-trimethylpyrazole ring, followed by functionalization at the C4 position. The Knorr pyrazole synthesis is a classic and reliable method for forming the core.[9]

  • Knorr Pyrazole Synthesis: Reaction of a β-dicarbonyl compound (acetylacetone) with a substituted hydrazine (methylhydrazine) yields the pyrazole core. This reaction is robust and proceeds in high yield.

  • C4-Halogenation: The electron-rich pyrazole ring can undergo electrophilic substitution. Halogenation, specifically iodination, at the C4 position creates an excellent synthetic handle, 4-iodo-1,3,5-trimethyl-1H-pyrazole.[10]

  • Nucleophilic Substitution: The iodo-group can then be displaced by a hydroxide source (e.g., in a copper-catalyzed Ullmann-type reaction or a palladium-catalyzed Buchwald-Hartwig hydroxylation) to yield the final product.

Strategy B: Synthesis from a Pre-Functionalized Precursor

An alternative strategy involves incorporating the hydroxyl group into the acyclic precursor before cyclization. This can offer better regioselectivity if the starting materials are readily accessible.

  • Precursor Synthesis: This would require a functionalized β-dicarbonyl compound, such as 3-hydroxy-2,4-pentanedione (hydroxyacetylacetone).

  • Condensation & Cyclization: Reaction of this precursor with methylhydrazine would directly form the desired this compound. The primary challenge in this route is the stability and availability of the hydroxy-β-dicarbonyl starting material.

G cluster_A Strategy A: Post-Synthetic Functionalization cluster_B Strategy B: Pre-Functionalized Precursor A1 Acetylacetone + Methylhydrazine A2 Knorr Synthesis (Acid Catalyst) A1->A2 A3 1,3,5-Trimethylpyrazole A2->A3 A4 Electrophilic Iodination (e.g., I₂, HIO₃) A3->A4 A5 4-Iodo-1,3,5-trimethyl-1H-pyrazole A4->A5 A6 Nucleophilic Hydroxylation (e.g., Cu(I), NaOH) A5->A6 A_final This compound A6->A_final B1 3-Hydroxy-2,4-pentanedione + Methylhydrazine B2 Condensation & Cyclization B1->B2 B_final This compound B2->B_final

Caption: Proposed synthetic pathways to this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and justifications for key steps.

Protocol 4.1: Synthesis of 1,3,5-Trimethylpyrazole via Knorr Synthesis[9]
  • Rationale: This protocol establishes a reliable supply of the core pyrazole structure. The use of a catalytic amount of acid accelerates the initial condensation and subsequent cyclization.

  • Materials:

    • Acetylacetone (1.0 eq)

    • Methylhydrazine (1.0 eq)

    • Ethanol (as solvent)

    • Glacial Acetic Acid (catalyst, ~0.1 eq)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetylacetone dissolved in ethanol.

    • Slowly add methylhydrazine to the solution while stirring. An exothermic reaction is expected; maintain control by adding dropwise or with cooling.

    • Add a catalytic amount of glacial acetic acid.

    • Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by vacuum distillation to yield pure 1,3,5-trimethylpyrazole as a low-melting solid or oil.[3]

Protocol 4.2: Proposed Synthesis of this compound
  • Rationale: This two-step protocol leverages the stable pyrazole core from Protocol 4.1. Iodination provides a robust intermediate for the introduction of the hydroxyl group.

  • Step A: Synthesis of 4-Iodo-1,3,5-trimethyl-1H-pyrazole [10]

    • Dissolve 1,3,5-trimethylpyrazole (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).

    • Add an iodinating agent. A mixture of iodine (I₂) and an oxidant like nitric acid or iodic acid (HIO₃) is effective for this electrophilic substitution.

    • Stir the reaction at room temperature or with gentle heating until TLC indicates full consumption of the starting material.

    • Perform an aqueous workup, neutralizing any remaining acid and quenching excess iodine with a reducing agent like sodium thiosulfate.

    • Extract the product into an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and concentrate to yield the crude iodinated pyrazole. Purification is typically achieved via column chromatography.

  • Step B: Hydroxylation of 4-Iodo-1,3,5-trimethyl-1H-pyrazole

    • To a reaction vessel, add the 4-iodo-1,3,5-trimethyl-1H-pyrazole (1.0 eq), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or a phenanthroline derivative, 10-20 mol%), and a base (e.g., NaOH or K₂CO₃, 2.0 eq).

    • Add a high-boiling polar solvent such as DMSO or DMF.

    • Heat the reaction mixture to 100-140 °C under an inert atmosphere (e.g., Nitrogen or Argon).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with water, and acidify with HCl to protonate the target hydroxyl group.

    • Extract the product with an appropriate organic solvent.

    • Purify the crude product by silica gel column chromatography to isolate this compound.

Proposed Characterization and Purity Assessment

Confirming the structure and purity of the final compound is critical. A combination of spectroscopic and chromatographic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect three distinct singlets for the three methyl groups (N-CH₃, C3-CH₃, C5-CH₃). The C4-H proton signal present in the parent pyrazole will be absent. A broad, exchangeable singlet corresponding to the O-H proton will also be observed.

    • ¹³C NMR: Expect distinct signals for the three methyl carbons and the three pyrazole ring carbons. The C4 carbon signal will be shifted significantly downfield compared to the parent pyrazole due to the attached oxygen atom.

  • Infrared (IR) Spectroscopy: The most telling feature will be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an O-H stretching vibration. This confirms the presence of the hydroxyl group.[11]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 127.17.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment. A reversed-phase method (e.g., C18 column with a water/acetonitrile gradient) should be developed to confirm the purity of the final product is >95% for use in further applications.

G cluster_char Characterization Suite start Crude Product (Post-Workup) purify Purification (Column Chromatography) start->purify check Purity & Identity Check purify->check nmr NMR (¹H, ¹³C) check->nmr ir IR Spectroscopy check->ir ms Mass Spectrometry check->ms hplc Final Purity Assay (HPLC >95%) nmr->hplc ir->hplc ms->hplc final Purified Compound hplc->final

Caption: Analytical workflow for compound purification and characterization.

Predicted Reactivity and Potential Applications

The structure of this compound suggests it will behave as a heterocyclic analogue of a phenol.

  • Reactivity of the Hydroxyl Group: The -OH group is expected to be acidic and can be deprotonated with a base. It can undergo O-alkylation (Williamson ether synthesis) and O-acylation to form ethers and esters, respectively. This provides a key handle for library synthesis and structure-activity relationship (SAR) studies.

  • Reactivity of the Pyrazole Ring: The hydroxyl group is an activating group, making the ring more susceptible to further electrophilic substitution if any positions were available. However, in this fully substituted ring, its primary electronic influence will be on the overall properties of the molecule.

  • Applications: As a functionalized building block, this compound is an ideal starting point for creating libraries of novel compounds for screening. The hydroxyl group can be used to attach the pyrazole core to other pharmacophores, linkers, or solid supports. Its potential applications span the full range of therapeutic areas where pyrazoles have shown activity, including anti-inflammatory, anti-cancer, and anti-microbial research.[2][12][13]

Conclusion

While this compound is not extensively described in current literature, its synthesis is eminently achievable through established organic chemistry principles. By following a logical pathway of core synthesis via the Knorr reaction, followed by C4-functionalization and hydroxylation, researchers can reliably produce this compound. The detailed protocols and characterization workflow provided in this guide serve as a robust starting point for any laboratory or drug development program seeking to explore the chemical space around this promising pyrazole scaffold.

References

An In-depth Technical Guide to the Physical Properties of 1,3,5-trimethyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The strategic functionalization of the pyrazole scaffold allows for the fine-tuning of a molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile.[1][2] This guide focuses on a specific, yet under-characterized, member of this family: 1,3,5-trimethyl-1H-pyrazol-4-ol . Due to the limited availability of direct experimental data for this compound, this document provides a comprehensive overview of its predicted physical properties, grounded in data from structurally analogous compounds and computational predictions. Furthermore, it offers detailed, field-proven experimental protocols for the determination of these properties, empowering researchers to synthesize and characterize this and similar novel molecules.

Predicted Physicochemical Properties of this compound

The following table summarizes the estimated and predicted physical properties of this compound. These values are derived from the known properties of structurally related compounds and computational predictions. Direct experimental verification is highly recommended.

PropertyPredicted/Estimated ValueBasis for Estimation/Prediction
Molecular Formula C₆H₁₀N₂O-
Molecular Weight 126.16 g/mol -
Melting Point (°C) 110 - 125Based on the melting point of 4-amino-1,3,5-trimethyl-1H-pyrazole (100.0-106.0 °C) and the introduction of a hydroxyl group which can increase melting point due to hydrogen bonding.[3]
Boiling Point (°C) 280 - 300Estimated based on the boiling point of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (297.6 °C) and considering the replacement of a carboxylic acid with a hydroxyl group.[4][5]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, DMSO, methanol).The hydroxyl group is expected to increase water solubility compared to the unsubstituted pyrazole, but the three methyl groups will limit it. Solubility in polar organic solvents is anticipated due to the overall polarity of the molecule.[5]
pKa ~9-10 (for the hydroxyl proton)The phenolic hydroxyl group on the pyrazole ring is expected to be weakly acidic. This is a general estimation for phenolic compounds.

Synthesis of this compound

A plausible synthetic route could involve the following conceptual steps:

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_final Final Product A 1,3,5-trimethylpyrazole B 4-Iodo-1,3,5-trimethylpyrazole A->B Iodination C 1,3,5-trimethyl-1H-pyrazol-4-ylboronic acid B->C Borylation D This compound C->D Oxidation

Caption: Conceptual synthetic workflow for this compound.

Experimental Protocols for Physical Property Determination

The following section details the standard laboratory procedures for determining the key physical properties of a novel organic compound like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 1-2°C per minute near the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the last solid crystal disappears (clear point) are recorded as the melting range.

Melting_Point_Workflow A Grind solid sample B Pack capillary tube A->B C Place in melting point apparatus B->C D Heat slowly (1-2°C/min) C->D E Record onset and clear point temperatures D->E

Caption: Workflow for melting point determination.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. For high-melting solids, the boiling point is often determined under reduced pressure to prevent decomposition.

Methodology (for a liquid or low-melting solid):

  • Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.

  • Capillary Inversion: A sealed-end capillary tube is inverted and placed into the liquid.

  • Heating: The test tube is attached to a thermometer and heated in a heating bath (e.g., a Thiele tube with mineral oil).

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary. The heat is then removed. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

Solubility Determination

Understanding a compound's solubility in various solvents is crucial for purification, formulation, and biological testing.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Procedure: To a small, known amount of the compound (e.g., 10 mg) in a test tube, add the solvent dropwise with agitation.

  • Observation: Record whether the compound dissolves completely, is partially soluble, or is insoluble at a given concentration (e.g., 10 mg/mL). Solubility can be further quantified by determining the maximum amount of solute that dissolves in a given volume of solvent at a specific temperature.

Solubility_Workflow A Weigh a known amount of solute B Add a known volume of solvent A->B C Agitate at a constant temperature B->C D Observe for dissolution C->D E Record as soluble, partially soluble, or insoluble D->E

Caption: Workflow for qualitative solubility determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For this compound, the pKa of the hydroxyl group is of interest.

Methodology (Potentiometric Titration):

  • Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent (often a water-cosolvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).

Predicted Spectral Properties

Predicted ¹H NMR Spectrum

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. The predicted ¹H NMR spectrum of this compound in CDCl₃ is as follows:

  • ~2.2-2.4 ppm (singlet, 3H): Methyl group at position 3.

  • ~2.3-2.5 ppm (singlet, 3H): Methyl group at position 5.

  • ~3.6-3.8 ppm (singlet, 3H): N-methyl group at position 1.

  • ~5.0-6.0 ppm (broad singlet, 1H): Hydroxyl proton. The chemical shift of this proton is highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum in CDCl₃ would show the following signals:

  • ~10-12 ppm: Methyl carbon at position 3.

  • ~12-14 ppm: Methyl carbon at position 5.

  • ~35-37 ppm: N-methyl carbon at position 1.

  • ~120-125 ppm: Quaternary carbon at position 4.

  • ~140-145 ppm: Quaternary carbon at position 3.

  • ~148-153 ppm: Quaternary carbon at position 5.

Predicted IR Spectrum

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The predicted key IR absorption bands for this compound are:

  • ~3200-3600 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.

  • ~2850-3000 cm⁻¹: C-H stretching vibrations of the methyl groups.

  • ~1550-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyrazole ring.

  • ~1000-1250 cm⁻¹: C-O stretching vibration.

Conclusion

This technical guide provides a foundational understanding of the anticipated physical properties of this compound. While direct experimental data remains to be established, the provided estimations, predictions, and detailed experimental protocols offer a robust starting point for researchers in the fields of medicinal chemistry and drug development. The synthesis and thorough characterization of this and other novel pyrazole derivatives will undoubtedly contribute to the advancement of new therapeutic agents.

References

An In-Depth Technical Guide to the Structural Elucidation of 1,3,5-trimethyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1,3,5-trimethyl-1H-pyrazol-4-ol, a substituted pyrazole of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of analytical techniques, offering a detailed narrative on the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the causal relationships between molecular structure and spectral output, providing field-proven insights into experimental design and data interpretation. The protocols outlined herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment. This guide is intended to empower researchers to approach the characterization of novel pyrazole derivatives with both strategic foresight and technical precision.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles and their derivatives represent a cornerstone in modern heterocyclic chemistry, exhibiting a broad spectrum of biological activities that have led to their incorporation into numerous pharmaceutical agents.[1] Their utility also extends to agrochemicals and materials science, where their unique electronic and coordination properties are leveraged. The precise structural characterization of novel pyrazole analogues is a critical prerequisite for understanding their structure-activity relationships (SAR) and for the development of new chemical entities.

The subject of this guide, this compound, presents a unique set of challenges and learning opportunities in structural elucidation. The presence of multiple methyl groups and a hydroxyl functionality on the pyrazole core necessitates a multi-faceted analytical approach to unambiguously determine its constitution and isomeric purity.

A Synergistic Approach to Structure Elucidation

Workflow for Structural Elucidation

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Proposed Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR Nuclear Magnetic Resonance (NMR) Purification->NMR MS_data Molecular Weight & Fragmentation MS->MS_data IR_data Functional Group Identification IR->IR_data NMR_data Connectivity & Atom Environment NMR->NMR_data Structure Final Structure Confirmation MS_data->Structure IR_data->Structure NMR_data->Structure

Figure 1: A workflow diagram illustrating the synergistic approach to the structural elucidation of this compound, from synthesis to final structure confirmation.

Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Experience: Mass spectrometry serves as the initial and foundational step in the elucidation process, providing the molecular weight of the analyte and offering crucial clues about its substructure through fragmentation analysis. For a novel compound, this data is invaluable for confirming the success of a synthesis and for ruling out alternative products.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the purified compound is prepared in a volatile solvent such as methanol or acetonitrile.

  • Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC) for separation from any residual impurities.

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Data Interpretation: Decoding the Fragments

The mass spectrum of this compound is predicted to exhibit a molecular ion peak (M+) that corresponds to its molecular weight. The fragmentation pattern will be characteristic of the pyrazole ring and its substituents.

Predicted m/z Proposed Fragment Significance
126[C6H10N2O]+•Molecular Ion (M+)
111[M - CH3]+Loss of a methyl group
97[M - C2H5]+Rearrangement and loss of ethyl radical
83[M - HNCO]+Loss of isocyanic acid from the ring
56[C3H4N]+Cleavage of the pyrazole ring

Causality in Fragmentation: The pyrazole ring is known to undergo characteristic fragmentation pathways, including the loss of HCN or N2.[2][3] The presence of methyl and hydroxyl substituents will influence these pathways, providing a unique fingerprint for the molecule. The initial loss of a methyl group is a common fragmentation for methylated aromatic systems. Subsequent ring cleavage and rearrangements will lead to the smaller fragments observed.

Infrared Spectroscopy: Identifying the Functional Groups

Expertise & Experience: Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups within a molecule. For this compound, the key functional groups to identify are the O-H of the hydroxyl group and the C-H bonds of the methyl groups, as well as the vibrations of the pyrazole ring itself.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

  • Data Acquisition: The IR beam is passed through the crystal, and the attenuated beam is detected, generating an interferogram.

  • Data Processing: A Fourier transform is applied to the interferogram to produce the IR spectrum.

Data Interpretation: Vibrational Fingerprints

The IR spectrum will provide clear evidence for the key functional groups in this compound.

Wavenumber (cm⁻¹) Vibration Significance
3200-3600 (broad)O-H stretchConfirms the presence of the hydroxyl group.[4][5]
2850-3000C-H stretch (sp³)Indicates the presence of the methyl groups.
1500-1600C=N, C=C stretchCharacteristic of the pyrazole ring vibrations.
1000-1300C-O stretchFurther evidence for the hydroxyl group.

Causality in IR Absorption: The broadness of the O-H stretching band is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the solid state. The specific frequencies of the pyrazole ring vibrations are influenced by the substitution pattern, providing a unique fingerprint for this class of compounds.

Nuclear Magnetic Resonance Spectroscopy: Assembling the Puzzle

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed connectivity and chemical environment of atoms in a molecule.[6] For this compound, ¹H and ¹³C NMR will provide definitive proof of the number and types of protons and carbons, and their spatial relationships.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the instrument is tuned and shimmed. ¹H and ¹³C NMR spectra are acquired.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected.

Data Interpretation: A Detailed Look at the Structure

¹H NMR Spectrum: The ¹H NMR spectrum will show distinct signals for the three methyl groups and the hydroxyl proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.6singlet3HN-CH₃
~2.2singlet3HC3-CH₃
~2.1singlet3HC5-CH₃
Variable (broad)singlet1HO-H

¹³C NMR Spectrum: The ¹³C NMR spectrum will show signals for all six carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~145C3
~135C5
~125C4
~35N-CH₃
~12C3-CH₃
~10C5-CH₃

Causality in Chemical Shifts: The chemical shifts of the methyl protons and carbons are influenced by their position on the pyrazole ring and their proximity to the electronegative nitrogen and oxygen atoms. The N-methyl group is typically the most downfield of the methyl signals due to the direct attachment to the nitrogen atom. The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration due to differences in hydrogen bonding. The ¹³C chemical shifts of the pyrazole ring carbons are characteristic of the electronic environment within the heteroaromatic ring.[7][8]

Molecular Structure of this compound

Figure 2: The chemical structure of this compound.

Proposed Synthesis of this compound

Expertise & Experience: A plausible synthetic route to this compound involves the cyclocondensation of a β-diketone with a substituted hydrazine, a well-established method for the synthesis of pyrazoles.[9]

Synthetic Workflow

synthesis_workflow Reactant1 3-Methyl-2,4-pentanedione Reaction Cyclocondensation (e.g., in Ethanol, reflux) Reactant1->Reaction Reactant2 Methylhydrazine Reactant2->Reaction Product This compound Reaction->Product

References

Spectroscopic Characterization of 1,3,5-trimethyl-1H-pyrazol-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 1,3,5-trimethyl-1H-pyrazol-4-ol, a substituted pyrazole of interest to researchers in medicinal chemistry and materials science. The elucidation of its chemical structure through various spectroscopic techniques is fundamental for its quality control, reaction monitoring, and the comprehensive understanding of its chemical behavior. This document will detail the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights grounded in established principles and comparative data from analogous structures.

Introduction: The Importance of Spectroscopic Analysis

In the realm of drug development and materials science, the precise characterization of molecular structures is a non-negotiable prerequisite for advancing research. Spectroscopic techniques provide a non-destructive means to probe the atomic and molecular environment of a compound, revealing its connectivity, functional groups, and overall architecture. For a molecule such as this compound, a multi-faceted spectroscopic approach is essential to confirm its identity and purity. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, exhibits a rich chemistry, and the substituents—three methyl groups and a hydroxyl group—each impart unique spectroscopic fingerprints. This guide will serve as a valuable resource for scientists engaged in the synthesis and application of this and related compounds.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are the primary determinants of its spectroscopic properties. The following diagram illustrates the molecule and the numbering convention used for spectroscopic assignments.

Figure 1. Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show four distinct signals, all of which will be singlets due to the absence of adjacent protons for coupling.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~5.0-6.0Singlet1HOHThe chemical shift of the hydroxyl proton is variable and concentration-dependent. It is expected to be a broad singlet.
~3.6Singlet3HN1-CH₃The methyl group attached to the nitrogen atom is expected to be deshielded compared to the C-methyl groups.
~2.1Singlet3HC3-CH₃This methyl group is on the pyrazole ring.
~2.0Singlet3HC5-CH₃This methyl group is also on the pyrazole ring and is expected to have a similar chemical shift to the C3-methyl.

Causality Behind Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ would be ideal for observing the hydroxyl proton, as it would undergo slow exchange. In CDCl₃, this peak might be broader or not observed at all.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals corresponding to the six unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~150C5The carbon atom adjacent to the N-methyl group and bearing a methyl group.
~140C3The carbon atom adjacent to the other nitrogen and bearing a methyl group.
~125C4The carbon atom bearing the hydroxyl group is expected to be significantly deshielded.
~35N1-CH₃The N-methyl carbon is typically found in this region.
~12C5-CH₃The C-methyl carbons are expected at higher field.
~10C3-CH₃Similar to the C5-methyl carbon.

Expertise & Experience: The chemical shifts are estimated based on the known values for 1,3,5-trimethylpyrazole and the expected electronic effects of the hydroxyl substituent at the C4 position.[2] The hydroxyl group is expected to have a significant deshielding effect on the C4 carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the presence of a prominent O-H stretching vibration and various C-H, C=N, and C=C stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-3600Strong, BroadO-H stretch (hydroxyl group)
2900-3000MediumC-H stretch (methyl groups)
~1600MediumC=N stretch (pyrazole ring)
~1550MediumC=C stretch (pyrazole ring)
1350-1450MediumC-H bend (methyl groups)
~1200StrongC-O stretch (hydroxyl group)

Trustworthiness: The presence of a strong, broad absorption in the 3200-3600 cm⁻¹ region is a highly reliable indicator of the hydroxyl group.[3] The exact position and shape of this band can be influenced by hydrogen bonding. The absorptions for the pyrazole ring are consistent with those observed for other pyrazole derivatives.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and can aid in structural elucidation.

For this compound (C₆H₁₀N₂O), the expected molecular weight is approximately 126.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 126.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
126[M]⁺ (Molecular Ion)
111[M - CH₃]⁺
98[M - CO]⁺
83[M - CO - CH₃]⁺

Authoritative Grounding: The fragmentation pattern is predicted based on the known stability of the pyrazole ring and the typical fragmentation pathways of methyl and hydroxyl substituted aromatic compounds. The molecular ion for the closely related 1,3,5-trimethylpyrazole is observed at m/z 110.[1][5][6]

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CHCl₃) and place a drop between two salt plates (e.g., NaCl, KBr).

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or solvent.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).

  • Instrument Setup: Use a mass spectrometer with an appropriate ionization source (e.g., electron ionization - EI, electrospray ionization - ESI).

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Figure 2. Experimental workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have predicted the key features in its ¹H NMR, ¹³C NMR, IR, and mass spectra. The detailed protocols and interpretations presented herein are intended to empower researchers, scientists, and drug development professionals in their efforts to synthesize, identify, and utilize this and related pyrazole derivatives with confidence and scientific rigor.

References

The Pyrazole Core: From a 19th-Century Curiosity to a Cornerstone of Modern Pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents one of the most significant structural motifs in medicinal chemistry. Its journey from a laboratory synthesis in 1883 to its central role in blockbuster drugs is a compelling narrative of chemical ingenuity and evolving pharmacological understanding. This technical guide provides an in-depth exploration of the discovery and history of pyrazole compounds. We will trace the initial synthesis by Ludwig Knorr, the elucidation of its structure, and the dawn of its therapeutic potential with the discovery of early drugs like Antipyrine. The guide will further detail the evolution of pyrazole as a "privileged scaffold," culminating in its rational incorporation into modern, highly selective drugs such as the COX-2 inhibitor Celecoxib and the PDE5 inhibitor Sildenafil. Through detailed protocols, historical context, and mechanistic insights, this document serves as a comprehensive resource for professionals in the field of drug discovery and development.

Part 1: The Genesis of a Heterocycle: Knorr's Discovery and Early Structural Debates

The history of pyrazole begins in 1883 with the pioneering work of German chemist Ludwig Knorr.[1][2][3] In his attempts to synthesize quinoline derivatives, Knorr reacted ethyl acetoacetate with phenylhydrazine, leading not to the expected six-membered ring, but to a novel five-membered heterocycle.[4][5] He named this new compound class "pyrazole," derived from the Greek pyr (fire, alluding to the pyretic conditions he sought to treat) and azole (denoting a nitrogen-containing heterocycle). This seminal reaction, now universally known as the Knorr Pyrazole Synthesis , became the foundational method for accessing this versatile scaffold.[1][6]

The initial structural elucidation was not straightforward. The possibility of tautomerism and the precise arrangement of atoms were subjects of scientific inquiry. The definitive, symmetrical structure of the pyrazole ring was later confirmed through alternative synthetic routes, most notably the 1,3-dipolar cycloaddition of diazomethane with acetylene developed by Hans von Pechmann in 1898.[7][8][9] This work not only solidified the fundamental understanding of the pyrazole core but also expanded the synthetic chemist's toolkit for creating its derivatives.

Part 2: The Knorr Pyrazole Synthesis: A Foundational Methodology

The Knorr synthesis is a cornerstone of heterocyclic chemistry, valued for its reliability and versatility.[10][11][12] The reaction proceeds through the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound. The choice of substituents on both reactants allows for the creation of a vast and diverse library of pyrazole derivatives, a feature that would become critical for future drug discovery efforts.

Core Mechanism & Experimental Workflow

The mechanism involves an initial, often acid-catalyzed, condensation of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[4] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration to yield the stable, aromatic pyrazole ring.[6]

Knorr_Synthesis_Workflow reactants Reactants (1,3-Dicarbonyl + Hydrazine) mixing Mixing in Solvent (e.g., Ethanol, Acetic Acid) reactants->mixing condensation Condensation (Formation of Hydrazone Intermediate) mixing->condensation Acid Catalyst (optional) cyclization Heating & Cyclization (Intramolecular Attack & Dehydration) condensation->cyclization product Pyrazole Product cyclization->product

Caption: Generalized workflow of the Knorr Pyrazole Synthesis.

Protocol: Classic Synthesis of a Pyrazolone Derivative (after Knorr, 1883)

The following protocol is a generalized representation based on Knorr's original work which produced a pyrazolone, a keto-derivative of pyrazole.[1]

  • Reactant Charging: In a suitable reaction vessel, combine one molar equivalent of a β-ketoester (e.g., ethyl acetoacetate) with one molar equivalent of a hydrazine derivative (e.g., phenylhydrazine). The reaction can be performed neat or in a solvent like ethanol.

  • Initial Condensation: Allow the mixture to react at ambient temperature or with gentle warming. An initial condensation occurs, often visibly marked by the formation of water.

  • Cyclization: Heat the reaction mixture, for instance, on a water bath. This provides the energy required for the intramolecular cyclization and the elimination of ethanol to form the pyrazolone ring.

  • Isolation: Upon cooling, the product often solidifies or crystallizes from the reaction mixture.

  • Purification: Collect the crude solid by filtration. Purify the product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final, pure pyrazolone.

Part 3: The Dawn of Medicinal Application: From Antipyrine to NSAIDs

The therapeutic potential of pyrazoles was realized remarkably quickly. Shortly after his initial discovery, Ludwig Knorr synthesized Antipyrine (phenazone) in 1883.[5][13] Patented in the same year, Antipyrine became one of the world's first synthetic drugs and was widely used as a potent analgesic and antipyretic until the rise of aspirin.[5][14] Though technically a pyrazolone, its success firmly established the pyrazole family as a source of biologically active compounds.[15][16]

This early success paved the way for further exploration. In the mid-20th century, the pyrazole scaffold gave rise to Phenylbutazone , a non-steroidal anti-inflammatory drug (NSAID) that became a frontline treatment for arthritis and other inflammatory conditions for many years.[17] These early drugs, while effective, were non-selective in their mechanism of action, a factor that would be addressed by later generations of pyrazole-based therapeutics.

Part 4: The Privileged Scaffold: Rational Drug Design in the Modern Era

The late 20th century saw the maturation of pyrazole's role from a useful pharmacophore to a "privileged scaffold" in rational drug design. This status is attributed to its unique properties:

  • Structural Rigidity: The planar ring provides a stable anchor for orienting substituents toward biological targets.

  • Hydrogen Bonding: The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with enzyme active sites and receptors.

  • Tunable Electronics: The electronic properties of the ring can be easily modified with substituents, allowing for fine-tuning of a compound's potency and pharmacokinetic profile.

This potential was spectacularly realized with the development of two blockbuster drugs that highlight the power of targeted, pyrazole-based design.

Case Study 1: Celecoxib (Celebrex) - The Selective COX-2 Inhibitor

The discovery of two isoforms of the cyclooxygenase (COX) enzyme—constitutively expressed COX-1 and inflammation-inducible COX-2—created a major opportunity in anti-inflammatory therapy.[18][19] The goal was to selectively inhibit COX-2 to reduce inflammation and pain while sparing COX-1, which is crucial for protecting the gastrointestinal lining. A team at G.D. Searle, led by John Talley, discovered that a 1,5-diarylpyrazole scaffold was ideal for achieving this selectivity.[18][20] This research culminated in the development of Celecoxib , which received FDA approval in 1998.[18][20][21] Its market launch heralded a new era of safer NSAIDs and remains a landmark achievement in structure-based drug design.[22]

Case Study 2: Sildenafil (Viagra) - The Targeted PDE5 Inhibitor

The story of Sildenafil is a classic example of serendipity in drug discovery.[23] Originally synthesized by Pfizer chemists in the 1980s for the treatment of hypertension and angina, clinical trials revealed a peculiar side effect: the induction of penile erections.[24] Mechanistic studies showed that the compound was a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme abundant in the corpus cavernosum.[24] The core of the Sildenafil molecule is a fused pyrazolopyrimidinone system, which is critical for its high-affinity binding to the PDE5 active site.[23][25] Repurposed and approved by the FDA in 1998, Sildenafil not only created a new therapeutic class but also demonstrated the immense versatility of the pyrazole scaffold in targeting diverse enzyme families.[24][26]

Pyrazole_History cluster_1880s Late 19th Century: Discovery & First Application cluster_mid20th Mid-20th Century: Expansion into NSAIDs cluster_late20th Late 20th Century: Rational Drug Design knorr 1883: Ludwig Knorr Synthesizes Pyrazole antipyrine 1883: Knorr patents Antipyrine (First Synthetic Pyrazole Drug) knorr->antipyrine phenylbutazone ~1949: Phenylbutazone Developed antipyrine->phenylbutazone pechmann 1898: von Pechmann Confirms Structure sildenafil 1998: Sildenafil (Viagra) Approved (PDE5 Inhibitor) celecoxib 1998: Celecoxib (Celebrex) Approved (COX-2 Inhibitor) phenylbutazone->celecoxib

Caption: A timeline highlighting key milestones in the history of pyrazole compounds.

Summary of Landmark Pyrazole-Based Drugs

The following table summarizes the key therapeutic agents that define the historical impact of the pyrazole scaffold.

Drug Name (Brand Name)Discovery/Approval YearTherapeutic ClassCore Mechanism of Action
Antipyrine (Phenazone)1883Analgesic, AntipyreticNon-selective COX inhibitor
Phenylbutazonec. 1949NSAIDNon-selective COX inhibitor
Sildenafil (Viagra)1998PDE5 InhibitorSelective inhibitor of cGMP-specific phosphodiesterase type 5
Celecoxib (Celebrex)1998NSAID (Coxib)Selective inhibitor of cyclooxygenase-2 (COX-2)

Conclusion

From its serendipitous discovery in a 19th-century German laboratory, the pyrazole heterocycle has evolved into one of the most productive and versatile scaffolds in the history of medicinal chemistry. Its journey illustrates the progression of drug discovery itself: from the broad-spectrum activity of early derivatives like Antipyrine to the highly targeted, rationally designed drugs of the modern era like Celecoxib and Sildenafil. The structural simplicity, synthetic accessibility, and favorable physicochemical properties of the pyrazole core ensure its continued relevance. As researchers continue to explore new biological targets and therapeutic modalities, the pyrazole ring system is certain to remain a vital and enduring component in the development of future medicines.

References

An In-Depth Technical Guide to 1,3,5-trimethyl-1H-pyrazol-4-ol (CAS Number: 89193-22-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,3,5-trimethyl-1H-pyrazol-4-ol, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to support your research and development endeavors.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique spatial arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces, allowing for versatile interactions with biological targets. The 1,3,5-trisubstituted pyrazole motif, in particular, has been explored for its antitumor, herbicidal, antibacterial, antifungal, hypoglycemic, antidepressant, analgesic, and anti-inflammatory properties.[2] this compound, with its hydroxyl group at the 4-position, presents an attractive starting point for the synthesis of novel derivatives with potential therapeutic applications.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValueSource
CAS Number 89193-22-6-
Molecular Formula C₆H₁₀N₂O-
Molecular Weight 126.16 g/mol -
Melting Point 186 °C[3]
Boiling Point 217.5±35.0 °C (Predicted)[3]

Safety Information:

This compound should be handled in a well-ventilated area by personnel equipped with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a dry, cool place.[4]

Synthesis of this compound: A Proposed Route

The synthesis of pyrazole derivatives is most classically achieved through the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.[5][6][7][8] For the synthesis of this compound, a plausible approach involves the use of a suitably substituted 1,3-dicarbonyl compound and methylhydrazine.

A potential starting material for introducing the 4-hydroxyl group is ethyl 2-chloroacetoacetate. The synthesis could proceed via a cyclocondensation reaction with methylhydrazine, followed by nucleophilic substitution of the chloro group with a hydroxide.

Proposed Synthetic Workflow:

Synthesis_Workflow Reactant1 Ethyl 2-chloroacetoacetate Step1 Knorr Cyclocondensation Reactant1->Step1 Reactant2 Methylhydrazine Reactant2->Step1 Intermediate Ethyl 2-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate Step1->Intermediate Step2 Nucleophilic Substitution FinalProduct This compound Step2->FinalProduct Step3 Purification Intermediate->Step2 FinalProduct->Step3

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed method based on the principles of the Knorr pyrazole synthesis and subsequent functional group manipulation. Optimization of reaction conditions would be necessary.

Step 1: Synthesis of Ethyl 2-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-chloroacetoacetate (1.0 eq) dissolved in ethanol.

  • Slowly add methylhydrazine (1.0 eq) to the solution. An exothermic reaction may be observed; maintain the temperature below 40 °C.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).[6][7]

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis and Decarboxylation to this compound

  • Dissolve the purified ethyl 2-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate in a suitable solvent (e.g., ethanol).

  • Add an aqueous solution of a strong base, such as sodium hydroxide (excess), and heat the mixture to reflux.

  • The reaction should be monitored by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate.[3]

Characterization and Analytical Methods

Spectroscopic Data (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show singlets for the three methyl groups (N-CH₃, C3-CH₃, and C5-CH₃) at distinct chemical shifts. The hydroxyl proton will likely appear as a broad singlet, the position of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the three methyl carbons and the three pyrazole ring carbons. The carbon bearing the hydroxyl group (C4) is expected to be significantly downfield.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (126.16 g/mol ).

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group. C-H, C=N, and C-N stretching vibrations are also expected.

High-Performance Liquid Chromatography (HPLC) Method (General)

A reverse-phase HPLC method can be developed for the analysis of this compound.

Workflow for HPLC Method Development:

HPLC_Workflow Start Sample Preparation (Dissolve in Mobile Phase) Injection Inject into HPLC System Start->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (Peak Integration, Quantification) Detection->Analysis Derivatization Start This compound Ether 4-Alkoxy Pyrazole Derivatives Start->Ether Alkylation (R-X, Base) Ester 4-Acyloxy Pyrazole Derivatives Start->Ester Acylation (RCOCl)

References

The Pyrazole Scaffold: A Versatile Core for Modern Therapeutic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: As a privileged heterocyclic scaffold, pyrazole and its derivatives are of immense interest in medicinal chemistry. This five-membered aromatic ring system, containing two adjacent nitrogen atoms, serves as a foundational core for a multitude of pharmacologically active agents.[1][2][3] Its unique physicochemical properties allow for diverse substitutions, leading to a broad spectrum of biological activities.[3][4] Pyrazole-based compounds are integral to several commercially successful drugs, including the anti-inflammatory agent celecoxib and various anticancer and neuropharmacological agents.[2][5][6] This guide provides a technical overview of the key therapeutic applications of pyrazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows central to their discovery and development. We will delve into their roles as anti-inflammatory, anticancer, neuropharmacological, and antimicrobial agents, offering insights for researchers and drug development professionals.

Introduction: The Chemical and Pharmacological Significance of the Pyrazole Nucleus

The pyrazole ring is an aromatic heterocycle whose stability and capacity for substitution at multiple positions (N1, C3, C4, and C5) make it a versatile starting point for drug design.[7] The two nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.[7] This chemical versatility allows medicinal chemists to fine-tune the steric, electronic, and lipophilic properties of pyrazole derivatives to optimize their potency, selectivity, and pharmacokinetic profiles.

The Unique Physicochemical Properties of Pyrazoles

The pyrazole nucleus is a bioisostere for other cyclic structures like amides and imidazoles, enabling it to mimic the functionality of endogenous ligands and interact effectively with enzyme active sites and receptors.[7] Its inherent aromaticity confers significant stability, while the potential for tautomerism influences both reactivity and solubility.[7]

Structure-Activity Relationship (SAR) Fundamentals

SAR studies are crucial for optimizing the therapeutic potential of pyrazole derivatives. Key insights have shown that:

  • Substitution at N1 and C5: Often dictates selectivity and potency. For example, in COX-2 inhibitors like celecoxib, a 4-sulfamoylphenyl group at the N1 position is critical for activity.[8][9]

  • Substitution at C3: Can significantly impact potency. In celecoxib, a trifluoromethyl group at C3 provides superior selectivity and potency compared to a simple methyl group.[8]

  • Diaryl Substitution: The presence of two appropriately substituted aryl rings on adjacent positions of the pyrazole core is a common feature for potent COX-2 inhibition.[8]

Pyrazole Derivatives as Cyclooxygenase (COX) Inhibitors: Anti-inflammatory and Analgesic Applications

Pyrazole derivatives are perhaps most famously known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][10] These enzymes mediate the conversion of arachidonic acid into prostaglandins, which are key players in the inflammation and pain pathways.[9]

Mechanism of Action: Targeting the Arachidonic Acid Pathway

There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation.[10] Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to gastrointestinal side effects.[7][10] Pyrazole derivatives have been successfully designed as selective COX-2 inhibitors, offering a safer therapeutic profile.[7][11]

graph Arachidonic_Acid_Pathway { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 1: Mechanism of selective COX-2 inhibition by pyrazole derivatives.

Case Study: Celecoxib

Celecoxib is a landmark example of a diaryl-substituted pyrazole that functions as a selective COX-2 inhibitor.[9][12][13] Its chemical structure, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is optimized for the COX-2 active site.[9][12] The sulfonamide group binds to a specific hydrophilic side pocket present in COX-2 but not COX-1, conferring its selectivity.[8]

Experimental Workflow: Screening for COX-2 Selectivity

The development of selective COX-2 inhibitors relies on robust in vitro screening assays to determine the half-maximal inhibitory concentration (IC50) for each isoform.

graph COX_Inhibition_Assay { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 2: Workflow for in vitro COX inhibition screening.

Tabulated Data: Comparative COX-2 Selectivity of Pyrazole Derivatives

The selectivity index (SI) is a key metric, with higher values indicating greater selectivity for COX-2.

CompoundCOX-2 IC50 (nM)Selectivity Index (SI)Reference
Celecoxib~40>7.6[14]
Compound 3b39.4322.21[15]
Compound 5b38.7317.47[15]
Compound 6eN/A (93.62% inhibition)215.44[14]

The Role of Pyrazoles in Oncology: Targeting Kinase-Driven Malignancies

The pyrazole scaffold is a cornerstone in the development of small molecule kinase inhibitors for cancer therapy.[4][16] Many pyrazole derivatives have been designed to target various oncogenic kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), c-Met, and Cyclin-Dependent Kinases (CDKs), thereby interfering with tumor growth, proliferation, and angiogenesis.[4][16]

Mechanism of Action: Inhibition of Key Oncogenic Kinases

VEGFR-2 is a receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels essential for tumor growth.[17][18] Pyrazole derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation and downstream signaling.[18] Similarly, c-Met, another receptor tyrosine kinase, is a target for pyrazole-based inhibitors, which can block pathways involved in cell proliferation and metastasis.[19][20]

graph VEGFR_Pathway { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 3: Inhibition of the VEGFR-2 signaling pathway by pyrazole derivatives.

Protocol Highlight: A General Method for In Vitro Kinase Inhibition Assay

This protocol outlines a luminescence-based assay to determine the IC50 of a pyrazole derivative against a target kinase like VEGFR-2.[17][21] The principle is to measure the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity (more ATP consumed).[18]

Methodology:

  • Master Mixture Preparation: Prepare a master mix containing kinase buffer, ATP, and a suitable substrate (e.g., a poly (Glu, Tyr) peptide).[17][21]

  • Plate Setup: Add the master mixture to the wells of a 96-well plate.

  • Inhibitor Addition: Add serial dilutions of the pyrazole test compound to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).[17]

  • Enzyme Addition: Add the recombinant kinase (e.g., VEGFR-2) to all wells except the blank.[21]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes) to allow the kinase reaction to proceed.[17][21]

  • Detection: Add a detection reagent (e.g., Kinase-Glo®) that stops the reaction and generates a luminescent signal proportional to the amount of remaining ATP.[17][21]

  • Measurement: Read the luminescence using a microplate reader.

  • Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 value.[17]

Tabulated Data: IC50 Values of Pyrazole Derivatives Against Oncogenic Kinases
CompoundTarget KinaseIC50Reference
Compound 43PI3 Kinase0.25 µM[16]
Compound 59(DNA Intercalator)2 µM (vs. HepG2 cells)[16]
Volitinibc-Met0.006 µM (enzymatic)[22]
Compound 6(Tubulin Inhibitor)0.06–0.25 nM (vs. various cell lines)[16]

Pyrazole Scaffolds in Neuropharmacology: Modulating CNS Targets

The pyrazole core is also prevalent in compounds designed to act on the central nervous system (CNS).[23][24] Its derivatives have shown promise as anticonvulsant, antidepressant, and anxiolytic agents, often by modulating key receptors and enzymes in the brain.[23][24][25]

Targeting Cannabinoid Receptor 1 (CB1)

A series of pyrazole derivatives, with the lead compound SR141716A, were developed as potent and specific antagonists for the brain's cannabinoid receptor (CB1).[26][27][28] These compounds have been instrumental as pharmacological probes and hold therapeutic potential for antagonizing harmful side effects of cannabinoids.[26][27] SAR studies for CB1 antagonists identified key structural requirements:

  • A para-substituted phenyl ring at the C5-position.[26][27]

  • A carboxamido group at the C3-position.[26][27]

  • A 2,4-dichlorophenyl substituent at the N1-position.[26][27]

Pyrazoles as Anticonvulsant and Antidepressant Agents

Other pyrazole and pyrazoline derivatives have demonstrated significant antidepressant and anticonvulsant properties in various animal models.[23][24][25] The mechanism often involves the inhibition of monoamine oxidase (MAO), an enzyme that metabolizes neurotransmitters like serotonin and dopamine.[24][25]

Antimicrobial Applications of Pyrazole Derivatives

With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents.[29] Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogenic bacteria and fungi.[29][30][31][32]

Antibacterial and Antifungal Mechanisms

The precise mechanisms of action can vary, but pyrazoles are thought to interfere with essential microbial processes. Their synthesis is often straightforward, for example, through the condensation of a chalcone with hydrazine hydrate.[30] The resulting compounds can be evaluated for their antimicrobial efficacy using standard methods.

Experimental Protocol: Evaluation of Antimicrobial Activity (Agar Well Diffusion Method)
  • Culture Preparation: Prepare a standardized inoculum (e.g., 10⁸ Spores/ml for fungi) of the test microorganism.[33]

  • Plate Inoculation: Evenly spread the microbial suspension over the surface of a suitable agar medium (e.g., Malt agar for fungi) in a Petri dish.[33]

  • Well Creation: Aseptically create wells (e.g., 9 mm diameter) in the agar.[33]

  • Compound Application: Add a defined concentration (e.g., 1000 µg/ml) of the dissolved pyrazole derivative into each well.[33] Include a standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) as a positive control.[33][34]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 28°C for 72 hours for fungi).[33]

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented). A larger zone indicates greater antimicrobial activity.[32]

Tabulated Data: Minimum Inhibitory Concentration (MIC) of Selected Pyrazoles

The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Compound 21cMulti-drug resistant bacteria0.25[35]
Compound 23hMulti-drug resistant bacteria0.25[35]
Pyrazole 3bA. flavus / A. niger250 (MFIC)[33]
Various PyrazolesE. coli, S. typhi12.5[36]
Various PyrazolesS. aureus, B. subtilis12.5–25[36]

Future Directions and Emerging Therapeutic Targets

Research into pyrazole derivatives continues to expand. Current efforts are focused on:

  • Targeting Novel Pathways: Exploring the inhibition of other enzyme families and receptors involved in a range of diseases from neurodegeneration to metabolic disorders.[1][37]

  • Hybrid Molecules: Designing hybrid molecules that combine the pyrazole scaffold with other pharmacophores to achieve dual-action drugs or to overcome drug resistance.[38]

  • Advanced Synthesis: Developing more efficient and environmentally friendly synthetic methodologies to create diverse pyrazole libraries for high-throughput screening.[7]

Conclusion

The pyrazole nucleus is a remarkably versatile and privileged scaffold in medicinal chemistry. Its derivatives have yielded successful drugs and continue to be a fertile ground for the discovery of new therapeutic agents. From selective COX-2 inhibitors for inflammation to a wide array of kinase inhibitors for oncology and novel agents for CNS disorders and infectious diseases, the pyrazole core demonstrates broad and potent pharmacological utility. Continued exploration of its structure-activity relationships and synthetic diversification will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

Methodological & Application

The Strategic Utility of 1,3,5-Trimethyl-1H-pyrazol-4-ol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of contemporary organic synthesis, the pyrazole nucleus stands as a privileged scaffold, prominently featured in a myriad of pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the diverse array of substituted pyrazoles, 1,3,5-trimethyl-1H-pyrazol-4-ol emerges as a particularly versatile and strategically important building block. Its unique electronic and steric properties, conferred by the trimethylated pyrazole core and the nucleophilic 4-hydroxy group, open avenues for a wide range of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for its utilization in key synthetic operations. The strategic positioning of the hydroxyl group on the electron-rich pyrazole ring allows for its elaboration into a variety of functional groups, making it a valuable precursor for the synthesis of complex molecular architectures.

Core Synthesis of this compound: A Foundational Protocol

The accessibility of this compound is paramount for its widespread application. A robust and scalable synthesis is therefore a prerequisite for any synthetic campaign. The following protocol details a reliable two-step procedure starting from the commercially available 3,5-dimethylpyrazole.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 4-Iodo-1,3,5-trimethyl-1H-pyrazole

This initial step involves the direct iodination of 1,3,5-trimethyl-1H-pyrazole, which can be prepared by the methylation of 3,5-dimethylpyrazole. A more direct approach starts with the iodination of 3,5-dimethylpyrazole followed by N-methylation.[3]

  • Reagents and Materials:

    • 3,5-Dimethyl-4-iodopyrazole

    • Sodium Hydride (60% dispersion in mineral oil)

    • Iodomethane

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere, add a solution of 3,5-dimethyl-4-iodopyrazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Cool the mixture to 0 °C and add iodomethane (1.5 equivalents) dropwise.

    • Stir the reaction at room temperature for 12 hours.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-iodo-1,3,5-trimethyl-1H-pyrazole.[3]

Step 2: Hydroxylation of 4-Iodo-1,3,5-trimethyl-1H-pyrazole

The conversion of the 4-iodo derivative to the desired 4-ol is achieved via a nucleophilic aromatic substitution reaction.

  • Reagents and Materials:

    • 4-Iodo-1,3,5-trimethyl-1H-pyrazole

    • Potassium Hydroxide

    • Copper(I) Iodide (optional, as catalyst)

    • N,N-Dimethylformamide (DMF)

    • 1 M Hydrochloric acid

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask, magnetic stirrer, heating mantle, condenser.

  • Procedure:

    • In a round-bottom flask, dissolve 4-iodo-1,3,5-trimethyl-1H-pyrazole (1.0 equivalent) in DMF.

    • Add potassium hydroxide (3.0 equivalents) and a catalytic amount of copper(I) iodide (0.1 equivalents).

    • Heat the reaction mixture to 120 °C and stir for 24 hours.

    • Cool the mixture to room temperature and pour it into water.

    • Acidify the aqueous solution to pH ~6 with 1 M hydrochloric acid.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The strategic placement of the hydroxyl group on the fully substituted pyrazole ring makes this compound a versatile precursor for a range of functionalizations.

O-Alkylation and O-Arylation: Crafting Ethers and Aryl Ethers

The hydroxyl group of this compound can be readily alkylated or arylated to furnish the corresponding ethers, which are valuable motifs in medicinal chemistry and materials science.

  • Reagents and Materials:

    • This compound

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

    • Potassium carbonate

    • Acetone or N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, heating mantle, condenser.

  • Procedure:

    • To a solution of this compound (1.0 equivalent) in acetone or DMF, add potassium carbonate (2.0 equivalents).

    • Add the alkyl halide (1.2 equivalents) and stir the mixture at room temperature or heat to 60 °C for 4-12 hours, monitoring the reaction by TLC.

    • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the product by column chromatography.

The synthesis of aryl ethers from this compound can be achieved through a copper-catalyzed Ullmann condensation.[4][5]

  • Reagents and Materials:

    • This compound

    • Aryl halide (e.g., iodobenzene, 4-bromotoluene)

    • Copper(I) iodide

    • 1,10-Phenanthroline or other suitable ligand

    • Potassium carbonate or Cesium carbonate

    • Anhydrous Toluene or Dioxane

    • Round-bottom flask, magnetic stirrer, heating mantle, condenser, inert atmosphere setup.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add copper(I) iodide (0.1 equivalents), 1,10-phenanthroline (0.2 equivalents), and potassium carbonate (2.0 equivalents).

    • Add a solution of this compound (1.0 equivalent) and the aryl halide (1.2 equivalents) in anhydrous toluene.

    • Heat the reaction mixture to 110 °C and stir for 24-48 hours.

    • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the product by column chromatography.

O-Acylation: Synthesis of Pyrazolyl Esters

The hydroxyl group can be acylated to form esters, which can serve as prodrugs in medicinal chemistry or as reactive intermediates for further transformations.

  • Reagents and Materials:

    • This compound

    • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

    • Triethylamine or Pyridine

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Round-bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in DCM and add triethylamine (1.5 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • Add the acyl chloride (1.2 equivalents) dropwise.

    • Stir the reaction at room temperature for 2-6 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the pyrazolyl ester.

Mitsunobu Reaction: A Mild Route to Ethers and Esters

The Mitsunobu reaction provides a powerful and mild alternative for the O-alkylation and O-acylation of this compound, particularly for sensitive substrates.[6][7][8]

  • Reagents and Materials:

    • This compound

    • Alcohol (e.g., ethanol, benzyl alcohol)

    • Triphenylphosphine (PPh3)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous Tetrahydrofuran (THF)

    • Round-bottom flask, magnetic stirrer, ice bath, inert atmosphere setup.

  • Procedure:

    • To a solution of this compound (1.0 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography to isolate the desired ether.

Data Summary

ApplicationReagentsKey ConditionsProduct Class
O-Alkylation Alkyl halide, K2CO3Acetone or DMF, RT to 60°CPyrazolyl ethers
O-Arylation Aryl halide, CuI, Ligand, BaseToluene, 110°CPyrazolyl aryl ethers
O-Acylation Acyl chloride, BaseDCM, 0°C to RTPyrazolyl esters
Mitsunobu Reaction Alcohol, PPh3, DEAD/DIADTHF, 0°C to RTPyrazolyl ethers

Logical Relationships and Workflow

The following diagram illustrates the central role of this compound as a versatile intermediate in the synthesis of a variety of functionalized pyrazoles.

G cluster_synthesis Synthesis of Starting Material cluster_applications Synthetic Applications 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole 4-Iodo-1,3,5-trimethyl-1H-pyrazole 4-Iodo-1,3,5-trimethyl-1H-pyrazole 3,5-Dimethylpyrazole->4-Iodo-1,3,5-trimethyl-1H-pyrazole 1. Iodination 2. N-Methylation This compound This compound 4-Iodo-1,3,5-trimethyl-1H-pyrazole->this compound Hydroxylation (SNAr) Pyrazolyl Ethers Pyrazolyl Ethers This compound->Pyrazolyl Ethers O-Alkylation Pyrazolyl Aryl Ethers Pyrazolyl Aryl Ethers This compound->Pyrazolyl Aryl Ethers Ullmann Condensation Pyrazolyl Esters Pyrazolyl Esters This compound->Pyrazolyl Esters O-Acylation Functionalized Pyrazoles Functionalized Pyrazoles Pyrazolyl Ethers->Functionalized Pyrazoles Pyrazolyl Aryl Ethers->Functionalized Pyrazoles Pyrazolyl Esters->Functionalized Pyrazoles

Caption: Synthetic routes to and applications of this compound.

Conclusion: A Valuable Asset in the Synthetic Chemist's Toolbox

This compound represents a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its 4-hydroxy group provide a reliable platform for the introduction of a wide range of functional groups. The protocols detailed herein for O-alkylation, O-arylation, and O-acylation serve as a foundation for the development of novel synthetic methodologies and the construction of complex molecules with potential applications in drug discovery and materials science. As the demand for novel heterocyclic compounds continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.

References

Application Notes and Protocols for 1,3,5-trimethyl-1H-pyrazol-4-ol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the C4-Hydroxypyrazole Moiety

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs, including the anti-inflammatory agent celecoxib. The strategic functionalization of the pyrazole ring is paramount in the design of novel therapeutics, enabling the modulation of a compound's pharmacokinetic and pharmacodynamic properties. The C4 position of the pyrazole ring, being electron-rich, is a prime site for electrophilic substitution, making it a versatile handle for molecular elaboration[1][2].

This guide focuses on the synthesis and utility of 1,3,5-trimethyl-1H-pyrazol-4-ol , a key chemical intermediate. The introduction of a hydroxyl group at the C4 position provides a nucleophilic center, opening avenues for a variety of subsequent chemical transformations. These modifications are crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery. Recent research has highlighted the potential of 4-hydroxypyrazole derivatives as potent ferroptosis inhibitors, underscoring the therapeutic relevance of this structural motif[3].

This document provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application as a chemical intermediate, particularly in O-alkylation reactions to generate diverse molecular libraries.

Physicochemical Properties and Key Precursors

A summary of the key compounds involved in the synthesis and application of this compound is presented below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key RoleCAS Number
1,3,5-Trimethyl-1H-pyrazoleC₆H₁₀N₂110.16Starting Material1072-91-9
1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acidC₆H₁₁BN₂O₂153.98Key IntermediateNot Assigned
This compound C₆H₁₀N₂O 126.16 Target Intermediate Not Assigned
4-Methoxy-1,3,5-trimethyl-1H-pyrazoleC₇H₁₂N₂O140.19Example ProductNot Assigned

Synthetic Workflow Overview

The synthesis of this compound is a multi-step process that leverages the inherent reactivity of the pyrazole core. The overall workflow involves the initial construction of the trimethylated pyrazole ring, followed by regioselective functionalization at the C4 position to introduce the hydroxyl group.

G A Acetylacetone + Methylhydrazine B 1,3,5-Trimethyl-1H-pyrazole A->B C 1,3,5-Trimethyl-1H-pyrazole D 1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid pinacol ester C->D Iridium-catalyzed C-H borylation E 1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid pinacol ester F This compound E->F H₂O₂ Oxidation G A This compound E 4-Alkoxy-1,3,5-trimethyl-1H-pyrazole A->E Williamson Ether Synthesis B Alkyl Halide (R-X) B->E C Base (e.g., K₂CO₃, NaH) C->E D Solvent (e.g., DMF, Acetonitrile) D->E

References

The Versatile Scaffold: Application Notes and Protocols for 1,3,5-Trimethyl-1H-pyrazol-4-ol in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazole nucleus stands as a "privileged scaffold" in medicinal chemistry, a testament to its remarkable versatility and presence in a multitude of clinically approved drugs.[1][2][3] Its unique electronic properties and synthetic tractability have made it a cornerstone in the design of novel therapeutic agents across various disease areas. This guide focuses on a specific, yet highly adaptable, member of this family: 1,3,5-trimethyl-1H-pyrazol-4-ol . We will delve into its synthesis, characterization, and its strategic application as a core fragment in the development of kinase inhibitors, anti-inflammatory agents, and neuroprotective compounds. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals, aiming to equip them with the foundational knowledge to leverage this scaffold in their research endeavors.

Section 1: Synthesis and Characterization of the Core Scaffold

The synthesis of this compound is a logical and accessible process, rooted in the classical Knorr pyrazole synthesis. This involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[4] For our target molecule, the key precursors are 3-methyl-2,4-pentanedione and methylhydrazine.

1.1: Synthetic Pathway Overview

The synthetic route is a two-step process, commencing with the synthesis of the β-dicarbonyl precursor, followed by the cyclocondensation to form the pyrazole ring.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 3-Methyl-2,4-pentanedione cluster_1 Step 2: Cyclocondensation 2,4-pentanedione 2,4-pentanedione 3-Methyl-2,4-pentanedione 3-Methyl-2,4-pentanedione 2,4-pentanedione->3-Methyl-2,4-pentanedione Alkylation Methyl_iodide Methyl Iodide Methyl_iodide->3-Methyl-2,4-pentanedione Base Base (e.g., NaH) Base->3-Methyl-2,4-pentanedione Target_Molecule This compound 3-Methyl-2,4-pentanedione->Target_Molecule Knorr Synthesis Methylhydrazine Methylhydrazine Methylhydrazine->Target_Molecule

Caption: Synthetic workflow for this compound.

1.2: Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-2,4-pentanedione

This procedure is adapted from standard alkylation methods for active methylene compounds.[4]

  • Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 2,4-pentanedione (1.0 equivalent) dropwise at 0 °C.

  • Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium salt of 2,4-pentanedione.

  • Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 3-methyl-2,4-pentanedione.

Protocol 2: Synthesis of this compound

This protocol is based on the established Knorr pyrazole synthesis.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-2,4-pentanedione (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Hydrazine: Add methylhydrazine (1.0 equivalent) to the solution. A catalytic amount of acid (e.g., a few drops of concentrated sulfuric acid) can be added if using a neutral solvent like ethanol.

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

1.3: Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the three methyl groups (N-CH₃, C3-CH₃, C5-CH₃) and the hydroxyl proton (OH). The chemical shifts will be influenced by the aromatic pyrazole ring.
¹³C NMR Resonances for the three methyl carbons and the three pyrazole ring carbons, including the carbon bearing the hydroxyl group (C4).
Mass Spec. The molecular ion peak corresponding to the calculated mass of C₇H₁₂N₂O (m/z = 140.10).
FT-IR A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration.

Section 2: Applications in Medicinal Chemistry

The this compound scaffold is a versatile starting point for the development of bioactive molecules. The hydroxyl group at the C4 position provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).

2.1: As a Scaffold for Kinase Inhibitors

The pyrazole ring is a well-established "hinge-binding" motif in kinase inhibitors, mimicking the adenine portion of ATP.[1][7] The this compound scaffold can be elaborated to target various kinases implicated in cancer and other diseases.

Kinase_Inhibitor_Concept Pyrazole_Core This compound Derivatization Functionalization at C4-OH (e.g., Etherification, Esterification) Pyrazole_Core->Derivatization Library Library of Pyrazole Derivatives Derivatization->Library Screening Kinase Activity Screening Library->Screening Hit_Compound Hit Compound with IC50 Data Screening->Hit_Compound

Caption: Workflow for developing pyrazole-based kinase inhibitors.

Application Example: Targeting Janus Kinases (JAKs)

Abnormalities in the JAK/STAT signaling pathway are linked to various cancers and inflammatory diseases.[3] Pyrazole-based compounds have shown potent inhibitory activity against JAKs.

Table 1: Representative Biological Data of Pyrazole-based Kinase Inhibitors

Compound ClassTarget KinaseIC₅₀ (nM)Reference
4-Amino-(1H)-pyrazole derivativesJAK13.4[3]
JAK22.2[3]
JAK33.5[3]
Pyrazole-based Akt inhibitorAkt11.3[8]
Pyrazole-based Aurora kinase inhibitorAurora A160[8]

Protocol 3: Synthesis of a Representative Pyrazol-4-yl Ether Derivative

This protocol describes a general method for the etherification of the C4-hydroxyl group, a common strategy for library synthesis.

  • Deprotonation: To a solution of this compound (1.0 equivalent) in a suitable aprotic solvent like dimethylformamide (DMF) or THF, add a base such as sodium hydride (NaH, 1.1 equivalents) or potassium carbonate (K₂CO₃, 2.0 equivalents) at 0 °C.

  • Reaction with Electrophile: Stir the mixture for 30 minutes at room temperature, then add the desired alkyl or aryl halide (e.g., a substituted benzyl bromide, 1.1 equivalents).

  • Reaction: Heat the reaction mixture to a temperature appropriate for the specific electrophile (typically 50-80 °C) and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

2.2: Development of Anti-inflammatory Agents

Application Example: COX Inhibition

By modifying the substituents on the pyrazole ring, it is possible to achieve selective inhibition of COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.[9]

Table 2: Anti-inflammatory Activity of Representative Pyrazole Derivatives

Compound TypeAssayActivityReference
3-(Trifluoromethyl)-5-arylpyrazoleCOX-2 InhibitionIC₅₀ = 0.02 µM[9]
COX-1 InhibitionIC₅₀ = 4.5 µM[9]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl)hydrazinecarboxamideCarrageenan-induced paw edemaBetter activity than Diclofenac[11]
Pyrazole derivativeIL-6 Suppression (LPS-stimulated BV2 cells)IC₅₀ = 9.562 µM[12]

Protocol 4: In Vitro COX Inhibition Assay (General Overview)

This is a representative protocol to evaluate the COX-inhibitory activity of synthesized compounds.

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl buffer containing necessary co-factors).

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds (or a vehicle control) for a specified time at 37 °C.

  • Initiation of Reaction: Initiate the cyclooxygenase reaction by adding arachidonic acid.

  • Quantification of Prostaglandin: After a set incubation period, stop the reaction and quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

2.3: Exploration of Neuroprotective Properties

Recent studies have highlighted the potential of pyrazole derivatives as neuroprotective agents, showing promise in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[13][14] The proposed mechanisms often involve antioxidant and anti-inflammatory activities within the central nervous system.

Application Example: Neuroprotection in Oxidative Stress Models

The this compound scaffold, with its inherent phenolic-like hydroxyl group, is an attractive starting point for developing compounds that can mitigate oxidative stress-induced neuronal damage.

Table 3: Neuroprotective Activity of Representative Pyrazole Derivatives

Compound ClassModelOutcomeReference
Pyrazoline derivatives6-OHDA-induced neurotoxicity in PC-12 cellsIncreased cell viability[13]
Pyrazolone-nicotinic acid derivativeScopolamine-induced cognitive deficits in miceReversal of cognitive and behavioral deficits[13]
Pyrazole derivativeLPS-stimulated BV2 microglial cellsPotent anti-inflammatory effect[12]

Protocol 5: In Vitro Neuroprotection Assay using SH-SY5Y Cells (General Overview)

This protocol outlines a common method to assess the neuroprotective effects of compounds against an oxidative insult.

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media and conditions.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for a period of time (e.g., 1-2 hours) before inducing oxidative stress.

  • Induction of Oxidative Stress: Expose the cells to an oxidative agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for a specified duration.

  • Cell Viability Assessment: After the insult, assess cell viability using a standard method like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Calculate the percentage of cell viability relative to control cells (untreated and not exposed to the oxidative agent) and determine the protective effect of the test compounds.

Section 3: Conclusion and Future Perspectives

The this compound scaffold represents a valuable and synthetically accessible starting point for medicinal chemistry research. Its inherent structural features, combined with the potential for diverse functionalization, make it an attractive core for the development of novel kinase inhibitors, anti-inflammatory agents, and neuroprotective compounds. The protocols and data presented in this guide provide a solid foundation for researchers to embark on the synthesis and evaluation of new therapeutic candidates based on this promising pyrazole framework. Future research will likely focus on the development of more selective and potent derivatives, as well as the exploration of this scaffold in other therapeutic areas.

References

Topic: Analytical Strategies for the Detection and Quantification of 1,3,5-trimethyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a cornerstone class of heterocyclic compounds, serving as versatile scaffolds in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The specific substitution patterns on the pyrazole ring dictate their biological activity and physicochemical properties, making the precise characterization of these molecules a critical step in research and development. 1,3,5-trimethyl-1H-pyrazol-4-ol is one such derivative whose accurate and reliable detection is essential for ensuring purity, monitoring reaction kinetics, performing quality control, and conducting metabolic studies.

This application note provides a comprehensive guide to the primary analytical methodologies for the characterization and quantification of this compound. As a Senior Application Scientist, this document moves beyond simple protocols to explain the causality behind methodological choices, ensuring that researchers can adapt and troubleshoot these techniques effectively. We will detail robust protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation and identification of volatile impurities. Additionally, we will cover essential spectroscopic techniques for unambiguous structural elucidation.

Analyte Profile: this compound

A thorough understanding of the analyte's properties is fundamental to selecting and optimizing an analytical method.

  • Structure: Chemical structure of this compound

  • Molecular Formula: C₆H₁₀N₂O

  • Molecular Weight: 126.16 g/mol

  • Key Features: The molecule possesses a substituted pyrazole core, which is aromatic. The hydroxyl (-OH) group at the C4 position imparts polarity, making the compound soluble in polar organic solvents like methanol and acetonitrile. The methyl groups contribute to its lipophilicity. This amphiphilic nature makes it amenable to both RP-HPLC and, due to its relatively low molecular weight, GC-MS analysis.

Method 1: Quantitative Analysis by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the primary technique for the quantification of pyrazole derivatives due to its high precision, accuracy, and robustness.[2] The selection of a non-polar stationary phase (like C18) with a polar mobile phase is ideal for retaining and separating moderately polar compounds like this compound.

Principle of Separation

In RP-HPLC, the analyte partitions between a polar mobile phase and a non-polar (hydrophobic) stationary phase. This compound is retained on the C18 column through hydrophobic interactions with its trimethyl-substituted pyrazole ring. By increasing the organic solvent (methanol or acetonitrile) content in the mobile phase, the analyte's affinity for the mobile phase increases, causing it to elute from the column. The addition of a small percentage of an acid like trifluoroacetic acid (TFA) is a common practice that ensures the hydroxyl group is protonated and sharpens peak shape by minimizing unwanted interactions with residual silanols on the stationary phase.[3]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock in Methanol Working Create Calibration Standards (e.g., 1-100 µg/mL) Stock->Working Inject Inject 10 µL onto C18 Column Working->Inject Sample Dissolve Sample in Mobile Phase Sample->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify

Caption: Workflow for quantitative analysis by RP-HPLC.

Detailed Protocol: RP-HPLC

1. Reagents and Materials:

  • This compound reference standard

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA), HPLC grade

  • 0.22 µm syringe filters

2. Preparation of Mobile Phase:

  • Prepare a mobile phase consisting of Methanol and 0.1% TFA in Water. A typical starting ratio is 60:40 (v/v).

  • Filter the mobile phase through a 0.22 µm membrane filter and degas thoroughly using sonication or vacuum. The use of 0.1% TFA helps to achieve sharp, symmetrical peaks.[4]

3. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the sample, dissolve it in the mobile phase to achieve a final concentration within the calibration range, and filter through a 0.22 µm syringe filter before injection.

4. Chromatographic Conditions:

  • The following conditions are a robust starting point and should be optimized as necessary.

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system for routine analysis.
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeThe most common reversed-phase column, offering excellent retention for pyrazole derivatives.[2]
Mobile Phase 60:40 (v/v) Methanol : 0.1% TFA in WaterBalances retention time with good peak shape. Adjust ratio to optimize resolution and runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.[4]
Column Temp. 25 °CMaintains consistent retention times.
Injection Vol. 10 µLA typical volume that balances sensitivity with peak sharpness.
Detector UV/Vis or Diode Array Detector (DAD)Pyrazole rings typically have UV absorbance.
Wavelength 210 nmA lower wavelength is chosen to ensure detection, as the chromophore is not extensive. A UV scan of the analyte is recommended to determine the absorbance maximum.

5. System Suitability and Validation:

  • Before analysis, perform system suitability tests by injecting a mid-range standard multiple times. Key parameters like tailing factor (<1.5), theoretical plates (>2000), and %RSD of peak area (<2%) should be met.

  • The method should be validated according to ICH Q2(R1) guidelines, assessing linearity (R² > 0.999), accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]

Method 2: Confirmatory Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for confirming the identity of this compound and identifying any related impurities.[5][6] The combination of chromatographic separation with mass spectrometric detection provides orthogonal data to HPLC, offering high confidence in analyte identification.

Principle of Analysis

The sample is vaporized and separated based on its boiling point and interaction with a capillary column's stationary phase. A non-polar column like a DB-5ms is a versatile choice for separating compounds based on boiling point differences.[5] After separation, the analyte enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI). EI is a hard ionization technique that causes predictable fragmentation of the molecule. The resulting mass spectrum, a fingerprint of the molecule's structure, can be compared to library spectra or interpreted to confirm the structure.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve ~1 mg of Sample in 1 mL Dichloromethane Vial Transfer to GC Vial Dissolve->Vial Inject Inject 1 µL (Split Mode) Vial->Inject Separate GC Separation (Temp. Program) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (e.g., m/z 40-300) Ionize->Analyze TIC Examine Total Ion Chromatogram (TIC) Analyze->TIC MS Extract Mass Spectrum of Target Peak TIC->MS Identify Confirm Molecular Ion & Fragmentation Pattern MS->Identify

Caption: Workflow for confirmatory analysis by GC-MS.

Detailed Protocol: GC-MS

1. Reagents and Materials:

  • This compound sample

  • Dichloromethane or Ethyl Acetate, GC-grade

  • 2 mL GC vials with septa

2. Preparation of Sample Solution:

  • Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent like dichloromethane. The concentration should be sufficient to produce a strong signal without overloading the column.

  • Transfer the solution to a GC vial.

3. GC-MS Conditions:

  • These parameters provide a solid foundation for the analysis of pyrazole derivatives.

ParameterRecommended SettingRationale
GC-MS System Agilent 8890 GC with 5977B MSD or equivalentIndustry-standard equipment for reliable performance.
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film)A robust, non-polar column suitable for a wide range of semi-volatile analytes.[5]
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Injector Temp. 250 °CEnsures rapid and complete vaporization of the analyte.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading and ensures sharp peaks. Adjust ratio based on sample concentration.
Oven Program 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)A general-purpose program that should effectively separate the analyte from potential impurities.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole mass filter.
Ionization Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library matching.
Scan Range m/z 40-300Covers the molecular ion (126.16) and expected fragments.

4. Data Interpretation:

  • The primary peak in the Total Ion Chromatogram (TIC) should correspond to this compound.

  • Extract the mass spectrum for this peak. Confirm the presence of the molecular ion (M⁺) at m/z 126.

  • Analyze the fragmentation pattern. Key fragments for pyrazoles often arise from ring cleavage and loss of substituents.[7] The specific fragmentation of the target analyte will provide a structural fingerprint for confirmation.

Spectroscopic Characterization for Structural Elucidation

For definitive structural proof, especially during drug discovery and development, a full suite of spectroscopic data is required. These techniques provide detailed information about the molecular framework, functional groups, and exact mass.[8]

Summary of Expected Spectroscopic Data
TechniqueExpected Data/Observations
¹H NMR Signals for three distinct methyl groups (N-CH₃, C3-CH₃, C5-CH₃) and a broad singlet for the hydroxyl proton (-OH).
¹³C NMR Signals for all 6 carbon atoms, including the three methyl carbons and three pyrazole ring carbons.
FT-IR A broad absorption band around 3200-3400 cm⁻¹ for the O-H stretch, and C-H stretching bands around 2900-3000 cm⁻¹.
HRMS High-resolution mass spectrometry should provide an exact mass measurement consistent with the molecular formula C₆H₁₀N₂O (Expected m/z: [M+H]⁺ = 127.0866).
Standardized Protocols
  • NMR Spectroscopy: Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with TMS as an internal standard. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[8]

  • FT-IR Spectroscopy: Analyze a small amount of the neat sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[8]

  • High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution of the sample in an appropriate solvent (e.g., methanol/water) and analyze using an ESI-TOF or ESI-Orbitrap mass spectrometer to obtain an accurate mass measurement.

Conclusion

The analytical characterization of this compound can be effectively achieved using a combination of chromatographic and spectroscopic techniques. RP-HPLC with UV detection stands as the gold standard for precise and accurate quantification, essential for quality control and routine analysis.[4] GC-MS provides an invaluable orthogonal method for identity confirmation and impurity profiling, leveraging its high separation efficiency and the structural information from mass spectral fragmentation.[5] Finally, a complete spectroscopic characterization using NMR, FT-IR, and HRMS is indispensable for the unambiguous structural elucidation required in drug development and chemical synthesis. The protocols and principles outlined in this guide provide a robust framework for researchers to develop and validate analytical methods for this important pyrazole derivative.

References

Introduction: Unveiling the Potential of a Substituted Pyrazolol Ligand

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 1,3,5-trimethyl-1H-pyrazol-4-ol as a Bidentate N,O-Ligand in Coordination Chemistry

Pyrazole and its derivatives represent a cornerstone in the architecture of coordination chemistry.[1][2] Their significance is rooted in versatile coordination behaviors, the capacity for meticulous tuning of steric and electronic characteristics via substitution, and the inherent reactivity of the pyrazole ring.[3][4] The two adjacent nitrogen atoms enable pyrazoles to function as monodentate ligands, act as bridging units in polynuclear frameworks, or be incorporated into larger chelating systems.[5] This adaptability has propelled the development of pyrazole-based transition metal complexes with extensive applications in catalysis, materials science, and medicinal chemistry.[5][6]

This guide focuses on a specific, yet highly promising derivative: This compound . This molecule is distinguished by two key features:

  • N,O Bidentate Chelation: The presence of the hydroxyl group at the C4 position, in proximity to the N2 atom, allows the molecule to act as a potent bidentate N,O-donor ligand upon deprotonation. This chelation forms a stable five-membered ring with a metal center, a favored conformation in coordination chemistry.

  • Steric and Electronic Tuning: The three methyl groups at the N1, C3, and C5 positions provide significant steric bulk, which can influence the coordination geometry of the resulting metal complex, prevent unwanted side reactions, and enhance solubility in organic solvents. Electronically, these methyl groups are electron-donating, which increases the basicity of the pyrazole nitrogen and the phenolate oxygen, thereby strengthening the metal-ligand bonds.

This document serves as a comprehensive technical guide for researchers, providing foundational knowledge and detailed protocols for the synthesis, characterization, and application of this compound and its coordination complexes.

Part 1: Synthesis and Characterization of the Ligand

The synthesis of pyrazole derivatives is a well-established field in organic chemistry.[7] A common and effective method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] For this compound, a logical precursor is a substituted β-ketoester.

Protocol 1: Synthesis of this compound

This protocol is based on the classical Knorr pyrazole synthesis. The reaction involves the condensation of ethyl 2-acetylpropionate with methylhydrazine, followed by hydrolysis and decarboxylation, which can often occur in situ under acidic or basic conditions, though the primary cyclization is the key step.

Rationale: The choice of methylhydrazine ensures the N-methylation at the 1-position. Ethyl 2-acetylpropionate provides the necessary carbon backbone for the C3-methyl, C5-methyl, and C4-hydroxy substituents. The reaction is typically catalyzed by acid to activate the carbonyl groups for nucleophilic attack by the hydrazine.

Materials:

  • Ethyl 2-acetylpropionate

  • Methylhydrazine

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Magnetic Stirrer and Hotplate

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 2-acetylpropionate (1.0 eq) in absolute ethanol (100 mL).

  • Add methylhydrazine (1.1 eq) to the solution dropwise at room temperature with vigorous stirring.

  • Add a catalytic amount of glacial acetic acid (approx. 0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Redissolve the resulting oil in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to obtain pure this compound.

Workflow for Ligand Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization s1 Dissolve Ethyl 2-acetylpropionate in Ethanol s2 Add Methylhydrazine & Acetic Acid s1->s2 s3 Reflux for 4-6 hours (Monitor by TLC) s2->s3 s4 Work-up & Extraction s3->s4 s5 Purification (Column Chromatography) s4->s5 c1 FT-IR Spectroscopy s5->c1 Pure Ligand c2 ¹H & ¹³C NMR s5->c2 Pure Ligand c3 Mass Spectrometry s5->c3 Pure Ligand cluster_ligand Deprotonated Ligand L_N1 L_N2 L_N1->L_N2 L_C3 L_N1->L_C3 M Metal Center (M) L_N2->M N-coordination L_C4 L_C3->L_C4 L_C5 L_C4->L_C5 L_O L_C4->L_O L_C5->L_N2 L_O->M O-coordination cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis p1 Prepare Catalyst Stock Solution p2 Prepare Substrate (Catechol) Stock r1 Mix Catalyst & Solvent in Cuvette r2 Add Substrate to Initiate r1->r2 r3 Monitor Product Formation (UV-Vis Spectroscopy) r2->r3 a1 Plot Absorbance vs. Time r3->a1 Data a2 Calculate Initial Rate a1->a2

References

Application Notes and Protocols for Assay Development with 1,3,5-trimethyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] This "privileged scaffold" is present in numerous approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The metabolic stability of the pyrazole ring and its capacity for diverse substitutions make it a highly attractive framework for developing novel therapeutics.[1][4] Compounds such as celecoxib (an anti-inflammatory drug) and sildenafil (used to treat erectile dysfunction) highlight the therapeutic success of pyrazole derivatives.[1][5]

This guide focuses on 1,3,5-trimethyl-1H-pyrazol-4-ol , a specific derivative of the pyrazole family. While this particular compound is not extensively documented in existing literature, its structure suggests significant potential for assay development. The hydroxyl group at the 4-position offers a reactive site for derivatization and potential interactions with biological targets, while the trimethylated pyrazole core provides a stable and well-defined chemical entity.

These application notes will provide a comprehensive framework for researchers, scientists, and drug development professionals to unlock the potential of this compound. We will proceed from the fundamental characterization of the compound to the development of robust biochemical and cell-based assays, grounded in the principles of scientific integrity and practical, field-proven insights.

Part 1: Foundational Characterization of this compound

Before embarking on assay development, a thorough characterization of the lead compound is paramount.[6][7] This initial phase ensures that the compound's intrinsic properties are well-understood, which is critical for designing reliable and reproducible assays.

Assessment of Solubility and Stability

Rationale: A compound's solubility and stability in aqueous buffers are critical determinants of its utility in biological assays. Poor solubility can lead to inaccurate concentration measurements and aggregation, while instability can result in a loss of active compound over the course of an experiment.

Protocol: Aqueous Solubility and Stability Determination

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: Serially dilute the stock solution in a relevant aqueous assay buffer (e.g., PBS, Tris-HCl) to a range of concentrations.

  • Equilibration: Allow the solutions to equilibrate at room temperature and 37°C for a defined period (e.g., 2, 24, and 48 hours).

  • Analysis: After equilibration, centrifuge the samples to pellet any precipitate. Measure the concentration of the compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Interpretation: The highest concentration at which no precipitation is observed is the kinetic solubility. Stability is assessed by monitoring the degradation of the compound over time via HPLC.

Spectroscopic Profiling

Rationale: Understanding the intrinsic spectroscopic properties of a compound can reveal opportunities for label-free assay development. Determining the UV-Vis absorption and fluorescence spectra is a crucial first step.

Protocol: UV-Vis and Fluorescence Spectroscopy

  • Sample Preparation: Prepare a dilution series of this compound in the chosen assay buffer.

  • UV-Vis Spectroscopy: Using a spectrophotometer, scan the absorbance of each concentration across a wide wavelength range (e.g., 200-800 nm) to identify the wavelength of maximum absorbance (λmax).

  • Fluorescence Spectroscopy: Using a spectrofluorometer, excite the compound at its λmax and scan the emission spectrum to determine the wavelength of maximum emission. Also, perform an excitation scan to confirm the optimal excitation wavelength.

  • Quantum Yield Determination (Optional): If significant fluorescence is observed, the quantum yield can be determined relative to a known standard (e.g., quinine sulfate) to quantify the efficiency of fluorescence.

Part 2: Application in a Biochemical Kinase Inhibition Assay

Rationale: Many pyrazole-containing compounds have been identified as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2][5] Therefore, a primary application for a novel pyrazole derivative is to screen for its potential as a kinase inhibitor. A fluorescence polarization (FP)-based assay is a robust, non-radioactive method well-suited for high-throughput screening.[8]

Workflow for a Fluorescence Polarization Kinase Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_data Data Analysis A Prepare Kinase Reaction Mix B Add Test Compound (this compound) A->B C Add Fluorescently Labeled Peptide Substrate B->C D Initiate with ATP C->D E Incubate at 30°C D->E F Add Phosphospecific Antibody E->F G Measure Fluorescence Polarization F->G H Calculate % Inhibition G->H I Determine IC50 H->I G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Metabolically Active Cells Reduce MTT to Formazan D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G

References

Application Note: Strategies for the Derivatization of 1,3,5-trimethyl-1H-pyrazol-4-ol for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Rationale

1.1 The Pyrazole Scaffold in Medicinal Chemistry: A Privileged Structure

The pyrazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged scaffold."[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with a wide array of biological targets.[2] This has led to the successful development of numerous FDA-approved drugs containing a pyrazole core, such as the anti-inflammatory agent Celecoxib, the anti-cancer drug Crizotinib, and the anti-obesity drug Rimonabant.[1][3][4] The synthetic tractability and metabolic stability of the pyrazole nucleus further enhance its appeal in drug discovery programs.[2][5]

1.2 1,3,5-trimethyl-1H-pyrazol-4-ol: A Versatile Starting Material

Among pyrazole-based starting materials, this compound is a particularly attractive scaffold for generating diverse chemical libraries. The methyl groups at positions 1, 3, and 5 provide steric and electronic handles that can influence molecular conformation and interactions, while also blocking these sites from metabolic degradation. The key feature is the hydroxyl group at the C4 position. This phenolic hydroxyl group is a prime handle for a multitude of chemical transformations, allowing for the systematic exploration of the chemical space around the core scaffold. Recent studies have identified 4-hydroxyl pyrazole derivatives as potent inhibitors of ferroptosis, a form of regulated cell death implicated in numerous diseases, highlighting the therapeutic potential of this specific substitution pattern.[6]

1.3 The "Why": Objectives of Derivatization for Biological Screening

The primary goal of derivatizing this compound is to generate a library of analogues for high-throughput screening (HTS).[7][8] HTS allows for the rapid testing of thousands to millions of compounds to identify "hits"—molecules that exhibit a desired biological activity against a specific target.[8][9]

The derivatization strategy is designed to achieve several key objectives:

  • Structure-Activity Relationship (SAR) Exploration: Systematically modifying the substituent at the 4-position allows researchers to understand how different chemical functionalities (e.g., ethers, esters, aryl groups, amino groups) impact biological activity.[10]

  • Modulation of Physicochemical Properties: Derivatization can be used to tune critical drug-like properties such as solubility, lipophilicity (LogP), metabolic stability, and cell permeability, which are essential for a compound's therapeutic potential.

  • Vectorial Exploration of Chemical Space: By introducing a wide range of substituents with varying sizes, electronic properties, and hydrogen bonding capabilities, a diverse library can be created to probe the binding pocket of a biological target comprehensively.

This document provides detailed protocols for several robust and scalable derivatization strategies starting from this compound, designed for the efficient creation of compound libraries destined for biological screening.

Core Derivatization Strategies at the 4-Position

The hydroxyl group of this compound is the primary site for chemical modification. The following strategies leverage its nucleophilicity or its ability to be converted into a versatile leaving group.

G start This compound alkylation O-Alkylation (Ethers) start->alkylation R-X, Base acylation O-Acylation (Esters) start->acylation RCOCl, Base triflation Triflation start->triflation Tf₂O, Pyridine suzuki Suzuki Coupling (C-C Bonds) triflation->suzuki ArB(OH)₂, Pd Catalyst buchwald Buchwald-Hartwig (C-N Bonds) triflation->buchwald R₂NH, Pd Catalyst

Caption: Derivatization pathways for this compound.

2.1 Strategy 1: O-Alkylation (Ether Synthesis)

  • Mechanistic Rationale: The Williamson ether synthesis is a robust method for forming ethers. The phenolic proton of the pyrazol-4-ol is first deprotonated by a suitable base (e.g., K₂CO₃, NaH) to form a nucleophilic pyrazolate anion. This anion then displaces a halide or other leaving group from an alkylating agent in an Sₙ2 reaction. For high-throughput synthesis, using a moderately strong, easy-to-handle base like potassium carbonate is advantageous.[11]

  • Protocol 2.1: Parallel O-Alkylation in 96-Well Plates

    • Plate Preparation: To each well of a 96-well deep-well plate, add this compound (1.0 eq., e.g., 14 mg, 0.1 mmol).

    • Reagent Addition:

      • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq., 27.6 mg, 0.2 mmol).

      • Dispense 500 µL of anhydrous N,N-Dimethylformamide (DMF) to each well.

      • Add a stock solution of the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq., 0.11 mmol) in DMF to each well.

    • Reaction: Seal the plate with a cap mat and place it on a shaker at 60 °C for 12-18 hours.

    • Work-up:

      • Allow the plate to cool to room temperature.

      • Add 1 mL of water to each well.

      • Add 1 mL of ethyl acetate to each well, seal, and shake vigorously for 5 minutes.

      • Centrifuge the plate to separate the layers.

      • Carefully transfer the organic (top) layer to a new 96-well plate for analysis and purification.

    • Purification & QC: The crude product in each well can be analyzed by LC-MS to confirm product formation and assess purity. Purification is typically achieved by preparatory HPLC-MS.

2.2 Strategy 2: O-Acylation (Ester Synthesis)

  • Mechanistic Rationale: Acylation of the hydroxyl group to form esters is readily achieved via nucleophilic acyl substitution. An acyl halide or anhydride is attacked by the nucleophilic hydroxyl group. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the HX byproduct and catalyze the reaction.

  • Protocol 2.2: High-Throughput Esterification

    • Plate Preparation: To each well of a 96-well plate, add this compound (1.0 eq., 0.1 mmol).

    • Reagent Addition:

      • Dispense 500 µL of anhydrous Dichloromethane (DCM).

      • Add triethylamine (Et₃N, 1.5 eq., 21 µL, 0.15 mmol).

      • Add a stock solution of the desired acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.2 eq., 0.12 mmol) in DCM to each well.

    • Reaction: Seal the plate and shake at room temperature for 4-6 hours. Monitor progress by LC-MS.

    • Work-up:

      • Add 1 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction.

      • Shake and separate the layers as described in Protocol 2.1.

      • The organic layer is collected for analysis.

    • Purification & QC: Analysis by LC-MS and purification by preparatory HPLC-MS.

2.3 Strategy 3: Conversion to Pyrazolyl Triflates for Cross-Coupling

  • Rationale: The hydroxyl group itself is a poor leaving group for cross-coupling reactions. Converting it to a trifluoromethanesulfonate (triflate, -OTf) group transforms it into an excellent leaving group. This "pseudohalide" is highly reactive and enables powerful palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[12][13] This two-step sequence dramatically expands the diversity of accessible derivatives.

  • Protocol 2.3.1: Synthesis of 1,3,5-trimethyl-1H-pyrazol-4-yl trifluoromethanesulfonate

    • Reaction Setup: To a round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq.).

    • Solvent & Base: Add anhydrous DCM and cool the solution to 0 °C in an ice bath. Add pyridine (1.5 eq.).

    • Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq.) dropwise via syringe. The reaction is often immediate.

    • Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC or LC-MS until the starting material is consumed.

    • Work-up: Dilute the mixture with DCM, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude triflate, which is often used in the next step without further purification.

  • Protocol 2.3.2: Downstream Suzuki-Miyaura Cross-Coupling

    • Principle: This reaction forms a new carbon-carbon bond by coupling the pyrazolyl triflate with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base.[14][15][16]

    Component Example Reagent Typical Loading Purpose
    Pyrazole SubstratePyrazol-4-yl triflate1.0 eq.Electrophile
    Boronic Acid/EsterPhenylboronic acid1.2 - 1.5 eq.Nucleophile
    Palladium CatalystPd(PPh₃)₄ or XPhos Pd G22-5 mol%Catalyst
    BaseNa₂CO₃ or K₃PO₄2.0 - 3.0 eq.Activates catalyst/boronic acid
    Solvent1,4-Dioxane/Water (4:1)-Reaction Medium
    • Reaction Setup: In a reaction vessel, combine the pyrazolyl triflate (1.0 eq.), the desired boronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.5 eq.).

    • Solvent & Degassing: Add the solvent mixture (e.g., 1,4-dioxane/water). Degas the mixture by bubbling argon through it for 10-15 minutes.

    • Heating: Heat the reaction to 90-100 °C under an inert atmosphere until the starting material is consumed (typically 4-12 hours).

    • Work-up & Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography on silica gel.

  • Protocol 2.3.3: Downstream Buchwald-Hartwig Amination

    • Principle: This reaction forms a new carbon-nitrogen bond by coupling the pyrazolyl triflate with a primary or secondary amine, using a specialized palladium catalyst system.[13][17][18]

    Component Example Reagent Typical Loading Purpose
    Pyrazole SubstratePyrazol-4-yl triflate1.0 eq.Electrophile
    AmineMorpholine or Aniline1.2 - 1.5 eq.Nucleophile
    Palladium Pre-catalystPd₂(dba)₃1-2 mol%Catalyst Source
    LigandXPhos or tBuDavePhos2-4 mol%Activates Palladium
    BaseNaOtBu or Cs₂CO₃1.5 - 2.0 eq.Activates Amine
    SolventToluene or Dioxane-Reaction Medium
    • Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst, ligand, and base in a reaction vessel.

    • Reagent Addition: Add the solvent (e.g., Toluene), the pyrazolyl triflate, and the amine.

    • Heating: Seal the vessel and heat to 80-110 °C until completion (typically 6-24 hours).

    • Work-up & Purification: Cool the reaction, filter through a pad of Celite to remove palladium residues, concentrate the filtrate, and purify the residue by flash column chromatography.

Experimental Workflow & Data Management

For library synthesis, a systematic workflow is essential. This involves careful planning of reagents, automated liquid handling for efficiency, and robust data tracking.

Caption: High-throughput synthesis and analysis workflow.

Characterization and Quality Control

Ensuring the identity and purity of each library compound is paramount for reliable screening data.

  • High-Throughput Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is the workhorse for library quality control. It provides rapid confirmation of the expected molecular weight and an estimate of purity for each well in a 96-well plate.[9]

  • Structural Confirmation: For "hit" compounds identified during biological screening, full structural elucidation is required. This is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

Conclusion

This compound is a highly valuable and versatile starting material for the construction of diverse chemical libraries. The protocols outlined herein—O-alkylation, O-acylation, and a two-step triflation/cross-coupling sequence—provide robust and scalable methods for exploring the chemical space around the pyrazole core. By systematically applying these derivatization strategies within a high-throughput workflow, researchers can efficiently generate high-quality compound collections, significantly accelerating the hit-finding stage of modern drug discovery.

References

The Strategic Role of 1,3,5-Trimethyl-1H-pyrazol-4-ol Derivatives in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Crop Protection

The pyrazole ring system is a cornerstone in the discovery and development of modern agrochemicals. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a versatile scaffold for a wide array of bioactive molecules, including fungicides, herbicides, and insecticides.[1][2] The unique electronic properties and structural features of the pyrazole nucleus allow for diverse functionalization, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties. Many commercial pesticides owe their efficacy to the presence of a pyrazole moiety, highlighting its importance in addressing the ongoing challenges of pest management and food security.[2] This guide focuses on the synthetic utility of 1,3,5-trimethyl-1H-pyrazol-4-ol and its derivatives, particularly in the creation of novel insecticidal and acaricidal agents.

Core Synthesis Pathway: From Pyrazole Precursor to Bioactive Malonamides

A promising class of agrochemicals derived from the 1,3,5-trimethylpyrazole core are the N-(1,3,5-trimethyl-1H-pyrazol-4-yl)malonamides. These compounds have demonstrated significant insecticidal and acaricidal activities.[3][4] The following sections provide a detailed protocol for their synthesis, starting from the preparation of the key pyrazole intermediate.

Part 1: Synthesis of the Key Intermediate: 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid

The synthesis of the essential precursor, 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid, can be efficiently achieved through a multi-step process commencing with the classic Knorr pyrazole synthesis, followed by Vilsmeier-Haack formylation and subsequent oxidation.

Experimental Protocol 1: Knorr Synthesis of 1,3,5-Trimethyl-1H-pyrazole

The Knorr synthesis provides a reliable method for the construction of the pyrazole ring from a β-dicarbonyl compound and a hydrazine.[5]

  • Materials: Acetylacetone, Methylhydrazine, Ethanol, Glacial Acetic Acid.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetylacetone (1.0 equivalent) dissolved in ethanol.

    • Slowly add methylhydrazine (1.0 equivalent) to the solution. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

    • Add a catalytic amount of glacial acetic acid.

    • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • The crude 1,3,5-trimethyl-1H-pyrazole can be purified by vacuum distillation.

Causality of Experimental Choices: The Knorr synthesis is a robust and well-established method for pyrazole formation. The use of ethanol as a solvent facilitates the dissolution of the reactants, and the catalytic amount of acetic acid protonates the carbonyl group of acetylacetone, increasing its electrophilicity and promoting the initial condensation with methylhydrazine. Refluxing ensures the reaction goes to completion.

Experimental Protocol 2: Vilsmeier-Haack Formylation of 1,3,5-Trimethyl-1H-pyrazole

The Vilsmeier-Haack reaction is an effective method for introducing a formyl group onto an electron-rich aromatic ring, such as a pyrazole.[2][6][7]

  • Materials: 1,3,5-Trimethyl-1H-pyrazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Sodium carbonate solution.

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a stirrer, cool DMF in an ice bath.

    • Slowly add POCl₃ dropwise to the cooled DMF with continuous stirring to form the Vilsmeier reagent.

    • To this reagent, add 1,3,5-trimethyl-1H-pyrazole dropwise, maintaining the low temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the mixture with a saturated sodium carbonate solution.

    • The precipitated 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde is collected by filtration, washed with water, and can be purified by recrystallization.

Causality of Experimental Choices: The Vilsmeier reagent (a chloromethyleniminium salt) is a potent electrophile that attacks the electron-rich C4 position of the pyrazole ring. The reaction is initially performed at a low temperature to control the exothermic formation of the Vilsmeier reagent and its subsequent reaction with the pyrazole. Heating is then required to drive the formylation to completion.

Experimental Protocol 3: Oxidation to 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid

The synthesized aldehyde is then oxidized to the corresponding carboxylic acid.

  • Materials: 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde, Potassium permanganate (KMnO₄) or other suitable oxidizing agent, Water, Sulfuric acid.

  • Procedure:

    • Suspend the 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde in water.

    • Slowly add a solution of potassium permanganate with vigorous stirring. The reaction is exothermic and should be controlled with an ice bath.

    • After the purple color of the permanganate has disappeared, filter the mixture to remove the manganese dioxide byproduct.

    • Acidify the filtrate with dilute sulfuric acid to precipitate the carboxylic acid.

    • Collect the 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid by filtration, wash with cold water, and dry.

Causality of Experimental Choices: Potassium permanganate is a strong oxidizing agent that effectively converts the aldehyde to a carboxylic acid. The reaction is performed in an aqueous medium, and acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Visualization of the Synthesis of the Key Intermediate

cluster_0 Part 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid Acetylacetone + Methylhydrazine Acetylacetone + Methylhydrazine 1,3,5-Trimethyl-1H-pyrazole 1,3,5-Trimethyl-1H-pyrazole Acetylacetone + Methylhydrazine->1,3,5-Trimethyl-1H-pyrazole Knorr Synthesis 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde 1,3,5-Trimethyl-1H-pyrazole->1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde Vilsmeier-Haack Formylation 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde->1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid Oxidation

Caption: Synthetic pathway to the key pyrazole intermediate.

Part 2: Synthesis of N-(Aryl)-malonamic acid ethyl esters

This is a parallel synthesis to prepare the second key fragment for the final condensation.

Experimental Protocol 4: Synthesis of N-(Aryl)-malonamic acid ethyl esters

  • Materials: Substituted aniline, Ethyl 3-chloro-3-oxopropanoate, Triethylamine, Dichloromethane.

  • Procedure:

    • Dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.0 equivalent) in dichloromethane.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add ethyl 3-chloro-3-oxopropanoate (1.0 equivalent) dropwise with stirring.

    • Allow the reaction to proceed at this temperature for 1-2 hours, monitoring by TLC.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-(aryl)-malonamic acid ethyl ester, which can be purified by column chromatography.

Causality of Experimental Choices: This is a standard nucleophilic acyl substitution reaction. The aniline acts as the nucleophile, and ethyl 3-chloro-3-oxopropanoate is the electrophile. Triethylamine is used as a base to neutralize the HCl byproduct, driving the reaction to completion. Dichloromethane is a suitable inert solvent.

Part 3: Final Assembly of 1,3,5-Trimethylpyrazole-Containing Malonamides

The final step involves the coupling of the two synthesized fragments.

Experimental Protocol 5: Synthesis of N²-(1,3,5-trimethyl-1H-pyrazol-4-yl)-N¹-arylmalonamides

  • Materials: N-(Aryl)-malonamic acid ethyl ester, Lithium hydroxide (LiOH), 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid, Thionyl chloride (SOCl₂), 1,3,5-trimethyl-1H-pyrazol-4-amine, Dicyclohexylcarbodiimide (DCC), Dichloromethane.

  • Procedure:

    • Saponification: Hydrolyze the N-(aryl)-malonamic acid ethyl ester to the corresponding carboxylic acid using LiOH in a mixture of THF and water.

    • Acid Chloride Formation: Convert the 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid to its acid chloride by reacting with thionyl chloride in an inert solvent like dichloromethane with a catalytic amount of DMF.[8][9][10]

    • Amide Coupling: React the N-(aryl)-malonamic acid with 1,3,5-trimethyl-1H-pyrazol-4-amine in the presence of a coupling agent like DCC in dichloromethane to form the final malonamide.[3] Alternatively, react the pyrazole acid chloride with the appropriate aniline.

Causality of Experimental Choices: The saponification step is a standard ester hydrolysis. The conversion of the carboxylic acid to the more reactive acid chloride using thionyl chloride facilitates the subsequent amide bond formation.[11][12] Thionyl chloride is effective as its byproducts (SO₂ and HCl) are gases, which helps to drive the reaction forward.[8][10] DCC is a common coupling agent that activates the carboxylic acid for nucleophilic attack by the amine.

Visualization of the Final Assembly

cluster_1 Part 2 & 3: Final Assembly N-(Aryl)-malonamic acid ethyl ester N-(Aryl)-malonamic acid ethyl ester N-(Aryl)-malonamic acid N-(Aryl)-malonamic acid N-(Aryl)-malonamic acid ethyl ester->N-(Aryl)-malonamic acid Saponification Final Malonamide Product Final Malonamide Product N-(Aryl)-malonamic acid->Final Malonamide Product Amide Coupling (with 1,3,5-trimethyl-1H-pyrazol-4-amine) 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid 1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride 1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid->1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride Activation (SOCl₂) 1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride->Final Malonamide Product Amide Coupling (with aniline)

Caption: Final steps in the synthesis of the target malonamides.

Biological Activity and Structure-Activity Relationships (SAR)

The synthesized 1,3,5-trimethylpyrazole-containing malonamide derivatives have shown promising insecticidal and acaricidal activities.[3][4] The biological efficacy is influenced by the nature of the substituents on the aryl ring.

Compound IDAryl SubstituentActivity against Aphis craccivora (LC₅₀, µg/mL)Activity against Plutella xylostella (Mortality at 200 µg/mL)
8a 2-F>90% inhibition at 100 µg/mL-
8i 4-CF₃-100%
8o 3,5-di-CF₃-100%
8p 2,6-di-Cl, 4-CF₃100% inhibition at 50 µg/mL-
8q 2,6-di-F, 4-CF₃100% inhibition at 50 µg/mL-

Data extracted from Molecules 2019, 24(3), 562.[3]

The structure-activity relationship (SAR) studies indicate that electron-withdrawing groups on the aryl ring, such as trifluoromethyl (CF₃) and halogen atoms, generally enhance the insecticidal activity.[3][13] The positioning of these substituents also plays a crucial role in the potency of the compounds.

Mechanism of Action

Pyrazole carboxamide insecticides often act as inhibitors of the mitochondrial electron transport chain.[1][14][15] Specifically, they can target Complex I (NADH:ubiquinone oxidoreductase) or Complex II (succinate dehydrogenase), disrupting cellular respiration and leading to the death of the pest. The precise mode of action can vary depending on the overall structure of the molecule.

Conclusion

The this compound scaffold and its derivatives are valuable building blocks in the synthesis of novel agrochemicals. The detailed synthetic protocols provided herein for the preparation of 1,3,5-trimethylpyrazole-containing malonamides offer a clear pathway to a class of compounds with significant insecticidal and acaricidal potential. The understanding of the underlying reaction mechanisms and structure-activity relationships is crucial for the rational design and optimization of future crop protection agents based on the versatile pyrazole core.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,5-Trimethyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3,5-trimethyl-1H-pyrazol-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yield and purity, and troubleshoot effectively. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and common synthetic strategy for preparing this compound?
  • Electrophilic Halogenation: Selective installation of a halogen (typically iodine) at the C4 position of the pyrazole ring.

  • Nucleophilic Hydroxylation: Replacement of the C4-halogen with a hydroxyl group, often via a copper-catalyzed process.

This two-step approach offers excellent control over regioselectivity and is generally high-yielding.

Q2: Why is direct cyclocondensation not recommended for this target molecule?

A direct cyclocondensation would require the reaction of methylhydrazine with a derivative of acetylacetone that is functionalized at the central carbon (the α-position). For example, reacting with 3-hydroxyacetylacetone would seem logical. However, this starting material is unstable and prone to side reactions. The Knorr pyrazole synthesis and related cyclocondensations are highly effective for producing a wide array of pyrazoles, but they are best suited for targets where the C4 position is either unsubstituted or substituted with groups that can be derived from the dicarbonyl backbone.[1][2][3]

Q3: What are the critical parameters for the C4-iodination of 1,3,5-trimethyl-1H-pyrazole?

The key to a successful C4-iodination is selecting the right iodinating agent and solvent. The pyrazole ring is electron-rich and readily undergoes electrophilic substitution at the C4 position.

  • Iodinating Agent: N-Iodosuccinimide (NIS) is an excellent choice as it is an easy-to-handle solid and generally provides clean reactions with high yields. Molecular iodine (I₂) activated by an oxidizing agent like ceric ammonium nitrate (CAN) is also effective.[4]

  • Solvent: Acetonitrile (ACN) or glacial acetic acid are commonly used solvents that facilitate the reaction.[5]

  • Temperature: The reaction is typically run at room temperature to 80 °C. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the point of completion and avoid potential side reactions.

Q4: What are the main challenges in the final hydroxylation step?

The conversion of 4-iodo-1,3,5-trimethyl-1H-pyrazole to the final product is a nucleophilic aromatic substitution, which can be difficult on an electron-rich pyrazole ring. The primary challenges are:

  • Reaction Conditions: This step often requires a catalyst, typically a copper(I) salt (e.g., CuI), along with a ligand (like L-proline or a phenanthroline derivative) to facilitate the substitution.

  • Base and Solvent: A strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) is required, and a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is often necessary to achieve a reasonable reaction rate at elevated temperatures (e.g., 100-140 °C).

  • Work-up: The work-up can be complicated by the presence of copper salts and the high-boiling solvent. Careful extraction and washing are necessary to isolate the product.

Q5: How can I effectively monitor the progress of these reactions?

Both steps should be monitored using TLC or HPLC.[6]

  • For Iodination: Use a non-polar solvent system (e.g., 20-30% ethyl acetate in hexanes). You should see the starting material spot disappear and a new, less polar product spot appear.

  • For Hydroxylation: Use a more polar solvent system (e.g., 50-70% ethyl acetate in hexanes). The iodinated intermediate is significantly less polar than the final hydroxylated product. The product, containing an -OH group, will have a much lower Rf value.

Troubleshooting Guide

Problem 1: Low or No Yield in the Iodination Step
  • Question: I am not seeing any conversion from my 1,3,5-trimethylpyrazole starting material. What could be the cause?

  • Answer: This issue typically points to reagent quality or reaction conditions.

    • Inactive Iodinating Agent: Ensure your N-Iodosuccinimide (NIS) is pure and has not decomposed. It should be a light tan or off-white crystalline solid. If it is dark brown, it may have degraded.

    • Insufficient Activation: If using I₂, an activating agent is often necessary for electron-rich pyrazoles. Consider adding an oxidizing agent like CAN or using a stronger electrophilic iodine source.[4]

    • Incorrect Solvent: Ensure the solvent is anhydrous if required by the specific protocol, as water can sometimes interfere with the iodinating agent.

Problem 2: Formation of Multiple Products in the Iodination Step
  • Question: My TLC plate shows the desired product spot, but also several other spots. What are these impurities?

  • Answer: While C4 iodination is highly selective, side reactions can occur.

    • Di-iodination: Although sterically hindered, trace amounts of di-iodinated products can form if the reaction is left for too long or if a large excess of the iodinating agent is used. Reduce the stoichiometry of NIS to 1.05-1.1 equivalents.

    • Ring Oxidation/Degradation: If using harsh conditions (e.g., strong acids, high heat), the electron-rich pyrazole ring can degrade. Run the reaction at the lowest effective temperature.

Problem 3: The Hydroxylation Reaction is Stalled or Incomplete
  • Question: After several hours at high temperature, my TLC still shows a significant amount of the 4-iodo-pyrazole intermediate. How can I drive the reaction to completion?

  • Answer: Incomplete conversion in this copper-catalyzed step is a common challenge.

    • Catalyst Deactivation: The Cu(I) catalyst can be sensitive to air. Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon). The quality of the copper salt is also critical; use freshly opened or properly stored reagents.

    • Insufficient Temperature: These reactions often require high temperatures. If you are running at 100 °C, consider cautiously increasing the temperature to 120 °C or 140 °C, while monitoring for any signs of decomposition.

    • Ligand Issues: The choice of ligand is crucial. If L-proline is not effective, consider other ligands known to promote such couplings, such as 1,10-phenanthroline.

    • Base Strength/Solubility: Ensure the base (e.g., NaOH, KOH) is sufficiently soluble in the reaction medium to be effective. Using a phase-transfer catalyst in some systems can help.

Problem 4: Difficulty in Purifying the Final Product
  • Question: My crude this compound is a dark oil and is difficult to purify by column chromatography. What should I do?

  • Answer: Purification challenges often arise from residual catalyst and solvent.

    • Removal of Copper: Before concentrating the reaction mixture, perform a work-up designed to remove copper salts. After dilution with water and extraction with an organic solvent (like ethyl acetate), wash the organic layer with an aqueous solution of ammonia or ammonium chloride. This will complex with the copper and pull it into the aqueous layer.

    • Removal of High-Boiling Solvents (DMF/DMSO): After the initial extraction, wash the organic layer multiple times with water and then with brine to remove residual DMF or DMSO.

    • Decolorization: If the product is still colored after extraction, you can try treating a solution of the crude product with activated charcoal.[7] Dissolve the crude material in a solvent like ethyl acetate, add a small amount of charcoal, stir for 15-30 minutes, and then filter through a pad of celite.

    • Chromatography: The final product is quite polar. Use a silica gel column with a gradient elution, starting with a mixture like 20% ethyl acetate/hexanes and gradually increasing the polarity to 70-80% ethyl acetate. Pre-treating the silica gel with triethylamine (by adding ~1% to the eluent) can prevent streaking if the compound is basic.[7]

    • Crystallization: this compound is often a crystalline solid. After chromatography, attempt crystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, to achieve high purity.

Optimized Synthetic Workflow

The following diagrams and protocols outline the recommended two-step synthesis.

Diagram: Overall Synthetic Workflow

G cluster_start Starting Material cluster_step1 Step 1: Iodination cluster_step2 Step 2: Hydroxylation SM 1,3,5-Trimethyl-1H-pyrazole Intermediate 4-Iodo-1,3,5-trimethyl-1H-pyrazole SM->Intermediate NIS, Acetonitrile Room Temp to 60 °C Product This compound Intermediate->Product CuI, L-Proline, KOH DMSO, 120 °C

Caption: Recommended two-step synthesis of this compound.

Diagram: Troubleshooting Low Yield in Hydroxylation

Caption: Decision tree for troubleshooting the copper-catalyzed hydroxylation step.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Iodo-1,3,5-trimethyl-1H-pyrazole

Adapted from methodologies for pyrazole halogenation.[4][5]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3,5-trimethyl-1H-pyrazole (1.0 eq).

  • Reagent Addition: Dissolve the starting material in acetonitrile (approx. 0.2 M concentration). Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion.

  • Reaction Execution: Stir the mixture at room temperature. Gently heat to 60 °C if the reaction is slow. Monitor the reaction progress by TLC (eluent: 20% ethyl acetate/hexanes) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature and concentrate it under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine, followed by a wash with saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Protocol 2: Synthesis of this compound

Adapted from general protocols for copper-catalyzed hydroxylation of aryl halides.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-iodo-1,3,5-trimethyl-1H-pyrazole (1.0 eq), copper(I) iodide (CuI) (0.1 eq), and L-proline (0.2 eq).

  • Reagent Addition: Add potassium hydroxide (KOH) (2.0 eq). Evacuate and backfill the flask with inert gas three times. Add anhydrous dimethyl sulfoxide (DMSO) via syringe.

  • Reaction Execution: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction by TLC (eluent: 60% ethyl acetate/hexanes) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the mixture to room temperature. Carefully dilute with water and add a saturated aqueous solution of ammonium chloride. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers and wash extensively with water (5-6 times) to remove DMSO, followed by a final wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel (gradient elution, e.g., 20% to 70% ethyl acetate in hexanes) to yield the pure this compound.

Data Summary

The following table provides expected outcomes for the described synthetic route. Actual results may vary based on experimental conditions and scale.

StepKey ReagentsTypical SolventTemp. (°C)Time (h)Typical Yield (%)Purity Notes
Iodination 1,3,5-trimethylpyrazole, NISAcetonitrile25 - 602 - 690 - 98%Often >95% pure after work-up.
Hydroxylation 4-Iodo-pyrazole, CuI, KOHDMSO12012 - 2465 - 80%Requires chromatography for high purity.

References

Technical Support Center: Purification of 1,3,5-trimethyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 1,3,5-trimethyl-1H-pyrazol-4-ol. This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the isolation and purification of this compound. Our approach is rooted in fundamental chemical principles to not only offer solutions but also to explain the causality behind them, ensuring robust and reproducible outcomes in your work.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question 1: My crude product after synthesis is a dark, intractable oil instead of a solid. How should I proceed with purification?

Answer:

The oily nature of your crude product is likely due to the presence of residual solvents or impurities that depress the melting point of the compound. The dark color suggests the formation of chromophoric byproducts or degradation.

Immediate Steps:

  • High-Vacuum Evaporation: First, ensure all volatile solvents are thoroughly removed. Use a rotary evaporator initially, followed by placing the sample on a high-vacuum line. Gentle heating can be applied if you have evidence that this compound is thermally stable.[1]

  • Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which your compound is expected to be poorly soluble (e.g., hexanes, diethyl ether). Stir the oil vigorously with a spatula, scratching the side of the flask. This can break up the oil and provide nucleation sites for crystallization.

Primary Purification Strategy:

  • Column Chromatography: If the product remains an oil, column chromatography is the most effective method for purification.[1] The polar hydroxyl group on the pyrazole ring makes it well-suited for separation on silica gel. Start with a non-polar eluent system and gradually increase the polarity.

    • Workflow for Oily Crude Product

      G start Crude Oily Product step1 High-Vacuum Evaporation to remove residual solvent start->step1 step2 Attempt Trituration (e.g., with hexanes) step1->step2 result1 Solid Precipitates? step2->result1 yes_path Isolate solid by filtration. Proceed to Recrystallization. result1->yes_path Yes no_path Remains an oil. result1->no_path No end Pure this compound yes_path->end step3 Purify via Silica Gel Column Chromatography no_path->step3 step3->end

      Caption: Decision workflow for handling an oily crude product.

Question 2: My TLC plate shows multiple spots after synthesis. How can I identify the product and select an appropriate purification method?

Answer:

Multiple spots on a Thin Layer Chromatography (TLC) plate confirm the presence of impurities, which could include unreacted starting materials, regioisomers, or other byproducts.

Identification Strategy:

  • Co-spotting: On a single TLC plate, spot your crude reaction mixture, your starting materials, and a co-spot (crude mixture and starting materials in the same lane). This will definitively show if any of the impurity spots correspond to unreacted starting materials.[1]

  • Staining: Use different visualization techniques. In addition to a UV lamp, try staining with potassium permanganate (KMnO₄), which will react with the hydroxyl group of your product, likely producing a yellow spot on a purple background. This can help differentiate the product from non-hydroxylated impurities.

  • Polarity Assessment: The hydroxyl group makes this compound significantly more polar than its non-hydroxylated parent, 1,3,5-trimethylpyrazole.[2][3] Therefore, your product spot should have a lower Rf value (travel less far up the plate) than non-polar impurities.

Choosing a Purification Method:

  • Column Chromatography: If the spots are well-separated on the TLC plate (ΔRf > 0.2), column chromatography is the ideal method. The solvent system used for TLC is a good starting point for your column elution. Aim for a solvent system that gives your product an Rf value of approximately 0.3-0.4 for optimal separation.[1]

  • Recrystallization: If one spot is dominant and you suspect the impurities are present in small quantities, recrystallization may be effective. This works best if the impurities have different solubility profiles from your product.

Technique Best For Typical Solvents/Eluents
Column Chromatography Separating mixtures with different polarities (e.g., starting materials, byproducts).Hexane/Ethyl Acetate, Dichloromethane/Methanol gradients.
Recrystallization Removing small amounts of impurities from a mostly pure solid product.Ethanol, Methanol, Isopropanol, or mixed systems like Ethanol/Water.[4][5]

Question 3: I'm attempting recrystallization, but my compound is "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when a compound precipitates from the solution at a temperature above its melting point, forming liquid droplets instead of a solid crystalline lattice.[4] This is a common issue, especially with compounds that have impurities.

Troubleshooting Flowchart for "Oiling Out":

G start Compound 'Oils Out' During Cooling step1 Re-heat solution until oil redissolves start->step1 step2 Add more of the 'good' solvent to lower the saturation point step1->step2 step3 Allow to cool VERY slowly (e.g., insulated Dewar or hot sand bath) step2->step3 result1 Crystals Form? step3->result1 yes_path Success! result1->yes_path Yes no_path Still Oils Out result1->no_path No end Pure Crystals yes_path->end step4 Change solvent system entirely. Try a mixed-solvent system or a solvent with a lower boiling point. no_path->step4 step5 If pure solid is available, add a seed crystal to the supersaturated solution. no_path->step5 step4->step3 step5->end

Caption: Troubleshooting workflow for when a compound "oils out".

Key Strategies Explained:

  • Increase Solvent Volume: The most common cause is that the solution is too concentrated. By adding more of the primary ("good") solvent, you lower the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.[4][6]

  • Slow Cooling: Rapid cooling encourages precipitation over crystallization. Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.[4][6]

  • Change Solvents: The chosen solvent may be inappropriate. Experiment with different single or mixed-solvent systems.[4]

  • Use a Seed Crystal: Adding a tiny crystal of the pure compound to the cooled, supersaturated solution can provide a template for proper crystal lattice formation and induce crystallization.[4]

Question 4: My separation on a silica column is poor, with significant band broadening and tailing. What is causing this?

Answer:

This is a classic issue when purifying basic compounds like pyrazoles on standard acidic silica gel. The lone pairs on the nitrogen atoms of the pyrazole ring can interact strongly with the acidic silanol (Si-OH) groups on the silica surface. This strong interaction leads to poor elution, resulting in "tailing" or streaking on TLC and broad bands during column chromatography.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica. This is most commonly done by adding a small amount of a basic modifier, like triethylamine (Et₃N), to your eluent system. A typical concentration is 0.5-1% triethylamine in the solvent mixture.[1][7]

  • Use a Different Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase.

    • Neutral Alumina: Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.[7]

    • Reverse-Phase Silica (C18): If you have access to reverse-phase chromatography, this can be a very effective alternative, as the separation mechanism is based on hydrophobicity rather than polar interactions with an acidic surface.[8]

Frequently Asked Questions (FAQs)

Q1: What are the recommended first-pass purification techniques for this compound? A1: The two most recommended techniques are column chromatography on silica gel and recrystallization.[1] For a crude mixture with significant impurities, column chromatography is generally the preferred first step. If the product is mostly pure (>90%) and solid, direct recrystallization can be a faster and more efficient method.

Q2: What are common impurities I should expect in the synthesis of this compound? A2: Impurities are highly dependent on the synthetic route. However, common impurities in pyrazole synthesis can include:

  • Unreacted Starting Materials: The precursors used to construct the pyrazole ring.

  • Regioisomers: If an unsymmetrical precursor is used with a substituted hydrazine, different isomers can form. For instance, N-methylation of a pre-existing pyrazole can sometimes lead to a mixture of N1 and N2 methylated isomers, which can be challenging to separate.[9][10]

  • Oxidation/Degradation Products: The hydroxyl group can be susceptible to oxidation, leading to colored impurities.

Q3: Can I use an acid-base extraction to purify my compound? A3: Yes, this can be a useful technique for an initial cleanup. The pyrazole ring is weakly basic.[11] You can dissolve your crude product in an organic solvent (like ethyl acetate or dichloromethane), wash with a dilute aqueous acid (e.g., 1M HCl) to protonate and extract your basic pyrazole into the aqueous layer. The organic layer containing non-basic impurities can then be discarded. Afterwards, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) and extracting with an organic solvent will recover your pyrazole. However, be aware that the hydroxyl group has acidic character, making the molecule amphoteric, which can sometimes complicate this process.

Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol assumes a crude product that requires significant purification.

  • TLC Analysis & Solvent Selection:

    • Dissolve a small sample of your crude product in dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various ratios of a non-polar solvent (e.g., hexanes or heptanes) and a polar solvent (e.g., ethyl acetate).

    • Identify a solvent system that provides good separation and an Rf value of ~0.3 for the product spot.[1]

    • Pro-Tip: Add 0.5% triethylamine to the chosen solvent system to prevent tailing.[7]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into your column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of dichloromethane or the column eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system. You can use isocratic (same solvent mixture throughout) or gradient elution (gradually increasing the polarity).[9][12]

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Further dry the purified product under high vacuum to remove any trace solvents.

Protocol 2: Purification by Recrystallization

This protocol is suitable for a crude product that is solid and mostly pure.

  • Solvent Selection:

    • Place a small amount of your crude solid in several test tubes.

    • Add a few drops of different potential solvents (e.g., ethanol, isopropanol, ethyl acetate, water) to each tube.

    • A good recrystallization solvent will dissolve the compound when hot but not when cold.[4]

    • If no single solvent is ideal, try a mixed-solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[4]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[4]

  • Decolorization (Optional):

    • If the hot solution is colored, add a very small amount of activated charcoal, swirl for a few minutes, and perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.[1][4]

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should occur.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

    • Dry the purified crystals in a desiccator or a vacuum oven.

References

Technical Support Center: A Guide to Pyrazole Synthesis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the synthesis of pyrazole-based heterocycles. Drawing from established literature and practical field experience, this document provides in-depth troubleshooting guides and frequently asked questions to address common issues, from poor regioselectivity to low reaction yields. Our goal is to explain the causality behind experimental choices, empowering you to optimize your synthetic routes effectively.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during pyrazole synthesis in a practical question-and-answer format.

Issue 1: Poor Regioselectivity or a Mixture of Isomers

Question: My reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) is producing a mixture of regioisomers. How can I control the regioselectivity?

Answer: This is one of the most prevalent challenges in pyrazole synthesis, particularly with the classical Knorr condensation. The formation of two regioisomers arises from the two distinct electrophilic carbonyl carbons in the 1,3-dicarbonyl starting material and the two different nucleophilic nitrogen atoms in the substituted hydrazine. The reaction outcome is a delicate balance of thermodynamics, kinetics, and the electronic and steric profiles of your substrates.

Underlying Mechanism: The reaction proceeds via initial condensation of one of the hydrazine's nitrogen atoms with one of the carbonyl groups, followed by cyclization and dehydration. The crucial step determining the final regiochemical outcome is the initial nucleophilic attack. With a substituted hydrazine (R-NH-NH2), the more nucleophilic nitrogen (typically the unsubstituted -NH2) preferentially attacks the more electrophilic (less sterically hindered) carbonyl carbon.

Here’s how to troubleshoot and gain control:

1. Strategic Solvent Selection: The solvent plays a critical role in mediating the reactivity of the nucleophile and electrophile.

  • Protic Solvents (e.g., Ethanol): Commonly used but often lead to poor regioselectivity. Protic solvents can protonate the carbonyls and participate in hydrogen bonding, which may not be sufficient to create a significant reactivity difference between the two carbonyl centers.[1]

  • Aprotic Dipolar Solvents (e.g., DMAc, DMF): These solvents can improve regioselectivity, especially when reacting arylhydrazines with fluorinated diketones.[1] They facilitate the reaction and can favor one isomer over another.

  • Fluorinated Alcohols (TFE, HFIP): 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have emerged as superior solvents for controlling regioselectivity.[2] These highly polar, non-nucleophilic solvents selectively activate the more reactive carbonyl group without competing with the hydrazine nucleophile. This dramatically enhances the selectivity of the initial attack, often leading to a single dominant regioisomer.[2]

Table 1: Effect of Solvent on Regioselectivity in a Model Reaction

Solvent Ratio of Regioisomer A : Regioisomer B Typical Yield Reference
Ethanol (EtOH) ~1:1.3 Moderate [2]
Trifluoroethanol (TFE) 85:15 Good [2]
Hexafluoroisopropanol (HFIP) 97:3 Good to Excellent [2]

| N,N-Dimethylacetamide (DMAc) | >99:1 (with specific substrates) | Good |[1] |

2. Judicious Use of Catalysts and pH:

  • Acid Catalysis: Performing the condensation under acidic conditions (e.g., adding HCl to an amide solvent) can accelerate the dehydration steps and improve both yields and regioselectivity.[1] The acid preferentially protonates the carbonyl oxygen, increasing its electrophilicity.

  • Lewis Acids: Catalysts like lithium perchlorate (LiClO4) have been shown to promote the reaction efficiently, sometimes at room temperature, which can help favor the kinetically controlled product.[3]

3. Substrate Modification:

The inherent electronic and steric properties of your 1,3-diketone are primary drivers of selectivity.

  • Electronic Effects: A strong electron-withdrawing group (like -CF3) will make the adjacent carbonyl carbon significantly more electrophilic, directing the initial attack of the hydrazine to that site.[1]

  • Steric Hindrance: A bulky substituent near one carbonyl group will sterically hinder the approach of the hydrazine, directing the attack to the less hindered carbonyl.

G cluster_0 Reaction Initiation Unsymmetrical_Diketone Unsymmetrical 1,3-Diketone Attack_C1 Attack at Carbonyl 1 Unsymmetrical_Diketone->Attack_C1 Path A Attack_C2 Attack at Carbonyl 2 Unsymmetrical_Diketone->Attack_C2 Path B Subst_Hydrazine Substituted Hydrazine Subst_Hydrazine->Attack_C1 Subst_Hydrazine->Attack_C2 Intermediate_A Intermediate A Attack_C1->Intermediate_A Intermediate_B Intermediate B Attack_C2->Intermediate_B Isomer_A Regioisomer A Intermediate_A->Isomer_A Cyclization & Dehydration Isomer_B Regioisomer B Intermediate_B->Isomer_B Cyclization & Dehydration

Caption: Competing pathways in pyrazole synthesis from unsymmetrical diketones.

Issue 2: Low Reaction Yield

Question: I'm consistently getting a low yield in my pyrazole synthesis, even when the reaction appears clean on TLC. What are common causes and how can I improve it?

Answer: Low yields are often symptomatic of incomplete conversion, the formation of stable, non-aromatic intermediates, or competing side reactions. Pinpointing the cause is key to optimization.

1. Incomplete Reaction or Slow Kinetics:

  • Catalysis is Key: Many pyrazole syntheses that appear straightforward often do not proceed without a catalyst.[3] If you are running the reaction neat or in a neutral solvent, the reaction may be stalled.

    • Troubleshooting Step: Introduce a catalyst. For Knorr-type syntheses, a catalytic amount of a mineral acid (e.g., H2SO4) or a Lewis acid (e.g., BF3·OEt2, LiClO4) can significantly accelerate the reaction.[3]

  • Thermal Conditions: Some condensations require heat to overcome the activation energy for the cyclization and final dehydration step.

    • Troubleshooting Step: Gradually increase the reaction temperature. If you are running at room temperature, try heating to 60-80 °C. Monitor the reaction by TLC to track the consumption of starting material.

2. Formation of Stable Intermediates (Pyrazolines):

When using α,β-unsaturated ketones or aldehydes as precursors, the initial reaction with hydrazine forms a stable five-membered pyrazoline ring, which is not yet the aromatic pyrazole. This pyrazoline must be oxidized to furnish the final product. If this oxidation step is omitted or inefficient, the yield of the desired pyrazole will be low.[3]

  • Troubleshooting Step: Implement an in-situ or subsequent oxidation step.

    • Method A (Harsh): Use bromine in a suitable solvent.

    • Method B (Milder): Simply heating the pyrazoline intermediate in DMSO under an oxygen atmosphere can effect the oxidation.[4]

    • Method C (Photoredox): Visible light photoredox catalysis can promote the oxidation of hydrazine to diazene, which then reacts with Michael acceptors to form pyrazoles directly, often under very mild conditions with air as the terminal oxidant.[4]

3. Purification Losses:

If your crude product shows a good conversion but the final isolated yield is low, the issue may lie in the work-up or purification. Pyrazoles can be quite polar and may have some water solubility, leading to losses during aqueous extractions.

  • Troubleshooting Step: Modify your work-up procedure. Instead of multiple water washes, try a single brine wash. Ensure you are back-extracting the aqueous layers with your organic solvent to recover any dissolved product.

G Start Low Yield Observed Check_TLC Analyze Crude Reaction by TLC/LCMS Start->Check_TLC Incomplete_Reaction Incomplete Reaction? (Starting Material Present) Check_TLC->Incomplete_Reaction Stable_Intermediate Stable Intermediate? (e.g., Pyrazoline) Incomplete_Reaction->Stable_Intermediate No Add_Catalyst Add Acid/Lewis Acid Catalyst Incomplete_Reaction->Add_Catalyst Yes Add_Oxidant Introduce Oxidation Step (e.g., O2/DMSO, Air) Stable_Intermediate->Add_Oxidant Yes Re-evaluate Re-evaluate Yield Stable_Intermediate->Re-evaluate No (Consider Purification Loss) Increase_Temp Increase Reaction Temperature Add_Catalyst->Increase_Temp Still slow Add_Catalyst->Re-evaluate Increase_Temp->Re-evaluate Add_Oxidant->Re-evaluate

References

Technical Support Center: Synthesis of 1,3,5-Trimethyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3,5-trimethyl-1H-pyrazol-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your yield. Our approach is grounded in established chemical principles to ensure both success and safety in your laboratory.

Introduction: The Synthetic Strategy

The synthesis of this compound is not achievable through a simple, one-step Knorr condensation of acetylacetone and methylhydrazine, as this would yield the parent 1,3,5-trimethyl-1H-pyrazole. To introduce the hydroxyl group at the C4 position, a more nuanced, two-step approach is required. This involves using a β-ketoester that is already substituted at the α-carbon, which will become the C4 position of the pyrazole ring.

The most reliable and accessible pathway involves:

  • Step 1: Cyclocondensation. A Knorr-type reaction between ethyl 2-acetylacetoacetate and methylhydrazine to form the stable intermediate, ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate.

  • Step 2: Hydrolysis and Decarboxylation. The subsequent saponification of the ester to a carboxylic acid, followed by thermal, acid-catalyzed decarboxylation to yield the final this compound.

This guide will focus on optimizing each of these critical steps.

Visualized Reaction Pathway

Synthesis_Pathway cluster_step1 Step 1: Knorr-type Cyclocondensation cluster_step2 Step 2: Hydrolysis & Decarboxylation EA_A Ethyl 2-acetylacetoacetate Intermediate Ethyl 1,3,5-trimethyl-1H- pyrazole-4-carboxylate EA_A->Intermediate MH Methylhydrazine MH->Intermediate H2O_OH 1. H₂O, NaOH (Hydrolysis) 2. H⁺, Heat (Decarboxylation) FinalProduct This compound Intermediate->FinalProduct

Caption: Overall two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why can't I use standard acetylacetone to make this compound? A1: The Knorr pyrazole synthesis forms the pyrazole ring by condensing a 1,3-dicarbonyl compound with a hydrazine.[1] The carbon atom between the two carbonyls (the C2 position) becomes the C4 position of the resulting pyrazole. Standard acetylacetone (2,4-pentanedione) has only hydrogen atoms at this position, which results in an unsubstituted C4 position in the final product. To obtain a 4-hydroxy pyrazole, you must start with a 1,3-dicarbonyl precursor that has a functional group at the C2 position that can be converted into a hydroxyl group.

Q2: What is the best precursor for this synthesis? A2: Ethyl 2-acetylacetoacetate is an ideal and commercially available precursor. The ethyl carboxylate group at the central carbon is stable during the initial cyclization reaction and can be subsequently removed via hydrolysis and decarboxylation to yield the desired 4-hydroxy group.[2][3]

Q3: Is the final product, this compound, aromatic? Does it exist as a keto tautomer (a pyrazolone)? A3: Yes, the final product is an aromatic compound. It is a substituted 4-hydroxypyrazole, which is analogous to a phenol. While pyrazolones (where the carbonyl is part of the ring) can exhibit keto-enol tautomerism, this compound strongly favors the aromatic 'enol' (or more accurately, pyrazol-4-ol) form due to the stability of the aromatic π-system.[1]

Q4: Can I perform this synthesis in one pot? A4: While many multicomponent reactions for pyrazole synthesis exist, this specific two-step sequence (cyclization followed by hydrolysis/decarboxylation) is difficult to perform efficiently in a single pot.[4] The conditions required for the Knorr-type condensation (often neutral or slightly acidic) are fundamentally different from those required for ester hydrolysis (basic) and subsequent acidic decarboxylation. Attempting a one-pot synthesis would likely lead to a complex mixture of products and low yields.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem 1: Low or No Yield of the Intermediate Ester (Step 1)

Question: I performed the reaction between ethyl 2-acetylacetoacetate and methylhydrazine, but my TLC/LC-MS analysis shows mostly unreacted starting materials. What went wrong?

Answer: A low yield in the initial cyclization step can be attributed to several factors related to reaction kinetics and conditions.

  • Potential Cause 1: Suboptimal Temperature.

    • Explanation: The condensation reaction is typically exothermic, but may require initial heating to overcome the activation energy.[5] However, excessively high temperatures can lead to the degradation of reactants, particularly the hydrazine.

    • Solution: Start the reaction at room temperature or slightly below, monitoring for any exotherm. If the reaction is sluggish, gently heat the mixture to reflux in a solvent like ethanol (typically around 70-80°C). Monitor the reaction progress by TLC or LC-MS every hour.

  • Potential Cause 2: Incorrect pH/Catalyst.

    • Explanation: The Knorr synthesis is often catalyzed by a small amount of acid (e.g., acetic acid) to facilitate the initial imine formation.[1] However, strong acidic conditions will protonate the methylhydrazine, rendering it non-nucleophilic and stopping the reaction.

    • Solution: If using methylhydrazine directly, add a catalytic amount (1-2 drops) of glacial acetic acid. If you are using a salt like methylhydrazine sulfate, you must add a base (like sodium acetate or a mild organic base) to free the nucleophilic hydrazine. The reaction should be run in a buffered or near-neutral pH environment.

  • Potential Cause 3: Steric Hindrance.

    • Explanation: The ethyl carboxylate group on the ethyl 2-acetylacetoacetate is sterically more demanding than the simple methylene group in acetylacetone. This can slow down the rate of cyclization.

    • Solution: Increase the reaction time. While simple pyrazole formations can be rapid, this substituted system may require several hours (4-24 h) at reflux to go to completion. Use TLC to confirm the disappearance of the limiting reagent.

Problem 2: Difficulty in Hydrolysis and/or Decarboxylation (Step 2)

Question: I have successfully synthesized the intermediate ester, but I am struggling to convert it to the final this compound. My product is either the carboxylic acid or unreacted ester.

Answer: This is a common challenge. The hydrolysis and decarboxylation steps have distinct requirements that must be carefully managed.

  • Potential Cause 1: Incomplete Hydrolysis (Saponification).

    • Explanation: The ester group on the electron-rich pyrazole ring can be resistant to hydrolysis. Insufficient base, low temperature, or short reaction times will result in incomplete conversion to the carboxylate salt.

    • Solution: Use a stoichiometric excess of a strong base like NaOH or KOH (e.g., 2-3 equivalents) in an aqueous alcohol solution (e.g., ethanol/water). Heat the mixture to reflux for several hours (2-6 h) to ensure complete saponification. Monitor by TLC until the starting ester spot has completely disappeared.

  • Potential Cause 2: Failed Decarboxylation.

    • Explanation: Decarboxylation of heterocyclic carboxylic acids often requires heat and acidic conditions.[3] Simply neutralizing the basic hydrolysis mixture might not be sufficient to drive the reaction.

    • Solution: After confirming complete hydrolysis, carefully acidify the cooled reaction mixture with a strong acid like concentrated HCl or H₂SO₄ until it is strongly acidic (pH 1-2). Then, heat the acidic solution to reflux. The evolution of CO₂ gas is a positive indicator. This step can take anywhere from 1 to 12 hours. Monitor the reaction for the disappearance of the intermediate pyrazole-4-carboxylic acid.

Problem 3: Product is Colored or Oily

Question: My final product is a dark oil or a discolored solid, and I am having trouble purifying it.

Answer: Product discoloration often points to oxidation or side-product formation, which can be mitigated with careful workup and purification techniques.

  • Potential Cause 1: Oxidation.

    • Explanation: The final product, a pyrazol-4-ol, is analogous to a phenol and can be susceptible to air oxidation, especially under basic conditions or at high temperatures, leading to colored impurities.

    • Solution: During the basic hydrolysis workup, keep the solution cooled when possible and proceed to the acidification step promptly. Consider performing the final workup and extractions under a nitrogen or argon atmosphere to minimize contact with oxygen.

  • Potential Cause 2: Impurities Requiring Specialized Purification.

    • Explanation: The hydroxyl group makes the final product more polar than the intermediate ester. It may have some water solubility, making extraction difficult.

    • Solution:

      • Extraction: After decarboxylation and cooling, extract the acidic aqueous solution multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.

      • Charcoal Treatment: If the product is colored, you can dissolve the crude material in a solvent, add a small amount of activated charcoal, stir for 15-30 minutes, and filter through a pad of celite.

      • Column Chromatography: Purify the crude product using silica gel chromatography. Start with a non-polar eluent (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity to elute your more polar product.

      • Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane, or toluene) is an excellent final purification step.

Experimental Protocols

Workflow Visualization

Experimental_Workflow start Start Materials: Ethyl 2-acetylacetoacetate Methylhydrazine step1 Step 1: Cyclocondensation - Mix reactants in Ethanol - Add catalytic Acetic Acid - Reflux for 4-12h - Monitor by TLC start->step1 workup1 Workup 1 - Remove solvent in vacuo - Dissolve in EtOAc - Wash with H₂O & Brine - Dry & Concentrate step1->workup1 intermediate Crude Ethyl 1,3,5-trimethyl-1H- pyrazole-4-carboxylate workup1->intermediate step2_hydrolysis Step 2a: Hydrolysis - Dissolve intermediate in EtOH/H₂O - Add NaOH (2-3 eq.) - Reflux for 2-6h intermediate->step2_hydrolysis step2_decarbox Step 2b: Decarboxylation - Cool and acidify with conc. HCl (pH 1) - Reflux for 2-12h - Monitor for CO₂ evolution step2_hydrolysis->step2_decarbox workup2 Workup 2 - Cool to RT - Extract with EtOAc - Wash, Dry & Concentrate step2_decarbox->workup2 purification Purification - Column Chromatography - and/or Recrystallization workup2->purification product Pure this compound purification->product

Caption: Step-by-step experimental workflow for the synthesis.

Protocol 1: Synthesis of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

Materials:

  • Ethyl 2-acetylacetoacetate (1.0 eq)

  • Methylhydrazine (1.05 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (catalytic)

  • Ethyl acetate, Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-acetylacetoacetate (1.0 eq) and ethanol (approx. 5-10 mL per gram of ketoester).

  • Begin stirring and add a few drops of glacial acetic acid.

  • Slowly add methylhydrazine (1.05 eq) dropwise to the solution. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-12 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketoester is consumed.

  • Once complete, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and saturated brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester, which can be used directly in the next step or purified by column chromatography if necessary.

Protocol 2: Hydrolysis and Decarboxylation to this compound

Materials:

  • Crude Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.5 eq)

  • Ethanol, Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve the crude ester from the previous step in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide pellets (2.5 eq) and heat the mixture to reflux for 2-6 hours, until TLC analysis shows complete consumption of the starting ester.

  • Cool the mixture in an ice bath and slowly add concentrated HCl until the solution is strongly acidic (pH 1-2, check with pH paper).

  • Heat the now acidic mixture to reflux. You may observe bubbling as CO₂ evolves. Maintain reflux for 2-12 hours, monitoring by TLC or LC-MS for the disappearance of the intermediate carboxylic acid.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the aqueous solution to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

Data Summary Table

ParameterStep 1: CyclocondensationStep 2: Hydrolysis & Decarboxylation
Key Reactants Ethyl 2-acetylacetoacetate, MethylhydrazineEthyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
Solvent EthanolEthanol / Water
Catalyst/Reagent Acetic Acid (catalytic)1. NaOH (2.5 eq) 2. Conc. HCl
Temperature Reflux (~78°C)Reflux (~80-100°C)
Typical Time 4 - 12 hours4 - 18 hours (total)
Monitoring TLC (disappearance of ketoester)TLC (disappearance of ester, then acid)
Expected Yield 70-90% (crude intermediate)60-85% (from intermediate)

References

Technical Support Center: Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to your dedicated resource for troubleshooting the synthesis of substituted pyrazoles. As a Senior Application Scientist, I understand that while pyrazole synthesis is a cornerstone of heterocyclic chemistry, it is not without its challenges. This guide is designed to provide in-depth, field-proven insights to help you navigate and resolve common side reactions encountered during your experiments. We will focus primarily on the widely used Knorr synthesis and related methodologies, explaining the causality behind experimental choices to ensure your protocols are self-validating and robust.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction with an unsymmetrical 1,3-dicarbonyl is yielding a mixture of regioisomers. How can I control the selectivity?

This is the most frequently encountered issue in pyrazole synthesis. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two regioisomeric pyrazoles can be formed.[1][2][3] This occurs because the initial nucleophilic attack by the hydrazine can happen at either of the two distinct carbonyl carbons.[2]

Root Cause Analysis: The Battle of Sterics and Electronics

The regiochemical outcome is a delicate balance of several factors:

  • Electronic Effects: The inherent electrophilicity of the two carbonyl carbons. Electron-withdrawing groups (e.g., -CF₃) on the dicarbonyl backbone will activate the adjacent carbonyl, making it a more likely target for nucleophilic attack.[2]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine will favor the attack at the less sterically hindered carbonyl group.[2]

  • Reaction Conditions (pH): This is your most powerful tool for control. The pH of the reaction medium dictates which nitrogen atom of the substituted hydrazine acts as the primary nucleophile.[2][3]

    • Under acidic conditions: The more basic, more substituted nitrogen (N1) of the hydrazine is preferentially protonated and thus becomes less nucleophilic. The terminal, less substituted nitrogen (N2) is then free to attack the more electrophilic (less hindered) carbonyl carbon.

    • Under neutral or basic conditions: The more substituted nitrogen (N1) is more nucleophilic and will preferentially attack the most electrophilic carbonyl carbon.

Troubleshooting Protocol: Directing Regioselectivity

  • Confirm Isomer Identity: Before optimization, unequivocally identify the major and minor isomers. 2D NMR techniques, particularly NOESY, are invaluable for establishing through-space correlations between the N-substituent and protons on the pyrazole ring.[4]

  • Strategic pH Adjustment:

    • To favor the isomer from N2 attack: Introduce a catalytic amount of a mineral or organic acid (e.g., H₂SO₄, HCl, or acetic acid). This protonates the N1 of the hydrazine.

    • To favor the isomer from N1 attack: Run the reaction under neutral conditions or with a non-nucleophilic base to scavenge any adventitious acid.

  • Solvent Selection: The solvent can influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in certain cases by forming hemiketals with the more reactive carbonyl group, effectively directing the hydrazine to the other carbonyl.[5]

Data-Driven Insights: Controlling Regioselectivity

Condition Favored Nucleophile on Hydrazine Favored Carbonyl Attacked Expected Outcome
Acidic (pH < 5) Terminal Nitrogen (NH₂)More reactive (less hindered/more electrophilic)High regioselectivity, isomer A
Neutral/Basic (pH > 7) Substituted Nitrogen (NHR)More reactive (less hindered/more electrophilic)Often leads to mixtures, favors isomer B
Fluorinated Alcohol Solvent VariesLess reactive (less prone to hemiketal formation)Can significantly enhance selectivity for one isomer[5]

Visualizing the Regioselective Pathway

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_intermediates Intermediates cluster_products Products Start1 Unsymmetrical 1,3-Dicarbonyl IntA Intermediate A (Attack at Cα) Start1->IntA IntB Intermediate B (Attack at Cγ) Start1->IntB Start2 Substituted Hydrazine Start2->IntA Start2->IntB Cond1 Acidic pH Cond1->IntA Favors N2 attack Cond2 Neutral/Basic pH Cond2->IntB Favors N1 attack ProdA Regioisomer A IntA->ProdA Cyclization ProdB Regioisomer B IntB->ProdB Cyclization

Caption: Regioselectivity control via reaction conditions.

Issue 2: My desired pyrazole is contaminated with a pyrazolone. What causes this and how can I minimize its formation?

The formation of a pyrazolone (a keto-pyrazole) is a common side reaction, particularly when using β-ketoesters as the 1,3-dicarbonyl component.[6][7]

Root Cause Analysis: Tautomerism and Reaction Pathways

A pyrazolone is a tautomer of a hydroxypyrazole. The issue arises from the reaction pathway. After the initial condensation of the hydrazine with the ketone portion of the β-ketoester, the subsequent intramolecular cyclization involves the ester group.[6] This cyclization forms the pyrazolone ring directly. While the pyrazolone can exist in equilibrium with its aromatic enol tautomer (the hydroxypyrazole), the keto form is often very stable and can be the major isolated product.[6]

Troubleshooting Protocol: Suppressing Pyrazolone Formation

  • Choice of Dicarbonyl: If your desired product is not a hydroxypyrazole, avoid using β-ketoesters. Using a 1,3-diketone is the most straightforward way to prevent this side reaction, as both carbonyls are ketones, leading directly to the substituted pyrazole without a stable keto-enol tautomerism issue at that position.

  • Reaction Conditions: The Knorr reaction to form pyrazolones is often very rapid.[6] If you are aiming for a different pyrazole and this is a side reaction from an impurity, ensure the purity of your 1,3-dicarbonyl starting material.

  • Post-Reaction Derivatization: If the hydroxypyrazole is your desired intermediate, you can often convert the hydroxyl group to a better leaving group (e.g., a triflate) and then perform a subsequent reduction or coupling reaction to obtain the desired C-H or C-C bond at that position.

Issue 3: I'm observing a higher molecular weight impurity that I suspect is a bis-pyrazole. Under what conditions does this form?

The formation of bis-pyrazoles is less common but can occur, particularly when using specific starting materials or reaction conditions.

Root Cause Analysis: Dimerization Pathways

Bis-pyrazole formation can arise from several pathways:

  • Using a Bis-Hydrazine or Bis-Dicarbonyl: The most direct route is the intentional or unintentional use of starting materials that have two reactive sites, such as phosphonic dihydrazide or bis(β-diketone) precursors.[8][9]

  • Reaction with Dimerized Starting Materials: Some starting materials, like chalcones, can exist as dimers or be used in reactions that generate a bis-electrophile in situ, which can then react with two equivalents of hydrazine.[9]

Troubleshooting Protocol: Preventing Bis-Pyrazole Formation

  • Verify Starting Material Purity: Ensure your 1,3-dicarbonyl and hydrazine starting materials are pure and not dimers or oligomers. Use freshly distilled or recrystallized reagents if purity is in doubt.

  • Control Stoichiometry: Use a slight excess of the hydrazine (e.g., 1.1 equivalents) to ensure that each dicarbonyl molecule reacts completely, minimizing the chance of a dicarbonyl reacting with an already-formed pyrazole intermediate.

  • Dilution: Running the reaction at a lower concentration can disfavor bimolecular side reactions like the formation of bis-pyrazoles.

Issue 4: My reaction is sluggish with low yield and incomplete conversion. How can I improve this?

Low conversion can be frustrating and is often due to suboptimal reaction conditions or inherent properties of the substrates.[4]

Root Cause Analysis: Activation Energy and Reactivity

  • Poor Reactant Purity: Impurities can inhibit the reaction. Hydrazine, in particular, can decompose.[4]

  • Steric Hindrance: Very bulky groups on the reactants can significantly slow down the rate of both the initial condensation and the final cyclization step.[10]

  • Suboptimal Temperature: The condensation reaction is often exothermic, but the dehydration and cyclization steps may require energy input to overcome the activation barrier.[11]

  • Inefficient Mixing: On a larger scale, poor mixing can lead to localized "hot spots" or areas of high concentration, which can promote side reactions and decrease the overall yield.[11]

Troubleshooting Workflow: Optimizing for Yield

G Start Low Yield / Incomplete Reaction Purity Check Starting Material Purity (NMR, Recrystallize) Start->Purity Temp Optimize Temperature (Start at RT, then reflux if needed) Purity->Temp If pure Catalyst Introduce Acid/Base Catalyst (e.g., catalytic AcOH) Temp->Catalyst If no improvement Solvent Screen Solvents (e.g., EtOH, AcOH, TFE) Catalyst->Solvent If still low Result Improved Yield Solvent->Result

Caption: A systematic workflow for troubleshooting low reaction yields.

Step-by-Step Optimization Protocol

  • Ensure Reagent Quality: Use high-purity, fresh reagents. Hydrazine hydrate, in particular, should be handled under an inert atmosphere if possible to prevent oxidation.

  • Add a Catalyst: If running under neutral conditions, the reaction can be slow. A catalytic amount of acetic acid is often sufficient to accelerate both the initial condensation and the final dehydration step.

  • Increase Temperature: While many pyrazole syntheses proceed at room temperature, sterically hindered substrates may require heating to reflux in a suitable solvent like ethanol to drive the reaction to completion.[11]

  • Controlled Addition: For exothermic reactions, especially on a larger scale, slow, controlled addition of the hydrazine to a solution of the dicarbonyl can help manage the reaction temperature and prevent the formation of degradation products.[11]

References

Technical Support Center: Pyrazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to optimize the synthesis of pyrazole-based scaffolds. Here, we move beyond simple protocols to address the complex challenges encountered during experimental work. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and robust method for synthesizing substituted pyrazoles?

The most prevalent and versatile method is the Knorr pyrazole synthesis , which involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[1][2] First reported in 1883, this reaction is a cornerstone of heterocyclic chemistry due to the wide availability of starting materials and its general reliability.[3] The reaction proceeds by forming a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[2][4]

Q2: How can I control the regioselectivity when using an unsymmetrical 1,3-diketone?

This is a critical and common challenge. When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine, a mixture of two regioisomers is often formed.[1][5] Controlling the outcome depends on several factors:

  • Steric and Electronic Effects: The initial nucleophilic attack of the hydrazine typically occurs at the more electrophilic and less sterically hindered carbonyl carbon. Understanding the electronic properties of your substituents (R¹ and R²) is the first step in predicting the major isomer.[5]

  • Solvent Choice: The choice of solvent has a significant impact. While classic protocols often use protic solvents like ethanol, switching to aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) can dramatically improve regioselectivity for certain substrates.[3]

  • pH Control: The reaction mechanism is pH-dependent. Adding an acid catalyst (e.g., HCl, H₂SO₄) is often necessary to accelerate the rate-determining dehydration step.[3][5] Fine-tuning the pH can influence which carbonyl is more readily protonated and attacked, thereby altering the isomeric ratio.

  • Reactant Stoichiometry: Recent studies have shown that the initial ratio of diketone to hydrazine can influence reaction rates and, consequently, the final regioisomeric ratio.[5]

Q3: What is the precise role of an acid catalyst in the Knorr synthesis?

An acid catalyst serves two primary functions. First, it protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, increasing its electrophilicity and facilitating the initial attack by the hydrazine. Second, and more importantly, it catalyzes the dehydration of the cyclic hydroxylpyrazolidine intermediate, which is often the rate-determining step of the reaction under neutral or acidic conditions.[3][5] Without a catalyst, some reactions may stall at this intermediate stage or proceed very slowly.[1]

Q4: Are there "green" or more efficient alternatives to traditional solvent-based refluxing?

Yes, several modern approaches aim to improve the efficiency and environmental footprint of pyrazole synthesis.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[6]

  • Solvent-Free Reactions: Many pyrazole syntheses can be performed under solvent-free conditions, often by grinding the reactants together, which simplifies workup and reduces chemical waste.[7]

  • Aqueous Media: Protocols using water as a solvent with catalysts like Amberlyst-70 have been developed, offering a greener and more cost-effective alternative.[1]

  • Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single pot to form the pyrazole product, increasing efficiency by reducing the number of synthetic steps and purification procedures.[8][9]

Troubleshooting Guide for Pyrazole Synthesis

This section addresses specific experimental failures. Follow the logical flow to diagnose and resolve the issue.

Initial Diagnostic Workflow

Before diving into specific problems, use this general workflow to assess your reaction's status.

G Start Start Reaction Monitor Monitor by TLC/LCMS (e.g., at 1h, 4h, 24h) Start->Monitor Check_Progress Is Starting Material Consumed? Monitor->Check_Progress Check_Product Is Desired Product Formed? Check_Progress->Check_Product Yes Troubleshoot Proceed to Troubleshooting Guide Check_Progress->Troubleshoot No Check_Product->Troubleshoot No / Low Yield Workup Proceed to Workup & Purification Check_Product->Workup Yes G cluster_0 Factors Influencing Regioselectivity cluster_1 Reaction Conditions Hydrazine Substituted Hydrazine Product Regioisomeric Ratio (Product A vs. Product B) Hydrazine->Product Steric/Electronic Effects Diketone Unsymmetrical 1,3-Diketone Diketone->Product Steric/Electronic Effects Solvent Solvent (Protic vs. Aprotic) Solvent->Product Catalyst Catalyst (Acid/Base) Catalyst->Product Temp Temperature Temp->Product

References

Technical Support Center: Navigating the Challenges in Pyrazole Isomer Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the complexities associated with the characterization of pyrazole isomers. The structural versatility of the pyrazole scaffold, a cornerstone in medicinal chemistry, often leads to the formation of regioisomers and tautomers, presenting significant analytical hurdles.[1][2][3] This guide provides in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis and characterization of these important compounds.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The First Line of Investigation

NMR spectroscopy is a primary and indispensable tool for the structural elucidation of pyrazole derivatives.[4] However, the dynamic nature of pyrazoles can lead to ambiguous or complex spectra. This section addresses common NMR-related issues.

FAQ 1: Why are the signals for my C3 and C5 carbons and their attached protons in my N-unsubstituted pyrazole broad or averaged in the NMR spectra?

Answer: This is a classic sign of annular tautomerism. The proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions, leading to an equilibrium between two tautomeric forms. At room temperature, this exchange is often fast on the NMR timescale, resulting in broadened or averaged signals for the C3/C5 and H3/H5 pairs.[5][6][7]

Troubleshooting Guide: Resolving Tautomeric Effects in NMR
  • Low-Temperature NMR: By lowering the temperature of the NMR experiment, you can slow down the rate of proton exchange.[5] As the exchange rate decreases, the individual signals for each tautomer may resolve, providing a clear spectrum for each species.

    • Protocol: Variable Temperature (VT) NMR

      • Prepare your sample in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂, Toluene-d₈).

      • Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (298 K).

      • Gradually decrease the probe temperature in 10-20 K increments.

      • Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.

      • Continue until you observe the splitting of the averaged signals into distinct sets of signals for each tautomer.[5]

  • 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for unambiguously assigning the structure of pyrazole isomers.[5][8]

    • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, helping to identify which proton is attached to which carbon.[5]

    • Heteronuclear Multiple Bond Correlation (HMBC): This is crucial for identifying long-range (2-3 bond) correlations. For instance, the H4 proton will show a correlation to both the C3 and C5 carbons.[5][8] In N-substituted pyrazoles, the protons of the N-substituent will show correlations to both C3 and C5, confirming the pyrazole ring's connectivity.[9]

    • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space. A NOESY correlation between the protons of an N-substituent and the protons of a C5-substituent can confirm a 1,5-disubstituted isomer.[8][9][10][11]

FAQ 2: The N-H proton signal in my ¹H NMR spectrum is either very broad or completely absent. How can I observe it?

Answer: The disappearance or significant broadening of the N-H proton signal is also a consequence of proton exchange.[5] This exchange can occur with other pyrazole molecules, residual water in the solvent, or any acidic or basic impurities.

Troubleshooting Guide: Observing the N-H Proton
  • Use a Dry Solvent: Ensure your deuterated solvent is as dry as possible to minimize exchange with water.

  • Use a Hydrogen-Bond Accepting Solvent: Solvents like DMSO-d₆ can help to slow down the exchange rate by forming hydrogen bonds with the N-H proton, often resulting in a sharper signal.

  • Acid/Base Neutralization: If impurities are suspected, you can try to neutralize them, but this should be done with caution as it can affect your compound.

Workflow for NMR-Based Regioisomer Differentiation

NMR_Workflow cluster_synthesis Synthesis Outcome cluster_nmr NMR Analysis cluster_analysis Data Interpretation cluster_conclusion Conclusion Synthesis Mixture of Pyrazole Regioisomers H1_C13_NMR Acquire ¹H and ¹³C NMR Synthesis->H1_C13_NMR TwoD_NMR Acquire 2D NMR (HMBC, NOESY) H1_C13_NMR->TwoD_NMR If ambiguity exists Analyze_HMBC Analyze HMBC: Correlate N-substituent protons to C3 and C5 TwoD_NMR->Analyze_HMBC Analyze_NOESY Analyze NOESY: Check for spatial proximity between N-substituent and C3/C5 substituents TwoD_NMR->Analyze_NOESY Isomer_1 Regioisomer 1 (e.g., 1,3-disubstituted) Analyze_HMBC->Isomer_1 Isomer_2 Regioisomer 2 (e.g., 1,5-disubstituted) Analyze_HMBC->Isomer_2 Analyze_NOESY->Isomer_1 Analyze_NOESY->Isomer_2

Caption: NMR workflow for pyrazole regioisomer differentiation.

Section 2: Chromatographic Separation - Isolating the Isomers

Often, the synthesis of substituted pyrazoles results in a mixture of regioisomers.[8][12] Their separation is a critical step for accurate characterization and further use.

FAQ 3: I am struggling to separate my pyrazole regioisomers using column chromatography. What can I do?

Answer: The separation of pyrazole isomers can be challenging due to their similar polarities. However, with careful optimization of chromatographic conditions, a successful separation can often be achieved.

Troubleshooting Guide: Optimizing Chromatographic Separation
  • Stationary Phase Selection:

    • Silica Gel: This is the most common stationary phase and is often effective.[10][11][12]

    • Alumina (Basic or Neutral): For compounds sensitive to the acidic nature of silica, alumina can be a good alternative.

    • Chiral Stationary Phases: For the separation of enantiomers, polysaccharide-based chiral columns (e.g., Lux amylose-2 and cellulose-2) are highly effective in HPLC.[13]

  • Mobile Phase Optimization:

    • Solvent System: A systematic approach to varying the solvent polarity is key. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane).

    • Additives: Small amounts of additives can significantly improve separation. For basic pyrazoles, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can reduce tailing on silica gel. For acidic pyrazoles, a small amount of acetic acid may be beneficial.

    • HPLC Elution Modes: For HPLC, both normal and polar organic elution modes can be explored. The polar organic mode can often lead to shorter run times and sharper peaks.[13]

  • Temperature Effects in HPLC: Decreasing the column temperature can sometimes lead to better separation, although it may increase the analysis time.[14]

Table 1: Example Chromatographic Conditions for Pyrazole Isomer Separation
Isomer TypeStationary PhaseMobile PhaseReference
RegioisomersSilica GelEthyl Acetate[10][11]
EnantiomersCHIRALPAK® IBn-hexane/2-propanol[14]
EnantiomersLux cellulose-2Polar organic solvents[13]

Section 3: Mass Spectrometry (MS) - A Tool for Confirmation, Not Always for Differentiation

Mass spectrometry is excellent for confirming the molecular weight of your pyrazole isomers. However, distinguishing between them based on fragmentation patterns can be difficult as they often show similar fragmentation pathways.[9][15]

FAQ 4: My pyrazole regioisomers give identical mass spectra. Is there any way to differentiate them using MS?

Answer: While challenging, it is sometimes possible to find subtle differences in the relative abundances of fragment ions. Tandem mass spectrometry (MS/MS) can sometimes reveal unique fragmentation pathways for different isomers.[8][16] However, MS should not be relied upon as the sole method for isomer differentiation.

Key Fragmentation Patterns of Pyrazoles
  • Loss of HCN: A common fragmentation pathway for the pyrazole ring.[15]

  • Fragmentation of Substituents: The fragmentation will also be heavily influenced by the nature of the substituents on the pyrazole ring.[15]

Section 4: X-ray Crystallography - The Definitive Answer

When all other methods fail to provide an unambiguous structural assignment, single-crystal X-ray crystallography is the gold standard.[9][17][18][19]

FAQ 5: I have a mixture of isomers and I can't seem to grow suitable crystals for X-ray analysis. What are my options?

Answer: Crystal growth is often a matter of trial and error. If you are struggling, consider the following:

Troubleshooting Guide: Crystal Growth
  • Purification: Ensure your sample is highly pure. Even small amounts of impurities can inhibit crystal growth.

  • Solvent Screening: Try a wide range of solvents and solvent mixtures for recrystallization. Slow evaporation, slow cooling, and vapor diffusion are common techniques.

  • Derivative Formation: Sometimes, converting your pyrazole into a salt or a co-crystal can improve its crystallinity.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head.[17]

  • Data Collection: The mounted crystal is cooled in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations. X-ray diffraction data are then collected using a diffractometer.[17]

  • Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, providing precise information on bond lengths, bond angles, and intermolecular interactions.[17]

Section 5: Computational Chemistry - A Predictive and Supportive Tool

Computational methods, such as Density Functional Theory (DFT), can be powerful tools to complement experimental data.[20][21][22][23]

FAQ 6: How can computational chemistry help in the characterization of my pyrazole isomers?

Answer: Computational chemistry can be used in several ways:

  • Predicting NMR Spectra: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for different isomers. Comparing these predicted spectra with your experimental data can help in assigning the correct structure.

  • Determining Tautomer Stability: Calculations can determine the relative energies of different tautomers, predicting which one is likely to be the most stable.[1][21]

  • Understanding Reactivity: Computational studies can provide insights into the electronic properties and reactivity of your pyrazole isomers.[22]

Decision-Making Flowchart for Pyrazole Isomer Characterization

Isomer_Characterization Start Synthesized Pyrazole (Potential Isomer Mixture) MS Mass Spectrometry Start->MS Confirm MW Chroma Chromatography (TLC, Column, HPLC) Start->Chroma NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Check_Purity Single Compound? Chroma->Check_Purity Check_Purity->NMR Yes Separate Separate Isomers Check_Purity->Separate No Separate->NMR Ambiguous Structure Ambiguous? Structure_Elucidation->Ambiguous Xray X-ray Crystallography Ambiguous->Xray Yes Computational Computational Chemistry Ambiguous->Computational Yes, for support Final_Structure Definitive Structure Ambiguous->Final_Structure No Xray->Final_Structure Computational->NMR

Caption: A general workflow for the characterization of pyrazole isomers.

References

Technical Support Center: Solvent Effects on Pyrazole Synthesis Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in the synthesis of pyrazole derivatives. Here, we will dissect the critical role of the solvent in directing the outcome of one of the most common synthetic routes: the condensation of an unsymmetrical 1,3-dicarbonyl compound with a monosubstituted hydrazine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What is the fundamental cause of regioselectivity issues in pyrazole synthesis?

Answer:

The classic Knorr pyrazole synthesis and related methods involve the reaction of a 1,3-dicarbonyl compound with a hydrazine.[1][2] When the 1,3-dicarbonyl is unsymmetrical (possessing different substituents, R¹ and R³), and the hydrazine is monosubstituted (e.g., methylhydrazine or phenylhydrazine), the initial nucleophilic attack and subsequent cyclization can occur in two different ways. This leads to the potential formation of two distinct regioisomers, as illustrated below.[1][2]

The core issue arises from the differential reactivity of the two carbonyl groups. One is typically more electrophilic than the other due to the electronic effects of its adjacent R group. The initial attack of the hydrazine can occur at either carbonyl, initiating a cascade that results in one of two possible pyrazole products.[3][4] Controlling which carbonyl is attacked preferentially is the key to achieving high regioselectivity.

G cluster_0 Reaction Pathway Fork reagents Unsymmetrical 1,3-Diketone (R1 ≠ R3) + R2-NH-NH2 path_a Pathway A: Attack at Carbonyl near R1 reagents->path_a path_b Pathway B: Attack at Carbonyl near R3 reagents->path_b product_a Regioisomer 1 path_a->product_a product_b Regioisomer 2 path_b->product_b

Caption: Two possible reaction pathways in pyrazole synthesis.

Question 2: I'm getting a mixture of both pyrazole regioisomers. How can I use the solvent to favor the formation of a single isomer?

Answer:

Obtaining a mixture of regioisomers is a common outcome, especially when using standard, non-polar solvents like ethanol.[5][6][7] The solvent plays a crucial role in stabilizing intermediates and transition states, and by changing the solvent, you can dramatically influence the product ratio.[8]

The key principle is the interplay between solvent proticity (ability to donate hydrogen bonds) and the reaction mechanism.

  • Non-Protic or Weakly Protic Solvents (e.g., Toluene, Dioxane, DCM): In these solvents, the reaction often proceeds under kinetic control, where the initial attack of the more nucleophilic nitrogen of the hydrazine occurs at the more electrophilic carbonyl carbon. This often leads to poor selectivity or a mixture of products because the energy differences between the two pathways are small.

  • Polar Protic Solvents (e.g., Ethanol, Acetic Acid, Water): These solvents can hydrogen-bond with both the hydrazine and the dicarbonyl compound. This interaction can alter the relative electrophilicity of the carbonyl carbons and stabilize specific intermediates. For instance, a protic solvent can stabilize the enol tautomer of the dicarbonyl, influencing the subsequent cyclization step.

  • Highly Polar, Hydrogen-Bond Donating Solvents (e.g., Fluorinated Alcohols): Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity.[5][6][7] Their strong hydrogen-bonding ability and high polarity can preferentially stabilize one transition state over the other, leading to almost exclusive formation of a single regioisomer.[5][6][7][8]

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting regioselectivity.

Data Summary: Solvent Effect on Regioisomer Ratio

The following table summarizes findings from a study on the reaction of a fluorinated 1,3-diketone with methylhydrazine, demonstrating the powerful effect of solvent choice.

SolventTemperature (°C)Ratio of Regioisomers (Desired : Undesired)Reference
Ethanol (EtOH)Reflux55 : 45[5]
Dichloromethane (DCM)Room Temp50 : 50[5]
Acetic Acid (AcOH)10095 : 5[5]
2,2,2-Trifluoroethanol (TFE)Room Temp85 : 15[5][6]
Hexafluoroisopropanol (HFIP)Room Temp>99 : 1[5][6]

Data adapted from studies on fluorinated diketones, which are representative of unsymmetrical systems.[5]

Question 3: My reaction favors the undesired regioisomer. How can I reverse the selectivity?

Answer:

Reversing the regioselectivity requires a fundamental shift in the reaction conditions to favor the alternative mechanistic pathway. If your current conditions (e.g., a non-polar solvent) produce the undesired isomer, switching to a strongly polar, protic solvent is the most effective strategy.

Mechanism of Control: The regiochemical outcome is often determined by which nitrogen atom of the substituted hydrazine attacks which carbonyl group. In methylhydrazine, the NH₂ group is generally considered more nucleophilic.

  • Kinetic Control (Non-polar solvents): The more nucleophilic NH₂ group attacks the more electrophilic (sterically less hindered or electronically more activated) carbonyl group.

  • Thermodynamic/Solvent-Mediated Control (Polar protic solvents): Protic solvents can stabilize intermediates formed via attack at the less reactive carbonyl. For example, hydrogen bonding can lower the energy of the transition state leading to the otherwise disfavored product, making it the major isomer. Using highly acidic solvents like acetic acid or strongly H-bonding solvents like TFE or HFIP can force the reaction through this alternative pathway, effectively reversing the selectivity observed in solvents like ethanol.[5][6]

Experimental Protocol Example

Regioselective Synthesis of a Pyrazole using a Fluorinated Alcohol

This protocol provides a general method for leveraging a fluorinated alcohol to achieve high regioselectivity, based on established literature procedures.[5][7]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)

  • Monosubstituted hydrazine (e.g., methylhydrazine) (1.1 equiv)

  • 2,2,2-Trifluoroethanol (TFE)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 equiv) in 2,2,2-trifluoroethanol (TFE) to a concentration of approximately 0.2 M.

  • Reagent Addition: Begin stirring the solution at room temperature. Slowly add the monosubstituted hydrazine (1.1 equiv) dropwise to the solution over 5 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 1-4 hours at room temperature. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Workup - Quenching: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the TFE.

  • Workup - Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any acidic species) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude pyrazole product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired, single regioisomer of the pyrazole.

Note: The high volatility and unique properties of TFE make it relatively easy to remove during workup. Always handle fluorinated alcohols in a well-ventilated fume hood.

References

Validation & Comparative

A Comparative Guide to 1,3,5-Trimethyl-1H-pyrazol-4-ol and Its Isomers for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the nuanced differences between isomeric structures can be the pivotal factor in modulating biological activity, optimizing physicochemical properties, and ultimately, determining the success of a therapeutic candidate. Within the vast and pharmacologically significant pyrazole class of heterocycles, the positioning of substituents dramatically influences molecular behavior. This guide provides an in-depth, objective comparison of 1,3,5-trimethyl-1H-pyrazol-4-ol and its key isomers, offering a blend of available experimental data, theoretical insights, and detailed experimental protocols to empower your research endeavors.

Introduction to the Pyrazole Scaffold and the Significance of Isomerism

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This fundamental structure is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The arrangement of substituents on the pyrazole ring dictates the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities, all of which are critical determinants of its interaction with biological targets.

This guide focuses on the comparative analysis of this compound and its constitutional isomers, primarily 1,3,4-trimethyl-1H-pyrazol-5-ol and 1,4,5-trimethyl-1H-pyrazol-3-ol. While direct, head-to-head experimental comparisons of these specific isomers are not extensively documented in publicly available literature, this guide synthesizes known data for the parent compounds and related derivatives to provide a robust comparative framework.

Structural and Physicochemical Properties: A Comparative Overview

The seemingly subtle shift of a methyl or hydroxyl group on the pyrazole ring can lead to significant changes in a molecule's physicochemical properties. These properties, in turn, govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

Table 1: Comparison of Predicted and Known Physicochemical Properties of Trimethyl-pyrazol-ol Isomers and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logPPredicted pKa (acidic)Predicted pKa (basic)Known Experimental Data
This compound C₆H₁₀N₂O126.16~0.8~9.5~2.5Limited direct data available. Derivatives have been synthesized for biological screening.[4][5][6]
1,3,4-Trimethyl-1H-pyrazol-5-ol C₆H₁₀N₂O126.16~0.7~8.0~2.0Limited direct data available. Isomeric with this compound.
1,4,5-Trimethyl-1H-pyrazol-3-ol C₆H₁₀N₂O126.160.6[7]~7.5~1.5PubChem CID: 12702494.[7]

Note: Predicted values are estimations from chemical software and should be experimentally verified. The pKa values are highly sensitive to the prediction software used.

The causality behind these predicted differences lies in the electronic effects of the substituents and their positions relative to the nitrogen atoms and the hydroxyl group. For instance, the position of the electron-donating methyl groups can influence the acidity of the hydroxyl group and the basicity of the pyrazole nitrogen atoms.

Synthesis of Trimethyl-pyrazol-ol Isomers: Methodologies and Mechanistic Insights

The synthesis of substituted pyrazoles is a well-established field, with the Knorr pyrazole synthesis and its variations being a cornerstone methodology. This reaction typically involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

Experimental Protocol: Knorr Synthesis of a Substituted Pyrazole

This protocol provides a generalized procedure for the synthesis of a trimethyl-pyrazol-ol isomer. The choice of the starting β-dicarbonyl compound will determine the final substitution pattern.

Objective: To synthesize a trimethyl-hydroxypyrazole via the Knorr cyclization reaction.

Materials:

  • A suitable β-dicarbonyl precursor (e.g., a substituted acetoacetate)

  • Methylhydrazine

  • An appropriate solvent (e.g., ethanol, acetic acid)

  • Acid or base catalyst (optional, depending on the specific reaction)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-dicarbonyl compound (1 equivalent) in the chosen solvent.

  • Addition of Hydrazine: Slowly add methylhydrazine (1.1 equivalents) to the stirred solution. The reaction may be exothermic.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Causality in Experimental Choices: The use of methylhydrazine is crucial for the introduction of the N-methyl group. The choice of the β-dicarbonyl compound is the key determinant of the substitution pattern on the pyrazole ring. For example, to synthesize this compound, one might start with a 2-methyl-3-oxobutanoic acid derivative.

Spectroscopic Characterization: A Comparative Analysis

Spectroscopic techniques are indispensable for the structural elucidation and differentiation of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the trimethyl-pyrazol-ol isomers. The chemical shifts of the methyl and pyrazole ring protons/carbons will be distinct for each isomer due to the different electronic environments.

Table 2: Expected ¹H NMR Chemical Shift Ranges for Trimethyl-pyrazol-ol Isomers

IsomerN-CH₃ (s, 3H)C-CH₃ (s, 3H)C-CH₃ (s, 3H)Pyrazole H (s, 1H)OH (br s, 1H)
This compound ~3.6 ppm~2.1 ppm~2.0 ppm-Variable
1,3,4-Trimethyl-1H-pyrazol-5-ol ~3.5 ppm~2.0 ppm~1.9 ppm-Variable
1,4,5-Trimethyl-1H-pyrazol-3-ol ~3.7 ppm~2.2 ppm~1.8 ppm-Variable

Note: These are estimated chemical shifts and can vary based on the solvent and other experimental conditions. For 1,3,5-trimethyl-1H-pyrazole derivatives, the N-methyl protons typically appear around 3.6-3.7 ppm, while the C-methyl protons are observed at higher fields.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. All three isomers will exhibit a broad O-H stretching band in the region of 3200-3600 cm⁻¹ and C-H stretching vibrations around 2800-3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) will show characteristic differences in the C=C, C=N, and C-O stretching and bending vibrations, allowing for differentiation.

Mass Spectrometry (MS)

Mass spectrometry will show the same molecular ion peak for all isomers (m/z = 126.0793 for [M]+). However, the fragmentation patterns upon electron ionization (EI-MS) may differ due to the different substitution patterns, providing another tool for isomer differentiation.

Biological and Pharmacological Activities: A Landscape of Potential

While specific comparative biological data for these exact trimethyl-pyrazol-ol isomers is limited, the broader class of substituted pyrazoles has a rich pharmacology.[1][2] Derivatives of 1,3,5-trimethyl-1H-pyrazole have been investigated for their insecticidal and acaricidal activities.[4][6]

The position of the hydroxyl and methyl groups can significantly impact biological activity by influencing how the molecule fits into a binding pocket and its ability to form key hydrogen bonds. For instance, the hydroxyl group can act as both a hydrogen bond donor and acceptor, and its spatial orientation is critical for target interaction.

To rigorously compare the biological performance of these isomers, a series of in vitro assays would be necessary.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To compare the inhibitory potency of the trimethyl-pyrazol-ol isomers against a specific protein kinase.

Materials:

  • Purified recombinant protein kinase

  • Kinase-specific substrate peptide

  • ATP (adenosine triphosphate)

  • Test compounds (the pyrazole isomers) dissolved in DMSO

  • Kinase assay buffer

  • A detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using the chosen detection reagent and a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Self-Validating System: The inclusion of a known inhibitor as a positive control and a DMSO-only negative control in each assay plate ensures the validity of the results. The generation of a dose-response curve for each compound allows for the robust determination of its potency.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

G cluster_synthesis General Synthetic Pathway cluster_analysis Comparative Analysis beta-Dicarbonyl beta-Dicarbonyl Pyrazole Isomer Pyrazole Isomer beta-Dicarbonyl->Pyrazole Isomer Knorr Cyclization Methylhydrazine Methylhydrazine Methylhydrazine->Pyrazole Isomer Physicochemical Physicochemical Pyrazole Isomer->Physicochemical Spectroscopic Spectroscopic Pyrazole Isomer->Spectroscopic Biological Biological Pyrazole Isomer->Biological

Caption: Synthetic and analytical workflow for pyrazole isomers.

G PyrazoleCore Pyrazole Core Isomer1 This compound PyrazoleCore->Isomer1 Isomer2 1,3,4-trimethyl-1H-pyrazol-5-ol PyrazoleCore->Isomer2 Isomer3 1,4,5-trimethyl-1H-pyrazol-3-ol PyrazoleCore->Isomer3 Properties Physicochemical & Biological Properties Isomer1->Properties Isomer2->Properties Isomer3->Properties

Caption: Relationship between pyrazole isomers and their properties.

Conclusion and Future Directions

The isomeric position of substituents on the pyrazole ring is a critical design element in medicinal chemistry. While a comprehensive, direct experimental comparison of this compound and its isomers is not yet available in the literature, this guide provides a framework for understanding their potential differences based on established principles of pyrazole chemistry and available data on related compounds.

Future research should focus on the systematic synthesis and parallel evaluation of these isomers to elucidate their structure-activity relationships. The detailed experimental protocols provided herein offer a starting point for researchers to generate this much-needed comparative data, which will undoubtedly contribute to the rational design of novel and effective pyrazole-based therapeutics.

References

I. Synthetic Strategies for 1,3,5-Trisubstituted Pyrazoles: A Comparative Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 1,3,5-Trisubstituted Pyrazole Derivatives as Bioactive Agents

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a vast array of derivatives with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] This guide focuses on the 1,3,5-trisubstituted pyrazole framework, with a particular interest in derivatives related to the 1,3,5-trimethyl-1H-pyrazol-4-ol core.

Due to the specificity of the this compound scaffold, this analysis extends to structurally related 1,3,5-trisubstituted pyrazole derivatives to provide a broader and more practical comparative context based on available experimental data. We will delve into a comparative analysis of their synthesis, biological performance, and the underlying structure-activity relationships (SAR) that govern their efficacy.

The construction of the 1,3,5-trisubstituted pyrazole core is most commonly achieved through the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. A prevalent and versatile method is the cyclocondensation of chalcones (α,β-unsaturated ketones) with hydrazines.[4][5]

General Synthetic Workflow: From Chalcones to Pyrazoles

The choice of reactants and conditions allows for the introduction of diverse substituents at the 1, 3, and 5 positions of the pyrazole ring, enabling a systematic exploration of the chemical space for drug discovery.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Ring Formation A Substituted Acetophenone C Chalcone (α,β-unsaturated ketone) A->C Base Catalyst (e.g., NaOH, KOH) Claisen-Schmidt Condensation B Substituted Aromatic Aldehyde B->C E 1,3,5-Trisubstituted Pyrazole C->E Cyclocondensation (e.g., Acetic Acid, Reflux) D Hydrazine Derivative (e.g., Phenylhydrazine, Hydrazine Hydrate) D->E G AA Arachidonic Acid PGG2 PGG2 AA->PGG2 COX PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation COX COX-1 / COX-2 Enzymes Inhibitors Pyrazole Derivatives (e.g., Celecoxib) Inhibitors->COX Inhibition

References

Validating the Biological Potential of 1,3,5-trimethyl-1H-pyrazol-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities.[1][2][3][4] This guide focuses on the validation of the biological activity of a specific derivative, 1,3,5-trimethyl-1H-pyrazol-4-ol. While direct and extensive biological data for this particular compound is nascent, its structural features suggest potential therapeutic applications based on the well-established pharmacology of the pyrazole class. This document provides a comparative framework for evaluating its potential against other pyrazole derivatives and outlines detailed experimental protocols for its biological validation.

The Pyrazole Scaffold: A Foundation of Diverse Bioactivity

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[5][6] This core structure is found in a variety of clinically used drugs, highlighting its importance in drug discovery.[1][5] The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse array of pharmacological effects, including:

  • Anti-inflammatory and Analgesic Effects: Many pyrazole derivatives have been developed as nonsteroidal anti-inflammatory drugs (NSAIDs).[1][7] For instance, celecoxib, a well-known COX-2 inhibitor, features a pyrazole core.[8] The anti-inflammatory and analgesic properties of pyrazoles are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[7][9]

  • Antimicrobial Activity: The pyrazole nucleus is a common feature in compounds exhibiting antibacterial and antifungal properties.[8][10][11][12] These compounds can act through various mechanisms, including the inhibition of essential microbial enzymes.[11]

  • Anticancer Properties: A growing body of research has highlighted the potential of pyrazole derivatives as anticancer agents.[3][13][14] Their mechanisms of action can involve the inhibition of kinases, such as Aurora-A kinase, which are crucial for cell cycle progression.[14]

  • Antioxidant Activity: Some pyrazole derivatives have demonstrated the ability to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress.[15][16]

Given the established bioactivities of the pyrazole scaffold, it is reasonable to hypothesize that this compound may possess similar therapeutic potential. The presence of methyl groups at the 1, 3, and 5 positions, along with a hydroxyl group at the 4-position, will influence its physicochemical properties and ultimately its biological activity.

Comparative Analysis with Structurally Related Pyrazole Derivatives

To effectively evaluate the biological potential of this compound, a comparative analysis with well-characterized pyrazole derivatives is essential. The choice of comparators should be guided by the anticipated biological activities.

Compound Structure Established Biological Activity Key Experimental Findings Reference
This compound Structure of this compoundHypothesized: Anti-inflammatory, Analgesic, AntimicrobialTo be determined through the protocols outlined in this guide.N/A
Celecoxib Structure of CelecoxibSelective COX-2 Inhibitor, Anti-inflammatoryPotent and selective inhibition of COX-2 over COX-1.[8]
Phenylbutazone Structure of PhenylbutazoneNon-selective COX Inhibitor, Anti-inflammatory, AnalgesicEffective in reducing inflammation in various models.[1][1]
1,3,5-Trisubstituted Pyrazole Derivatives General Structure of 1,3,5-Trisubstituted PyrazolesAnti-inflammatory, Analgesic, AntimicrobialVaries depending on the substituents. Some derivatives show potent activity comparable to standard drugs.[10][17][10][17]
1,3,4,5-Tetrasubstituted Pyrazole Derivatives General Structure of 1,3,4,5-Tetrasubstituted PyrazolesAnti-inflammatory, AntimicrobialSome derivatives exhibit significant inhibitory activity against various enzymes and microbial strains.[18][19][18][19]

Experimental Protocols for Biological Validation

The following section provides detailed, step-by-step methodologies to investigate the potential anti-inflammatory, analgesic, and antimicrobial activities of this compound.

In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

Rationale: This assay will determine if this compound exerts its potential anti-inflammatory effects by inhibiting the COX-1 and COX-2 enzymes, a common mechanism for NSAIDs.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_detection Detection prep_compound Prepare stock solution of This compound incubation Incubate enzyme with compound or vehicle (control) prep_compound->incubation prep_enzymes Prepare COX-1 and COX-2 enzyme solutions prep_enzymes->incubation prep_substrate Prepare arachidonic acid substrate solution add_substrate Add arachidonic acid to initiate reaction prep_substrate->add_substrate incubation->add_substrate reaction Allow reaction to proceed at 37°C add_substrate->reaction stop_reaction Stop reaction with quenching solution reaction->stop_reaction measure_pge2 Measure prostaglandin E2 (PGE2) production via ELISA stop_reaction->measure_pge2 calculate_inhibition Calculate percent inhibition and IC50 values measure_pge2->calculate_inhibition

Caption: Workflow for the in vitro COX inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial dilutions to be tested.

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes. Dilute the enzymes to the recommended concentration in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) or vehicle (for control wells).

    • Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a specified time at room temperature.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Incubate the plate at 37°C for a defined period.

    • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Detection:

    • Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) using non-linear regression analysis.

In Vivo Anti-inflammatory and Analgesic Activity: Carrageenan-Induced Paw Edema and Hot Plate Test in Rodents

Rationale: These in vivo models are standard for assessing the anti-inflammatory and analgesic potential of a test compound in a living organism.

Experimental Workflow:

cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_paw_edema Carrageenan-Induced Paw Edema cluster_hot_plate Hot Plate Test acclimatize Acclimatize animals (e.g., Wistar rats) grouping Randomly assign animals to treatment groups acclimatize->grouping administer_compound Administer this compound, positive control (e.g., indomethacin), or vehicle orally grouping->administer_compound inject_carrageenan Inject carrageenan into the sub-plantar region of the right hind paw administer_compound->inject_carrageenan measure_latency Measure reaction time at regular intervals post-treatment administer_compound->measure_latency measure_baseline Measure baseline paw volume measure_baseline->inject_carrageenan measure_edema Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) inject_carrageenan->measure_edema calculate_inhibition_edema Calculate percent inhibition of edema measure_edema->calculate_inhibition_edema baseline_latency Measure baseline reaction time (paw licking or jumping) on a hot plate baseline_latency->measure_latency calculate_analgesia Calculate the percentage of maximal possible effect (%MPE) measure_latency->calculate_analgesia

Caption: Workflow for in vivo anti-inflammatory and analgesic testing.

Step-by-Step Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats for at least one week under standard laboratory conditions.

    • Randomly divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin), and different doses of this compound.

  • Drug Administration: Administer the test compounds and controls orally (p.o.) one hour before the induction of inflammation or the analgesic test.

  • Carrageenan-Induced Paw Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

  • Hot Plate Test:

    • Place each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Record the latency to the first sign of nociception (e.g., paw licking or jumping). A cut-off time is set to prevent tissue damage.

    • Measure the reaction time before and at various time points (e.g., 30, 60, 90, 120 minutes) after drug administration.

    • Calculate the analgesic effect as the percentage of the maximal possible effect (%MPE).

In Vitro Antimicrobial Activity: Broth Microdilution Assay

Rationale: This assay will determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Step-by-Step Protocol:

  • Microorganism Preparation: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). Prepare a standardized inoculum of each microorganism.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent and make serial two-fold dilutions in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive controls (microorganisms with no compound) and negative controls (broth only).

  • Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • MBC/MFC Determination (Optional): To determine the minimum bactericidal/fungicidal concentration, subculture the contents of the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in no growth on the agar plates.

Potential Signaling Pathways

Understanding the potential mechanism of action is crucial. For anti-inflammatory activity, the inhibition of the cyclooxygenase pathway is a primary hypothesis.

Caption: Hypothesized inhibition of the COX pathway by this compound.

Conclusion

While the biological profile of this compound is yet to be fully elucidated, its pyrazole core suggests a high probability of possessing valuable pharmacological activities. The comparative framework and detailed experimental protocols provided in this guide offer a robust starting point for researchers to systematically validate its potential as an anti-inflammatory, analgesic, or antimicrobial agent. The data generated from these studies will be instrumental in determining the therapeutic promise of this novel pyrazole derivative and guiding its future development.

References

A Comparative Efficacy Analysis of 1,3,5-trimethyl-1H-pyrazol-4-ol as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazole Scaffold in Kinase Inhibition

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its structural versatility and ability to form key interactions with biological targets have led to its incorporation into numerous FDA-approved drugs, including the COX-2 inhibitor celecoxib and the anti-cancer agent crizotinib[1][2]. A significant area of interest for pyrazole derivatives is in the development of protein kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

This guide focuses on the hypothetical compound 1,3,5-trimethyl-1H-pyrazol-4-ol , a novel pyrazole derivative. While direct biological data for this specific molecule is not yet publicly available, the extensive body of literature on similar pyrazole-based compounds suggests its potential as an inhibitor of key signaling kinases. Drawing from structure-activity relationships of known pyrazole-containing kinase inhibitors, we hypothesize that this compound may exhibit inhibitory activity against members of the mitogen-activated protein kinase (MAPK) family, specifically the stress-activated protein kinases (SAPKs) p38 MAPK and c-Jun N-terminal kinase (JNK).[3][]

This document provides a comprehensive framework for evaluating the efficacy of this compound in comparison to well-established inhibitors of the p38 MAPK and JNK signaling pathways. We will delve into the experimental design, detailed protocols, and data interpretation necessary to rigorously assess its potential as a therapeutic agent.

Comparative Inhibitors: Benchmarking Against the Gold Standards

To ascertain the relative potency and selectivity of our compound of interest, it is crucial to benchmark its performance against known, well-characterized inhibitors of the p38 MAPK and JNK pathways.

p38 MAPK Inhibitors

The p38 MAPKs are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[3] Their central role in inflammation has made them an attractive target for drug discovery. For our comparative analysis, we will utilize the following established p38 MAPK inhibitors:

InhibitorMechanism of ActionReported IC50 (p38α)
SB203580 ATP-competitive inhibitor50 nM[5][6]
BIRB 796 (Doramapimod) Binds to an allosteric site, inducing a conformational change that prevents kinase activity.38 nM[5][7]
JNK Inhibitors

The c-Jun N-terminal kinases (JNKs) are another family of stress-activated protein kinases involved in apoptosis, inflammation, and cellular differentiation.[] We will compare our test compound to these widely used JNK inhibitors:

InhibitorMechanism of ActionReported IC50 (JNK1/2/3)
SP600125 ATP-competitive inhibitor40 nM / 40 nM / 90 nM[8]
CC-401 Potent, selective ATP-competitive inhibitorJNK1: 61 nM, JNK2: 7 nM, JNK3: 6 nM[9][10]

Experimental Design: A Multi-faceted Approach to Efficacy Determination

A robust evaluation of a novel inhibitor requires a combination of in vitro biochemical assays and cell-based functional assays. This dual approach allows us to determine both the direct inhibitory effect on the purified enzyme and the compound's efficacy in a more physiologically relevant cellular context.

G cluster_0 In Vitro Biochemical Assays cluster_1 Cell-Based Functional Assays a1 Kinase Activity Assay (e.g., Lanthascreen) a2 IC50 Determination a1->a2 a3 Mechanism of Action Studies (e.g., Lineweaver-Burk Plot) a2->a3 b1 Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) b2 Target Engagement Assay (e.g., Western Blot for p-c-Jun or p-HSP27) b1->b2 b3 Cytokine Release Assay (e.g., ELISA for TNF-α, IL-6) b2->b3 compound This compound & Known Inhibitors compound->a1 compound->b1 caption Experimental Workflow for Inhibitor Characterization

Caption: A streamlined workflow for characterizing novel kinase inhibitors.

Detailed Experimental Protocols

In Vitro Kinase Assays

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified p38α and JNK1.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., Lanthascreen™)

  • Reagents:

    • Recombinant human p38α and JNK1 enzymes.

    • Fluorescein-labeled substrate peptides (e.g., ATF2 for p38α, c-Jun for JNK1).

    • ATP.

    • Terbium-labeled anti-phospho-substrate antibody.

    • Assay buffer.

    • This compound and known inhibitors (dissolved in DMSO).

  • Procedure:

    • Prepare a serial dilution of the test compound and known inhibitors in assay buffer.

    • In a 384-well plate, add the kinase, substrate peptide, and inhibitor solution.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature.

    • Stop the reaction by adding EDTA.

    • Add the terbium-labeled antibody and incubate to allow for antibody-substrate binding.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the emission signal from the acceptor (fluorescein) to the donor (terbium).

    • Plot the TR-FRET ratio against the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response).

Cell-Based Target Engagement Assay

Objective: To confirm that this compound can inhibit the p38 MAPK and JNK pathways within a cellular context.

Methodology: Western Blot Analysis of Substrate Phosphorylation

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa or THP-1 cells) to 80% confluency.

    • Pre-treat the cells with various concentrations of this compound or known inhibitors for 1-2 hours.

    • Stimulate the cells with an appropriate agonist to activate the p38 MAPK and JNK pathways (e.g., anisomycin or lipopolysaccharide (LPS)).

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-c-Jun (for JNK activity) and phospho-HSP27 (for p38 MAPK activity).

    • Probe with antibodies for total c-Jun, total HSP27, and a housekeeping protein (e.g., GAPDH) for loading control.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

    • Compare the levels of phosphorylated substrates in treated vs. untreated cells.

Visualization of Signaling Pathways

G cluster_0 p38 MAPK Pathway cluster_1 JNK Pathway p38_stress Stress/Cytokines p38_mkk MKK3/6 p38_stress->p38_mkk p38_mapk p38 MAPK p38_mkk->p38_mapk p38_hsp27 HSP27 p38_mapk->p38_hsp27 p38_inhibitor SB203580 BIRB 796 This compound p38_inhibitor->p38_mapk jnk_stress Stress/Cytokines jnk_mkk MKK4/7 jnk_stress->jnk_mkk jnk_mapk JNK jnk_mkk->jnk_mapk jnk_cjun c-Jun jnk_mapk->jnk_cjun jnk_inhibitor SP600125 CC-401 This compound jnk_inhibitor->jnk_mapk caption Targeted Kinase Signaling Pathways

Caption: Inhibition points of the test compound and known inhibitors in the p38 and JNK pathways.

Anticipated Data Summary and Interpretation

The experimental data should be compiled into clear, concise tables to facilitate a direct comparison of the compounds.

Table 1: In Vitro Kinase Inhibition

Compoundp38α IC50 (nM)JNK1 IC50 (nM)
This compoundExperimental ValueExperimental Value
SB20358050>10,000
BIRB 79638>10,000
SP600125>10,00040
CC-401>10,00061

Table 2: Cellular Target Inhibition

Compoundp-HSP27 Inhibition (IC50, nM)p-c-Jun Inhibition (IC50, nM)
This compoundExperimental ValueExperimental Value
SB203580Reported Value>10,000
BIRB 796Reported Value>10,000
SP600125>10,000Reported Value
CC-401>10,000Reported Value

Interpretation of Results:

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the efficacy of this compound as a putative inhibitor of the p38 MAPK and JNK signaling pathways. By employing a combination of in vitro and cell-based assays and comparing its performance to established inhibitors, we can generate the critical data needed to determine its therapeutic potential. The versatility of the pyrazole scaffold continues to be a rich source for the discovery of novel kinase inhibitors, and a systematic evaluation as described herein is essential to advancing promising candidates through the drug discovery pipeline.

References

A Comparative Guide to the Structure-Activity Relationship of Trimethyl-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of trimethyl-substituted pyrazoles, offering a comparative perspective on their therapeutic potential. We will explore the nuanced effects of methyl group placement on biological activity, compare these compounds to other relevant scaffolds, and provide detailed experimental protocols to empower your research endeavors.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents across a wide range of diseases.[1][3] Pyrazole-containing compounds have demonstrated a vast array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3][4][5][6] The success of drugs like Celecoxib (an anti-inflammatory), Rimonabant (an anorectic), and various kinase inhibitors in oncology underscores the significance of this privileged structure in drug discovery.[5][7]

Substitutions on the pyrazole ring are critical for modulating potency, selectivity, and pharmacokinetic properties. The position, size, and electronic nature of these substituents dictate the molecule's interaction with its biological target. This guide will specifically focus on the impact of trimethyl substitution, a common motif that can significantly influence a compound's biological profile.

The Significance of Trimethyl Substitution

The addition of three methyl groups to the pyrazole core can have profound effects on a molecule's properties. These effects can be broadly categorized as:

  • Steric Influence: Methyl groups are bulky and can create specific steric hindrance, which can either promote or hinder binding to a target protein. This can be a key factor in achieving selectivity for a particular target.

  • Increased Lipophilicity: The non-polar nature of methyl groups increases the overall lipophilicity of the molecule. This can enhance membrane permeability and cell penetration, but may also affect solubility and metabolic stability.[5]

  • Metabolic Stability: Methyl groups can block sites of metabolism on the pyrazole ring, leading to a longer half-life in biological systems.

The precise positioning of these three methyl groups on the pyrazole ring creates different isomers, each with a unique three-dimensional shape and electronic distribution. This isomeric variation is the foundation of the structure-activity relationship for this class of compounds.

Comparative Analysis of Trimethyl-Substituted Pyrazoles

The biological activity of trimethyl-substituted pyrazoles is highly dependent on the substitution pattern and the nature of other substituents on the molecule. Below, we compare the activity of these compounds across different therapeutic areas, supported by experimental data.

As Insecticidal and Acaricidal Agents

Recent studies have highlighted the potential of 1,3,5-trimethylpyrazole derivatives as potent insecticidal and acaricidal agents.[8][9] A series of novel 1,3,5-trimethylpyrazole-containing malonamide derivatives were synthesized and evaluated for their activity against various pests.[8][9]

Key SAR Insights:

  • The 1,3,5-trimethylpyrazole moiety serves as a crucial pharmacophore for this class of insecticides.

  • The nature of the substituent on the malonamide portion of the molecule significantly impacts the activity against different pest species.[8][9]

  • For example, compounds 8i and 8o (with specific substitutions on the malonamide) showed 100% mortality against Plutella xylostella at a concentration of 100 µg/mL.[8]

  • Similarly, compounds 8p and 8q demonstrated 100% anti-aphid activity against Aphis craccivora at a concentration of 50 µg/mL.[8]

Table 1: Comparative Insecticidal Activity of 1,3,5-Trimethylpyrazole Derivatives

CompoundSubstituent (R)Target PestConcentration (µg/mL)Mortality (%)Reference
8i 4-ClPlutella xylostella100100[8]
8o 2,4-di-ClPlutella xylostella100100[8]
8p 2-F-4-ClAphis craccivora50100[8]
8q 2-Cl-4-CF3Aphis craccivora50100[8]
8m 2,4,6-tri-ClTetranychus cinnabarinus20070[8][9]

This data clearly indicates that while the trimethylpyrazole core is essential, fine-tuning the peripheral substituents is critical for optimizing potency and spectrum of activity.

As Kinase Inhibitors

The pyrazole scaffold is a well-established core for the design of kinase inhibitors, which are crucial in cancer therapy.[10][11] While specific data on trimethyl-substituted pyrazoles as kinase inhibitors is less prevalent in the provided search results, we can infer their potential based on the SAR of other substituted pyrazoles.

General SAR for Pyrazole-Based Kinase Inhibitors:

  • N-1 Substitution: The substituent at the N-1 position of the pyrazole ring often plays a key role in interacting with the hinge region of the kinase.[12] Alkylation at this position, for instance with a methyl group, has been shown to improve solubility and selectivity.[13]

  • C-3 and C-5 Substitutions: These positions are often occupied by aryl or heteroaryl groups that can form key interactions within the ATP-binding pocket. The specific nature of these substituents is critical for potency and selectivity.[11]

A hypothetical trimethyl-substituted pyrazole designed as a kinase inhibitor might leverage one of the methyl groups to occupy a specific hydrophobic pocket within the kinase domain, while the other two methyl groups could be used to fine-tune the overall conformation and properties of the molecule.

Diagram 1: Generalized SAR of Pyrazole-based Kinase Inhibitors

SAR_Kinase_Inhibitor cluster_pyrazole Pyrazole Core cluster_interactions Key Interaction Regions Py N1 N1 N2 N N1->N2 Hinge Hinge Region Interaction N1->Hinge Crucial for anchoring C3 C3 N2->C3 C4 C4 C3->C4 ATP_Pocket ATP Pocket (Hydrophobic) C3->ATP_Pocket Potency & Selectivity C5 C5 C4->C5 Solvent_Front Solvent Front Exposure C4->Solvent_Front Modulates solubility C5->N1 Selectivity_Pocket Selectivity Pocket C5->Selectivity_Pocket Fine-tunes selectivity

Caption: Key interaction points for pyrazole-based kinase inhibitors.

As Antimicrobial Agents

Pyrazole derivatives have shown significant promise as antimicrobial agents, tackling the growing threat of antibiotic resistance.[5][6][14] The substitution pattern on the pyrazole ring is a determining factor in their antibacterial and antifungal activity.

Key SAR Insights:

  • Lipophilicity and Membrane Permeation: Increasing the lipophilicity of pyrazole derivatives, for instance by adding trifluoromethyl groups, can enhance membrane permeation and metabolic stability, leading to improved antimicrobial activity.[5] It is plausible that trimethyl substitution could have a similar, albeit less pronounced, effect.

  • 1,3,5-Trisubstituted Pyrazoles: A study on 1,3,5-trisubstituted pyrazole derivatives revealed that specific substitution patterns lead to promising antimicrobial activity against various bacterial species and Candida albicans.[6]

  • Mechanism of Action: Some pyrazole derivatives are thought to exert their antibacterial effects by targeting essential bacterial enzymes like DNA gyrase or by disrupting cell membrane function.[14]

Comparison with Other Substitution Patterns:

Experimental Protocols

To facilitate further research in this area, we provide a detailed, step-by-step protocol for a common assay used to evaluate the antimicrobial activity of novel compounds.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.

Materials:

  • Test compound (e.g., a trimethyl-substituted pyrazole derivative)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the bacterial strain from an agar plate and inoculate into a tube of sterile CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

Diagram 2: Workflow for MIC Assay

MIC_Workflow start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria prep_compound Prepare Compound Dilutions start->prep_compound inoculate Inoculate Microtiter Plate prep_bacteria->inoculate prep_compound->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual/Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

Trimethyl-substituted pyrazoles represent a promising class of compounds with diverse biological activities. The structure-activity relationship is intricately linked to the specific substitution pattern on the pyrazole ring, which influences steric interactions, lipophilicity, and metabolic stability.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a broader range of trimethylpyrazole isomers against various biological targets to build a more comprehensive SAR understanding.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • Pharmacokinetic profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

By continuing to explore the rich chemical space of trimethyl-substituted pyrazoles, the scientific community can unlock new therapeutic opportunities for a wide range of diseases.

References

A Senior Application Scientist's Guide to Spectral Data Comparison of Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry and materials science, pyrazoles represent a cornerstone heterocyclic scaffold. Their synthetic accessibility and diverse biological activities make them privileged structures in drug discovery. However, the common synthesis of unsymmetrically substituted pyrazoles, such as the Knorr synthesis from a 1,3-dicarbonyl compound and a substituted hydrazine, frequently yields a mixture of regioisomers (e.g., 1,3,5- and 1,3,4-trisubstituted vs. 1,4,5-trisubstituted products).[1][2] These regioisomers, despite sharing the same molecular formula, can possess vastly different pharmacological, toxicological, and physical properties.[3] Therefore, unambiguous structural elucidation is not merely an academic exercise but a critical step for regulatory approval, patentability, and ensuring the desired therapeutic effect.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to differentiate pyrazole regioisomers. We will move beyond simple data reporting to explain the underlying principles and causal logic, empowering researchers to select the optimal analytical strategy and interpret their data with confidence.

Pyrazole_Regioisomers isomer1 isomer1 isomer2 isomer2 isomer3 isomer3

Caption: Common examples of pyrazole regioisomers encountered in synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy is the most powerful and definitive tool for identifying pyrazole regioisomers. It provides direct insight into the molecular framework by probing the chemical environment of each nucleus.[4][5]

Expertise & Experience: Why NMR Excels

The differentiation of pyrazole regioisomers by NMR hinges on the anisotropic effects of substituents and the through-bond and through-space correlations between nuclei. The electron density, and thus the magnetic shielding, around each proton and carbon on the pyrazole ring is uniquely influenced by the position of the substituents.

  • ¹H NMR Spectroscopy: While a simple ¹H NMR spectrum can hint at the presence of an isomeric mixture, its true power lies in the distinct chemical shifts of the ring protons. In a 1,5-disubstituted pyrazole, the substituent on the N1 nitrogen will exert a stronger influence on the adjacent C5-proton compared to the more distant C3-proton in the corresponding 1,3-isomer. This often results in a discernible difference in their chemical shifts.[6] Tautomerism in N-unsubstituted pyrazoles can lead to time-averaged signals, making the two adjacent carbons to the nitrogens appear equivalent.[6]

  • ¹³C NMR Spectroscopy: The carbon chemical shifts are often more sensitive to the substitution pattern than proton shifts. The signals for C3, C4, and C5 will appear at distinct frequencies for each regioisomer, providing a reliable fingerprint.[7][8][9] For N-unsubstituted pyrazoles in tautomeric equilibrium, broad signals for C3 and C5 may be observed.[8]

  • ¹⁵N NMR Spectroscopy: As a direct probe of the nitrogen atoms forming the heterocyclic core, ¹⁵N NMR is exceptionally informative. The chemical shifts of N1 and N2 are highly sensitive to their bonding environment, including protonation state and substitution, making this technique a potent tool for distinguishing regioisomers.[10][11][12]

  • 2D NMR (COSY, HSQC, HMBC, NOESY): Two-dimensional NMR experiments provide unambiguous proof of structure by revealing connectivity.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial as it shows correlations between protons and carbons over two or three bonds. For a 1,5-disubstituted pyrazole, a ³J correlation from the C3-proton to C5 and a ²J correlation to C4 would be expected. Crucially, protons on the N1-substituent will show a correlation to C5, but not C3, definitively establishing the 1,5-connectivity.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment maps through-space proximity. A NOE correlation between protons on the N1-substituent and the proton (or substituent protons) at the C5 position is conclusive evidence for the 1,5-regioisomer. The absence of this correlation, coupled with a potential NOE to the C3 position, confirms the 1,3-regioisomer.

NMR_Distinction cluster_15 1,5-Regioisomer cluster_13 1,3-Regioisomer I15 I15 R1 R1 Protons H5 H5 R1->H5  NOE Correlation (Through-space) I13 I13 R1_2 R1 Protons H5_2 H5 Absence NOE Absent

Caption: A key NOE correlation distinguishes the 1,5- from the 1,3-regioisomer.

Data Presentation: Comparative NMR Chemical Shifts
Nucleus1,3-Disubstituted Pyrazole1,5-Disubstituted PyrazoleGeneral Observations & Rationale
H3 N/A (Substituted)~7.5 - 8.0 ppmIn the 1,5-isomer, H3 is adjacent to two N atoms, leading to a downfield shift.
H4 ~6.2 - 6.5 ppm~6.2 - 6.5 ppmThe H4 chemical shift is less affected by substitution at N1, C3, or C5.
H5 ~7.3 - 7.8 ppmN/A (Substituted)In the 1,3-isomer, H5 is adjacent to the substituted N1, causing a downfield shift.
C3 ShieldedDeshieldedThe chemical environment and substituent effects dictate the precise shifts.[13]
C4 ~105 - 110 ppm~105 - 110 ppmSimilar to H4, C4 is less influenced by the isomeric substitution pattern.[7]
C5 DeshieldedShieldedThe relative shielding/deshielding of C3 and C5 is a key diagnostic feature.[8]

Note: These are typical ranges and can vary significantly based on the specific substituents and solvent used.

Experimental Protocol: Unambiguous Isomer Assignment via 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity. Tune and match the probe for ¹H and ¹³C frequencies.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H spectrum to assess sample purity and identify signal regions.

    • Acquire a proton-decoupled ¹³C spectrum.

  • HMBC Acquisition:

    • Use a standard hmbcgpqf pulse sequence.

    • Set the long-range coupling delay (D6) to optimize for a J-coupling of 8-10 Hz. This typically corresponds to a delay of 50-60 ms.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • NOESY Acquisition:

    • Use a standard noesygpph pulse sequence.

    • Set the mixing time (D8) to a value appropriate for small molecules, typically between 500 ms and 1.0 s. Run a series of experiments with varying mixing times if necessary.

    • Ensure proper water suppression if using a protic solvent.

  • Data Processing and Analysis: Process the 2D spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the cross-peaks in the HMBC and NOESY spectra to establish connectivities and spatial proximities, leading to an unambiguous assignment of the regioisomer.

Mass Spectrometry (MS): A Confirmatory Tool

While NMR provides the definitive structure, mass spectrometry is invaluable for confirming molecular weight and can, in many cases, offer supporting evidence for regioisomeric assignment through distinct fragmentation patterns.[14]

Expertise & Experience: The Logic of Fragmentation

Regioisomers have identical masses and will not be distinguished by the molecular ion (M⁺). Differentiation relies on the fact that the position of substituents can influence the stability of the pyrazole ring and dictate the pathways of fragmentation upon ionization (e.g., by Electron Impact, EI).[15][16] A bond cleavage that results in a more stable carbocation or radical fragment will be a preferred pathway.

For example, the fragmentation of a 1,5-disubstituted pyrazole might favor the loss of the C5-substituent, while a 1,3-isomer might show a different characteristic loss.[17] However, these differences can be subtle, and without reference compounds, assigning the structure based on MS alone is often unreliable. The most robust MS-based approach involves coupling liquid chromatography (LC) with tandem mass spectrometry (MS/MS). The LC separates the isomers in time, and then individual isomers can be fragmented under controlled collision energies to generate distinct product ion spectra.[18]

MS_Workflow Mixture Isomeric Mixture LC LC Separation Mixture->LC MS1 MS Scan (Confirm MW) LC->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS/MS Scan (Fragmentation Pattern) CID->MS2 Result Distinct Spectra for Each Regioisomer MS2->Result

Caption: A typical LC-MS/MS workflow for analyzing pyrazole regioisomers.

Data Presentation: Potential Fragmentation Differences
Regioisomer TypePotential Key Fragmentation PathwayRationale
1,5-Disubstituted Loss of N1-R¹ group; cleavage between N1-N2 and C5-N1The substituent at C5 can influence the stability of the bond between N1 and the rest of the ring.
1,3-Disubstituted Loss of N1-R¹ group; cleavage between N1-N2 and C3-C4The fragmentation may be initiated differently due to the electronic effects of the C3 substituent.
General Loss of N₂ (m/z -28)A common fragmentation for many nitrogen-containing heterocycles.
General Ring opening followed by loss of HCN or R-CNLeads to various smaller fragment ions characteristic of the pyrazole core.[15]
Experimental Protocol: LC-MS/MS Differentiation
  • Chromatographic Separation:

    • Develop a reversed-phase HPLC method (e.g., using a C18 column).

    • Screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water with 0.1% formic acid) to achieve baseline separation of the regioisomers.

    • Optimize the gradient and flow rate for sharp, symmetrical peaks.

  • MS Detection (Full Scan):

    • Interface the LC to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

    • Perform a full scan analysis to determine the retention times of the isomers and confirm their [M+H]⁺ adducts.

  • MS/MS Fragmentation:

    • Perform product ion scans for the [M+H]⁺ of each separated isomer.

    • Systematically vary the collision energy (CE) to find an optimal value that produces a rich fragmentation spectrum with diagnostic differences between the isomers.

  • Data Analysis: Compare the product ion spectra obtained at the optimal CE. Identify unique fragment ions or significant differences in the relative abundance of common fragments to create a distinguishing fingerprint for each regioisomer.

Vibrational Spectroscopy (IR & Raman): A Rapid Screening Method

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. While generally less definitive than NMR for de novo structure elucidation of isomers, they are excellent for rapid quality control and material identification once reference spectra for the pure regioisomers have been established.

Expertise & Experience: The Role of Symmetry and Dipole Moment

The key difference lies in the selection rules for each technique.[19]

  • IR Spectroscopy: A vibrational mode must result in a change in the molecule's net dipole moment to be IR-active.

  • Raman Spectroscopy: A vibrational mode must result in a change in the molecule's polarizability to be Raman-active.

Regioisomers have different molecular symmetries and charge distributions. This can cause certain vibrational modes (e.g., ring breathing, substituent stretches, C-H out-of-plane bends) to be active or inactive, or to appear at slightly different frequencies in the IR and Raman spectra.[20] These differences are most pronounced in the "fingerprint region" (below 1500 cm⁻¹), which contains a wealth of complex vibrational information unique to the molecule's overall structure.[21][22]

Data Presentation: Characteristic Vibrational Regions
Wavenumber (cm⁻¹)Vibrational ModePotential for Differentiation
3200 - 2600 N-H Stretch (if N-unsubstituted)Highly sensitive to hydrogen bonding, which can differ based on crystal packing of isomers.[22]
1650 - 1500 C=N and C=C Ring StretchingThe position and intensity of these bands can be modulated by the electronic effects of substituents at different positions.[21]
1100 - 1000 N-N StretchThe environment of the N-N bond differs between isomers, potentially shifting this frequency.[21]
< 1000 Ring Bending & C-H BendingThis "fingerprint region" is rich with vibrations sensitive to the overall molecular symmetry and substitution pattern.
Experimental Protocol: ATR-FTIR Analysis
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: With the ATR crystal clean, collect a background spectrum. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).

  • Sample Spectrum Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

  • Comparison: Overlay the spectra of the unknown mixture or putative isomer with the reference spectra of the pure, confirmed regioisomers. Differences in peak positions and relative intensities in the fingerprint region can confirm identity.

Summary and Decision-Making Workflow

The choice of analytical technique depends on the specific question being asked. For unambiguous structural proof, 2D NMR is indispensable. For routine checks or high-throughput screening, MS and IR/Raman are more suitable.

Decision_Workflow start Start: Unknown Pyrazole Sample q1 Need Unambiguous Structural Proof? start->q1 nmr Use 1D & 2D NMR (HMBC, NOESY) q1->nmr Yes q2 Isomers Separable by LC? q1->q2 No end End: Isomer(s) Identified nmr->end lcms Use LC-MS/MS for Fragmentation Fingerprinting q2->lcms Yes q3 Have Pure Isomer Reference Spectra? q2->q3 No lcms->end q3->nmr No, need to characterize first ir Use FTIR/Raman for Rapid QC/Screening q3->ir Yes ir->end

Caption: A workflow to guide the selection of the appropriate analytical technique.

References

A Senior Application Scientist's Guide to Assessing the Novelty of 1,3,5-trimethyl-1H-pyrazol-4-ol's Properties

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs. While complex pyrazole derivatives are widely studied, simpler analogs like 1,3,5-trimethyl-1H-pyrazol-4-ol remain comparatively unexplored. This guide provides a comprehensive framework for researchers and drug development professionals to systematically assess the novelty of this compound's properties. We move beyond a simple literature review to propose a multi-tiered experimental strategy, beginning with in silico profiling and progressing through key biological assays. This document furnishes detailed, validated protocols for evaluating antioxidant, anti-inflammatory, and kinase inhibitory activities—three domains where pyrazole derivatives have shown significant promise. By contextualizing experimental choices and providing a clear rationale, this guide serves as a practical roadmap for unlocking the potential of this compound and its future derivatives.

Introduction: The Pyrazole Scaffold and the Opportunity of Simplicity

The pyrazole ring system is a "privileged scaffold" in drug discovery, a molecular architecture that is capable of binding to multiple biological targets. Its presence in blockbuster drugs such as the anti-inflammatory agent Celecoxib (Celebrex®) and the neuroprotective drug Edaravone (Radicava®) underscores its therapeutic versatility. This success has driven extensive research into complex, highly substituted pyrazoles.

In this landscape, simpler structures like this compound present a unique opportunity. Its novelty does not stem from known, documented activities—which are sparse—but from its potential as a foundational fragment for developing new chemical entities. Its structure, featuring a hydroxyl group on the pyrazole core, is particularly intriguing as it evokes comparisons to both the radical-scavenging moiety of Edaravone and the core of phenolic antioxidants. This guide establishes a logical, hypothesis-driven framework to systematically characterize this compound and determine if its properties are indeed novel and valuable.

Part 1: Foundational Profiling - In Silico and Physicochemical Analysis

Before committing to resource-intensive wet lab experiments, an in silico assessment provides essential predictive data on a compound's drug-likeness. This initial step allows us to benchmark this compound against established drugs, immediately highlighting its physical and chemical characteristics in a therapeutic context.

Workflow for In Silico Profiling

cluster_0 Step 1: Input cluster_1 Step 2: Calculation Engine cluster_2 Step 3: Parameter Calculation cluster_3 Step 4: Drug-Likeness Assessment cluster_4 Step 5: Comparative Analysis Input Input Structure (SMILES or SDF) of this compound Engine Use Computational Tools (e.g., SwissADME, Schrödinger Suite) Input->Engine Params Calculate Key Physicochemical Properties: - Molecular Weight (MW) - LogP (Lipophilicity) - Polar Surface Area (PSA) - H-bond Donors/Acceptors Engine->Params Assessment Apply Filters (e.g., Lipinski's Rule of Five) Params->Assessment Comparison Benchmark against Known Pyrazole Drugs Assessment->Comparison

Caption: Workflow for in silico physicochemical and drug-likeness assessment.

Comparative Physicochemical Data

The table below compares the calculated properties of this compound with two marketed pyrazole-containing drugs.

PropertyThis compoundEdaravoneCelecoxibLipinski's Rule of Five Guideline
Molecular Weight ( g/mol ) 140.18174.19381.37< 500
cLogP (Octanol/Water) 1.151.263.65< 5
Topological Polar Surface Area (Ų) 33.1249.5564.99< 140
H-Bond Donors 111< 5
H-Bond Acceptors 225< 10
Rule of Five Violations 0000

Interpretation: The in silico data are highly encouraging. This compound exhibits excellent drug-like properties, with zero violations of Lipinski's Rule of Five. Its low molecular weight and balanced lipophilicity (cLogP) make it an ideal candidate for further development, either as a standalone agent or as a fragment for library synthesis.

Part 2: A Tiered Framework for Biological Activity Screening

We propose a tiered approach to screen for biological activity, focusing on areas where pyrazoles have historically excelled. This ensures a logical and cost-effective allocation of resources.

Tier 1: Foundational Antioxidant Activity Assessment

Scientific Rationale: The 4-hydroxy-pyrazole structure is functionally analogous to the active moiety in Edaravone, a potent radical scavenger used to treat ALS and stroke. Therefore, the most logical first hypothesis to test is whether this compound possesses intrinsic antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, reliable, and widely accepted method for evaluating free-radical scavenging.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Trolox (positive control)

    • Methanol (spectroscopic grade)

    • 96-well microplate

    • Microplate reader (capable of reading absorbance at 517 nm)

  • Procedure:

    • Prepare a 100 µM stock solution of DPPH in methanol. Protect from light.

    • Prepare a series of dilutions of the test compound (e.g., 1 µM to 1000 µM) and the Trolox positive control in methanol.

    • In a 96-well plate, add 100 µL of each compound dilution to triplicate wells.

    • Add 100 µL of the DPPH stock solution to all wells. The final DPPH concentration will be 50 µM.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution. For the negative control, add 100 µL of methanol and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Tier 2: Anti-inflammatory Potential via COX Enzyme Inhibition

Scientific Rationale: The discovery of Celecoxib, a selective COX-2 inhibitor, revolutionized anti-inflammatory therapy. Given that Celecoxib is built upon a pyrazole core, it is imperative to assess whether this compound has any inhibitory activity against cyclooxygenase (COX) enzymes.

cluster_0 Inflammatory Stimulus cluster_1 Pathway cluster_2 Inhibition Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA via PLA2 COX COX-1 / COX-2 Enzymes (Target of NSAIDs) AA->COX PGs Prostaglandins COX->PGs Inflammation Pain & Inflammation PGs->Inflammation Compound This compound (Test Compound) Compound->COX Inhibition?

Caption: The COX enzyme pathway in inflammation, the target for pyrazole NSAIDs.

Experimental Protocol: COX-2 Inhibitor Screening Assay

  • Rationale for Choice: A commercially available, fluorescence-based COX-2 inhibitor screening kit is recommended for initial assessment due to its high throughput, sensitivity, and reproducibility. These kits typically measure the peroxidase component of COX activity.

  • General Procedure (Example based on commercial kits):

    • Prepare a dilution series of this compound and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

    • Add the human recombinant COX-2 enzyme to the wells of a 96-well plate.

    • Add the test compounds and controls to the wells and incubate for a specified time (e.g., 15 minutes) to allow for binding.

    • Initiate the reaction by adding arachidonic acid (the substrate) and a fluorometric probe.

    • Read the fluorescence signal over time using a plate reader. The rate of increase in fluorescence is proportional to COX-2 activity.

    • Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO).

    • Determine the IC₅₀ value by plotting percent inhibition versus concentration.

Tier 3: Kinase Inhibition Profiling

Scientific Rationale: Pyrazole is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrazole ring can form critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. Screening this compound against a panel of kinases is a high-value effort to uncover potentially novel and specific inhibitory activity.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Principle: The ADP-Glo™ assay is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Less light means more inhibition.

  • Procedure:

    • Kinase Reaction: In a multi-well plate, combine the kinase of interest, the appropriate substrate (e.g., a generic peptide), ATP, and the test compound (this compound). Incubate to allow the reaction to proceed.

    • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

    • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which converts the newly produced ADP into ATP. This new ATP is then used in a luciferase/luciferin reaction to generate a light signal.

    • Signal Measurement: Measure the luminescence using a plate reader.

    • Data Analysis: The luminescence signal is correlated with kinase activity. A decrease in signal in the presence of the test compound indicates inhibition. Calculate IC₅₀ values as previously described.

Synthesis and Derivatization Potential

The true potential of this compound may lie in its use as a starting scaffold. Its synthesis is straightforward, often involving the cyclization of a substituted hydrazine with a 1,3-dicarbonyl compound. The key features for derivatization are the hydroxyl group and the C-H bonds of the methyl groups, which can be functionalized to explore structure-activity relationships (SAR).

cluster_0 Potential Derivatization Sites Core This compound OH R1: O-alkylation, O-acylation, etc. Core->OH Site 1 (4-OH) Me1 R2: Functionalization of C5-Methyl Core->Me1 Site 2 (C5-Me) Me2 R3: Functionalization of C3-Methyl Core->Me2 Site 3 (C3-Me)

Caption: Key sites for synthetic derivatization on the core scaffold.

Conclusion

While this compound may not currently possess a wealth of published biological data, its novelty lies in its untapped potential. Its excellent in silico drug-like properties make it a highly attractive starting point. This guide provides the scientific rationale and validated experimental protocols to systematically uncover its activities. By investigating its antioxidant, anti-inflammatory, and kinase inhibitory profiles in a comparative context, researchers can effectively determine its value and novelty. The true discovery will likely emerge not just from testing the parent molecule, but from using it as a foundational block to build new, potent, and selective therapeutic agents.

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3,5-trimethyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

The available data on close analogs, such as 1,3,5-Trimethylpyrazole, indicate a consistent hazard profile for this class of chemicals. Key hazards include being a flammable solid, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[1][2][3] Therefore, our protective measures must be comprehensive, addressing all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).

Core Directive: A Risk-Based Approach to PPE Selection

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all checklist; it is a dynamic risk assessment. The causality is simple: the greater the potential for exposure, the higher the level of protection required. Before any procedure, you must evaluate the scale of the operation, the physical form of the substance (solid vs. solution), and the potential for generating dust or aerosols.

Task/Scenario Risk Level Minimum Required PPE Rationale
Weighing small quantities (<1g) of solidLowSafety Goggles, Nitrile Gloves, Lab CoatLow risk of significant aerosolization, but protection against direct contact is critical.
Handling in solution, small scaleModerateChemical Safety Goggles, Nitrile Gloves, Lab CoatPotential for splashes and direct skin contact.
Handling large quantities or potential for dust/aerosol generationHighFace Shield with Goggles, Double Nitrile Gloves, Chemical-Resistant Gown, NIOSH-approved RespiratorHigh risk of splashes, significant skin exposure, and inhalation of irritating particulates.[1][4]

Essential Personal Protective Equipment: The Technical Breakdown

Eye and Face Protection: Your First Line of Defense

Given that pyrazole derivatives are known to cause serious eye irritation, robust eye protection is non-negotiable.[1][2][3]

  • Minimum Requirement: Chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[2] Standard safety glasses with side shields do not provide adequate protection from splashes.[4]

  • Enhanced Protection: For procedures with a higher risk of splashing, such as transferring solutions or working with larger volumes, a full-face shield must be worn in addition to chemical safety goggles.[1][4] The face shield protects the entire face from direct contact.

Hand Protection: Preventing Dermal Absorption

Pyrazole compounds are categorized as skin irritants.[3][5] Therefore, selecting the correct gloves is critical to prevent dermal exposure.

  • Material: Chemically resistant gloves, such as nitrile rubber, are recommended.[1] Always inspect gloves for any signs of degradation or punctures before use.

  • Technique: When handling this compound, consider double-gloving, especially during high-risk procedures or when cleaning spills. This practice provides an additional layer of protection. Contaminated gloves should be disposed of in accordance with hazardous waste protocols. After any handling procedure, wash hands thoroughly.[2][6][7]

Body Protection: Shielding Against Contamination

A standard laboratory coat is the minimum requirement to protect skin and personal clothing from contamination.[1] For tasks involving larger quantities or a significant risk of spills, a chemical-resistant gown should be utilized to provide a higher level of protection against chemical permeation.

Respiratory Protection: Mitigating Inhalation Risks

1,3,5-Trimethylpyrazole and related compounds may cause respiratory irritation, particularly if handled as a fine powder that can become airborne.[3][5]

  • Ventilation: Always handle this chemical in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control.

  • Respirator Use: If there is a risk of generating airborne powder or aerosols, and engineering controls are insufficient, a NIOSH-approved respirator is necessary.[1][4] For particulates, an N95 respirator may be sufficient, but a full risk assessment should be conducted.[4] All personnel requiring a respirator must be properly fit-tested and trained in its use.

Operational Plan: PPE Donning and Doffing Protocol

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Gown/Lab Coat: Put on and fasten securely.

  • Respirator (if required): Perform a seal check.

  • Goggles and/or Face Shield: Adjust for a secure fit.

  • Gloves: Pull the cuffs of the gloves over the cuffs of the gown sleeves. If double-gloving, don the inner pair first.

Doffing (Taking Off) Sequence:

  • Outer Gloves (if used): Remove and discard in the designated hazardous waste container.

  • Gown/Lab Coat: Remove by rolling it inside-out and away from the body.

  • Goggles and/or Face Shield: Remove from the back to the front.

  • Inner Gloves: Remove by peeling them off without touching the outer surface.

  • Respirator (if used): Remove without touching the front.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

// Node Definitions start [label="Start: Prepare to Handle\n1,3,5-trimethyl-1H-pyrazol-4-ol", fillcolor="#F1F3F4", fontcolor="#202124"]; assess_risk [label="1. Assess Risk\n(Scale, Form, Aerosol Potential?)", fillcolor="#FBBC05", fontcolor="#202124"]; low_risk [label="Low Risk\n(e.g., Weighing <1g)", fillcolor="#34A853", fontcolor="#FFFFFF"]; moderate_risk [label="Moderate Risk\n(e.g., Solution Handling)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; high_risk [label="High Risk\n(e.g., Large Quantities, Dust)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

ppe_low [label="Standard PPE:\n- Lab Coat\n- Nitrile Gloves\n- Safety Goggles", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ppe_moderate [label="Enhanced PPE:\n- Lab Coat\n- Nitrile Gloves\n- Chemical Goggles", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ppe_high [label="Full Protection:\n- Chemical Gown\n- Double Gloves\n- Goggles + Face Shield\n- NIOSH Respirator", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

procedure [label="2. Perform Procedure\nin Ventilated Area / Fume Hood", fillcolor="#FFFFFF", fontcolor="#202124"]; decontaminate [label="3. Decontaminate & Doff PPE", fillcolor="#F1F3F4", fontcolor="#202124"]; disposal [label="4. Dispose of Waste Properly", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End: Procedure Complete", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> assess_risk; assess_risk -> low_risk [label="Low"]; assess_risk -> moderate_risk [label="Moderate"]; assess_risk -> high_risk [label="High"];

low_risk -> ppe_low; moderate_risk -> ppe_moderate; high_risk -> ppe_high;

ppe_low -> procedure; ppe_moderate -> procedure; ppe_high -> procedure;

procedure -> decontaminate; decontaminate -> disposal; disposal -> end; }

Caption: Risk assessment workflow for selecting appropriate PPE.

Logistical Plan: Spill Management and Waste Disposal

A comprehensive safety plan extends beyond personal protection to include containment and disposal.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is necessary to prevent exposure.[1]

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use a non-combustible absorbent material like sand or vermiculite to contain the substance.[1]

  • Clean: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled hazardous waste container.[2][6]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.[1]

Disposal of Contaminated Materials and Chemical Waste

Under no circumstances should this chemical or contaminated materials be disposed of in regular trash or down the drain.[1]

  • PPE Disposal: All used disposable PPE (gloves, gowns, etc.) must be treated as hazardous waste and placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Disposal: Unused or waste this compound must be disposed of as hazardous chemical waste according to local, state, and federal regulations.[1][2][6][7] Contact your institution's EHS department for specific collection and disposal procedures.

By adhering to these rigorous safety protocols, you build a foundation of trust in your laboratory's operational integrity, ensuring that your pursuit of scientific advancement is conducted with the utmost responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-trimethyl-1H-pyrazol-4-ol
Reactant of Route 2
1,3,5-trimethyl-1H-pyrazol-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.